(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
Description
Properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORVUMOXXAMPL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942621 | |
| Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-33-4 | |
| Record name | alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020445334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (S)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472VA70UL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cornerstone of Chiral Analysis: A Technical Guide to (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride
Introduction: In the landscape of stereochemistry, the precise determination of molecular chirality is paramount for researchers in drug discovery, natural product synthesis, and materials science. Among the arsenal of analytical techniques, the use of chiral derivatizing agents followed by nuclear magnetic resonance (NMR) spectroscopy remains a powerful and accessible method. Central to this methodology is (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride, colloquially known as (S)-Mosher's acid chloride. This technical guide provides an in-depth exploration of its discovery, historical significance, and the experimental protocols for its synthesis and application in the renowned Mosher's method for determining absolute configuration and enantiomeric excess.
Discovery and Historical Context
This compound is the activated acyl chloride derivative of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The development of Mosher's acid and its subsequent application as a chiral derivatizing agent was a landmark achievement in the field of stereochemistry.
In 1969, James A. Dale, David L. Dull, and Harry S. Mosher at Stanford University introduced MTPA as a versatile reagent for determining the enantiomeric composition of alcohols and amines.[1] The key innovation lay in creating diastereomeric esters or amides by reacting the chiral substrate with an enantiomerically pure form of Mosher's acid. These diastereomers, unlike the original enantiomers, exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for their differentiation and quantification. The more reactive acid chloride derivative is often preferred for these derivatization reactions.[2]
The Mosher method quickly became a cornerstone of stereochemical analysis due to its reliability and the predictable nature of the induced NMR chemical shift differences.[1] This predictability arises from the preferred conformation of the resulting MTPA esters and amides, where the bulky phenyl group exerts a consistent anisotropic shielding or deshielding effect on the neighboring protons of the substrate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (S)-Mosher's acid chloride is essential for its proper handling, storage, and application.
| Property | Value |
| IUPAC Name | (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride |
| Synonyms | (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, (+)-MTPA-Cl, (S)-(+)-Mosher's acid chloride |
| CAS Number | 20445-33-4 |
| Molecular Formula | C₁₀H₈ClF₃O₂ |
| Molecular Weight | 252.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 95-97 °C at 10 mmHg |
| Density | 1.355 g/mL at 25 °C |
Experimental Protocols
Synthesis of this compound
The conversion of (S)-Mosher's acid to its corresponding acyl chloride is a critical step for its use as a derivatizing agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The following is a general protocol using thionyl chloride.
Materials:
-
(S)-α-Methoxy-α-trifluoromethylphenylacetic acid ((S)-MTPA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-MTPA in anhydrous benzene or toluene.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive fumes.
-
The resulting crude (S)-Mosher's acid chloride can be purified by distillation under reduced pressure to yield a colorless liquid.
Caption: Workflow for the synthesis of (S)-Mosher's acid chloride.
Determination of Absolute Configuration and Enantiomeric Excess (Mosher's Method)
This protocol outlines the derivatization of a chiral secondary alcohol with both (R)- and (S)-Mosher's acid chloride and subsequent ¹H NMR analysis.
Materials:
-
Chiral alcohol of unknown absolute configuration
-
(R)-Mosher's acid chloride
-
(S)-Mosher's acid chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve a small amount (1-5 mg) of the chiral alcohol in approximately 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (e.g., 1.5 equivalents).
-
Add a slight molar excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix the contents. The reaction is typically rapid and proceeds at room temperature.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
For each assigned proton, calculate the chemical shift difference (Δδ) using the formula: Δδ = δₛ - δᵣ, where δₛ is the chemical shift of the proton in the (S)-MTPA ester and δᵣ is the chemical shift of the corresponding proton in the (R)-MTPA ester.
-
-
Determination of Absolute Configuration:
-
Based on the established conformational model of MTPA esters, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
By assigning the positive and negative Δδ values to the respective substituents around the chiral center, the absolute configuration of the original alcohol can be deduced.
-
-
Determination of Enantiomeric Excess (ee):
-
For a non-racemic alcohol, the ¹H or ¹⁹F NMR spectrum of a single MTPA derivative (either (R) or (S)) will show two sets of signals corresponding to the two diastereomers.
-
Integrate a pair of well-resolved, non-overlapping signals (one for each diastereomer). The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.
-
Caption: Workflow for determining absolute configuration and ee.
Quantitative Data: Representative ¹H NMR Chemical Shift Differences (Δδ)
The power of Mosher's method lies in the predictable and quantifiable differences in the ¹H NMR chemical shifts of the diastereomeric esters. The following table provides representative Δδ (δₛ - δᵣ) values for protons in different positions relative to the newly formed stereocenter in a generic secondary alcohol derivative.
| Proton Position | Typical Δδ (ppm) | Interpretation |
| Protons on the more sterically hindered side (L₁) | Positive | These protons are shielded by the phenyl group in the (S)-MTPA ester. |
| Protons on the less sterically hindered side (L₂) | Negative | These protons are deshielded by the phenyl group in the (S)-MTPA ester. |
| Methine proton at the stereocenter | Variable/Unreliable | Not typically used for configurational assignment due to inconsistent trends. |
Note: The magnitude of Δδ generally decreases with increasing distance from the stereocenter.
Conclusion
This compound, a derivative of Mosher's acid, remains an indispensable tool in modern organic chemistry. Its discovery revolutionized the determination of absolute stereochemistry and enantiomeric purity. The straightforward and reliable experimental protocols associated with Mosher's method, coupled with the predictable nature of the NMR spectral data, ensure its continued relevance for researchers and scientists in various fields. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful reagent in stereochemical analysis.
References
A Guide to (S)-Mosher's Acid Chloride in Stereochemical Analysis
(S)-Mosher's acid chloride, a derivative of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a cornerstone chiral derivatizing agent in organic chemistry. It is primarily employed for the determination of enantiomeric purity and the assignment of absolute configuration of chiral secondary alcohols and amines. This technical guide provides an in-depth overview of its application, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.
The fundamental principle behind the use of (S)-Mosher's acid chloride, and its enantiomer (R)-Mosher's acid chloride, lies in the conversion of a pair of enantiomers, which are indistinguishable by standard NMR spectroscopy, into a mixture of diastereomers.[1] These resulting diastereomeric esters or amides possess distinct physical and spectroscopic properties, leading to separable signals in ¹H and ¹⁹F NMR spectra.[1][2]
The analysis of these spectra allows for two critical determinations:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be quantified by integrating the signals corresponding to each diastereomer.[1]
-
Absolute Configuration: By preparing two separate derivatives using both (R)- and (S)-Mosher's acid chlorides, the absolute stereochemistry of the chiral center can be elucidated based on a predictable model of anisotropic shielding effects.[3][4]
Core Principles of Mosher's Method
The diagnostic power of Mosher's method stems from the conformational preferences of the resulting MTPA esters or amides. The Mosher's acid moiety adopts a conformation where the trifluoromethyl (CF₃), methoxy (OCH₃), and phenyl (Ph) groups create a distinct anisotropic environment. The phenyl group, in particular, exerts a significant shielding effect on nearby protons.
In the diastereomeric esters, the substituents at the stereogenic center of the alcohol or amine will experience differential shielding by the phenyl group of the Mosher's acid moiety. This results in measurable differences in their chemical shifts (Δδ = δS - δR), which can be correlated to their spatial arrangement and, consequently, the absolute configuration of the original chiral center.[2][5]
Experimental Protocols
The following are generalized protocols for the preparation of Mosher's esters and amides for NMR analysis. The reactions are typically carried out on a small scale, often directly in an NMR tube.
1. Preparation of Mosher's Esters from Chiral Alcohols
This procedure details the formation of diastereomeric esters from a chiral alcohol using both (R)- and (S)-Mosher's acid chloride.
-
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
-
-
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
To this solution, add a slight molar excess (approximately 1.2 equivalents) of (S)-Mosher's acid chloride.
-
Cap the NMR tube and mix the contents thoroughly by gentle agitation.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion, which can be monitored by TLC or ¹H NMR.[1]
-
In a separate, clean, dry NMR tube, repeat the entire procedure using (R)-Mosher's acid chloride.[1]
-
2. Preparation of Mosher's Amides from Chiral Amines
This protocol outlines the synthesis of diastereomeric amides from a chiral amine.
-
Materials:
-
Chiral amine (approx. 5 mg)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
-
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of the anhydrous deuterated solvent.
-
Add a slight molar excess (approximately 1.1 equivalents) of (S)-Mosher's acid.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
In a separate, clean, dry NMR tube, repeat the procedure using (R)-Mosher's acid.[1]
-
Data Presentation and Interpretation
The analysis of the ¹H and/or ¹⁹F NMR spectra of the resulting diastereomers is the cornerstone of the Mosher's acid method.
Quantitative Data Summary
The key quantitative data obtained from Mosher's analysis are the chemical shift differences (Δδ) between the signals of the diastereomers formed from the (S)- and (R)-Mosher's acid chlorides.
| Proton/Group | δ (S-Ester) (ppm) | δ (R-Ester) (ppm) | Δδ (δS - δR) (ppm) |
| Side Chain 1 | |||
| H-1' | 2.45 | 2.35 | +0.10 |
| H-2' | 1.92 | 1.80 | +0.12 |
| Side Chain 2 | |||
| H-1'' | 4.02 | 4.10 | -0.08 |
| H-2'' | 1.18 | 1.25 | -0.07 |
Table 1: Example of ¹H NMR chemical shift data for a pair of diastereomeric Mosher esters. Positive Δδ values indicate protons on one side of the Mosher's plane, while negative values indicate protons on the other side.
Interpretation of Δδ Values for Absolute Configuration
A model developed by Mosher is used to assign the absolute configuration based on the sign of the Δδ values. The model assumes a specific conformation of the Mosher's ester where the C=O and CF₃ groups are eclipsed with the carbinol proton. This places the substituents of the original alcohol or amine into two distinct shielding zones created by the phenyl ring.
-
Protons with a positive Δδ (δS > δR) are located on one side of the plane defined by the C-O-C(O)-C bond of the ester.
-
Protons with a negative Δδ (δS < δR) are on the opposite side.
By assigning the protons in the chiral substrate and analyzing the pattern of positive and negative Δδ values, the absolute configuration of the stereocenter can be determined.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logic behind determining the absolute configuration using Mosher's method.
Conclusion
(S)-Mosher's acid chloride, in conjunction with its (R)-enantiomer, remains a powerful and widely used tool in organic chemistry for the stereochemical analysis of chiral alcohols and amines.[6] The method's reliability, coupled with the straightforward experimental procedures and the clear logic of data interpretation, makes it an indispensable technique for researchers in academia and the pharmaceutical industry. The ability to unambiguously determine both enantiomeric excess and absolute configuration is critical for the synthesis and development of chiral molecules, particularly in the context of drug discovery and development where stereochemistry plays a vital role in biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. individual.utoronto.ca [individual.utoronto.ca]
- 6. pubs.acs.org [pubs.acs.org]
A Guide to the Synthesis and Preparation of Enantiopure Mosher's Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and preparation of enantiopure Mosher's acid chloride, a critical reagent for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines. This document outlines the key synthetic steps, including the resolution of racemic Mosher's acid and its subsequent conversion to the corresponding acid chloride. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the effective preparation of this important analytical tool.
Introduction
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its corresponding acid chloride are indispensable reagents in stereochemistry.[1] Developed by Harry S. Mosher and his colleagues, these chiral derivatizing agents react with enantiomeric alcohols and amines to form diastereomeric esters and amides, respectively.[2][3] These diastereomers exhibit distinct signals in nuclear magnetic resonance (NMR) spectroscopy, allowing for the determination of enantiomeric excess (ee) and the assignment of absolute configuration.[4] The preparation of enantiopure Mosher's acid chloride is therefore a crucial first step for these applications.
This guide details the two primary stages for obtaining enantiopure Mosher's acid chloride:
-
Resolution of Racemic Mosher's Acid: A classical resolution method employing a chiral amine to separate the racemic mixture of Mosher's acid into its individual enantiomers.
-
Conversion to Mosher's Acid Chloride: The transformation of the enantiopure carboxylic acid to the more reactive acid chloride, typically using a chlorinating agent such as thionyl chloride.
Synthesis and Resolution of Mosher's Acid
The synthesis of racemic Mosher's acid is the initial step, followed by the critical resolution process to obtain the desired enantiopure form.
Synthesis of Racemic Mosher's Acid (MTPA)
A common route to racemic α-methoxy-α-(trifluoromethyl)phenylacetic acid is not detailed here, as the focus is on the preparation of the enantiopure chloride from the commercially available racemic acid.
Resolution of Racemic Mosher's Acid
The separation of racemic Mosher's acid is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-α-phenylethylamine. The differing solubilities of these salts allow for their separation by fractional crystallization.
Experimental Protocol: Resolution of (±)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid
This protocol is adapted from the procedure described by Dale, Dull, and Mosher in their seminal 1969 paper in the Journal of Organic Chemistry.[2]
Materials:
-
(±)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid
-
(+)-α-Phenylethylamine
-
Methanol
-
Acetone
-
6N Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium chloride
Procedure:
-
Salt Formation: In a 500-mL Erlenmeyer flask, dissolve 23.4 g (0.10 mol) of (±)-α-methoxy-α-(trifluoromethyl)phenylacetic acid in 150 mL of acetone. To this solution, add a solution of 12.1 g (0.10 mol) of (+)-α-phenylethylamine in 50 mL of acetone.
-
Crystallization: Allow the solution to stand at room temperature for several hours, during which time the less soluble diastereomeric salt will crystallize.
-
Isolation and Recrystallization: Collect the crystalline salt by filtration. Recrystallize the salt from a mixture of methanol and acetone (e.g., 1:1 v/v) to improve diastereomeric purity. Typically, two or three recrystallizations are sufficient.
-
Liberation of the Free Acid: Dissolve the recrystallized salt in a minimal amount of water and acidify with 6N hydrochloric acid until the solution is strongly acidic (pH < 2).
-
Extraction: Extract the liberated Mosher's acid with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined ether extracts with saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation to yield the enantiopure Mosher's acid. The enantiomeric purity can be determined by conversion to a methyl ester and analysis by chiral gas chromatography or by NMR analysis after derivatization with a chiral alcohol of known high enantiomeric purity.
Logical Workflow for the Resolution of Racemic Mosher's Acid
Caption: Workflow for the resolution of racemic Mosher's acid.
Preparation of Enantiopure Mosher's Acid Chloride
The conversion of the resolved, enantiopure Mosher's acid to its more reactive acid chloride is a critical step for its use as a derivatizing agent. Thionyl chloride is a commonly used reagent for this transformation.
Experimental Protocol: Preparation of (-)-Mosher's Acid Chloride
This protocol describes a general method for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.[5]
Materials:
-
Enantiopure (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Dry benzene or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 10.0 g (42.7 mmol) of enantiopure (-)-Mosher's acid.
-
Addition of Reagents: Add 20 mL of dry benzene (or toluene) to the flask. Carefully add 7.3 mL (100 mmol) of thionyl chloride to the suspension. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
Purification: The crude Mosher's acid chloride can be purified by vacuum distillation.
Signaling Pathway for the Conversion of Mosher's Acid to Mosher's Acid Chloride
Caption: Conversion of Mosher's acid to its acid chloride.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of enantiopure Mosher's acid and its chloride.
Table 1: Physical and Chemical Properties
| Property | (R)-(-)-Mosher's Acid Chloride | (S)-(+)-Mosher's Acid Chloride |
| CAS Number | 39637-99-5 | 20445-33-4 |
| Molecular Formula | C₁₀H₈ClF₃O₂ | C₁₀H₈ClF₃O₂ |
| Molecular Weight | 252.62 g/mol | 252.62 g/mol |
| Boiling Point | 95-97 °C at 0.05 mmHg | 95-97 °C at 0.05 mmHg |
| Density | ~1.35 g/mL at 25 °C | ~1.35 g/mL at 25 °C |
Table 2: Typical Yields and Purity
| Step | Product | Typical Yield | Typical Enantiomeric Excess (ee) |
| Resolution | Enantiopure Mosher's Acid | 35-45% (after recrystallization) | >99% |
| Chlorination | Enantiopure Mosher's Acid Chloride | >90% | >99% |
Note: Yields are highly dependent on the specific experimental conditions and the number of recrystallization steps.
Conclusion
The preparation of enantiopure Mosher's acid chloride is a well-established and reliable process that is fundamental to the analysis of chiral molecules in research and development. The classical resolution of racemic Mosher's acid followed by conversion to the acid chloride using thionyl chloride remains a robust and widely practiced methodology. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively synthesize this essential chiral derivatizing agent for their analytical needs. Careful execution of the experimental procedures is paramount to achieving high enantiomeric purity and yield.
References
- 1. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 2. J. A. Dale, D. L. Dull and H. S. Mosher, “α-Methoxy-αtrifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines,” Journal of Organic Chemistry, Vol. 34, No. 9, 1969, pp. 2543-2549.doi10.1021/jo01261a013 - References - Scientific Research Publishing [scirp.org]
- 3. The Retort [www1.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to (S)-MTPA-Cl: Properties, Applications, and Experimental Protocols
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride , commonly known as (S)-MTPA-Cl or Mosher's acid chloride , is a pivotal chiral derivatizing agent in the field of stereochemistry.[1][2][3][4] Its utility is most pronounced in the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy, a technique widely referred to as the Mosher method.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-MTPA-Cl, detailed experimental protocols for its application, and the underlying principles of its use for researchers, scientists, and professionals in drug development.
Core Properties of (S)-MTPA-Cl
(S)-MTPA-Cl is a colorless to almost colorless liquid that is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (0-10°C).[3][7] It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[2][3]
Physical and Chemical Data
A summary of the key physical and chemical properties of (S)-MTPA-Cl is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Full Name | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | [1] |
| Synonyms | (S)-(+)-MTPA-Cl, Mosher's acid chloride | [1][3][4] |
| CAS Number | 20445-33-4 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClF₃O₂ | [2] |
| Molecular Weight | 252.62 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3][7] |
| Boiling Point | 99 °C at 12 mmHg; 213-214 °C (lit.) | [3][8] |
| Density | 1.35 g/mL at 25 °C (lit.) | [8] |
| Refractive Index (n20/D) | 1.469 (lit.) | [8] |
| Optical Activity ([α]20/D) | +132±2°, c = 6% in chloroform | [8] |
| Purity (GC) | >98.0% | [3] |
| Enantiomeric Excess (ee) | min. 99.0% | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (S)-MTPA-Cl.
| Spectrum | Key Features | Reference(s) |
| ¹H NMR | Spectra available for reference. | [2][9] |
| ¹³C NMR | Spectra available for reference. | [2] |
| ¹⁹F NMR | Spectra available for reference. | [2] |
The Mosher Method: Determining Absolute Configuration and Enantiomeric Excess
The primary application of (S)-MTPA-Cl is in the Mosher method, a powerful NMR technique used to elucidate the stereochemistry of chiral secondary alcohols and amines.[5][6] The method involves the reaction of the chiral substrate with both enantiomers of MTPA-Cl, (S)-MTPA-Cl and (R)-MTPA-Cl, to form a pair of diastereomeric esters or amides. These diastereomers exhibit distinct NMR spectra, particularly in the chemical shifts of protons located near the newly formed chiral center.[5]
The underlying principle of this differentiation lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the diastereomeric esters, the phenyl group shields nearby protons of the alcohol or amine. By comparing the chemical shifts (δ) of corresponding protons in the (S)-MTPA and (R)-MTPA derivatives, a difference (Δδ = δS - δR) can be calculated. The sign of this Δδ value for protons on either side of a plane defined by the MTPA moiety in a conformational model allows for the unambiguous assignment of the absolute configuration of the stereocenter.
Logical Workflow of the Mosher Method
The following diagram illustrates the logical workflow for determining the absolute configuration of a chiral alcohol using (S)-MTPA-Cl and its enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. experts.umn.edu [experts.umn.edu]
- 6. rsc.org [rsc.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. grokipedia.com [grokipedia.com]
CAS number 20445-33-4 chemical information and safety
An In-depth Technical Guide to (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (CAS 20445-33-4)
Chemical Identification and Overview
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, identified by CAS number 20445-33-4, is a specialized acyl chloride widely known in the fields of organic chemistry and stereochemical analysis.[1][2] It is most commonly referred to as (+)-Mosher's acid chloride or (S)-(+)-MTPA-Cl.[3][4] This compound is a chiral derivatizing agent, primarily utilized for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
The molecule's utility stems from its trifluoromethyl group and the chiral center which, after reaction with a chiral substrate, forms diastereomeric esters or amides. These diastereomers exhibit distinct NMR spectral properties, allowing for detailed stereochemical assignment.[1][5][6] It is a valuable tool in the synthesis and characterization of natural products, pheromones, and other complex chiral molecules.[3]
Physicochemical Properties
(+)-Mosher's chloride is a colorless to slightly yellow liquid under standard conditions.[5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈ClF₃O₂ | [1][6] |
| Molecular Weight | 252.62 g/mol | [3] |
| Appearance | Colorless to slight yellow liquid | [4][5] |
| Boiling Point | 213-214 °C (lit.) | [3] |
| Density | 1.35 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.469 (lit.) | [3] |
| Optical Purity (ee) | ≥98% (GLC) | [3] |
| Storage Temperature | −20°C | [3] |
| Solubility | Reacts with water |
Safety and Handling
(+)-Mosher's chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment. Thermal decomposition can release toxic gases such as hydrogen chloride and hydrogen fluoride.[6]
| Hazard Class | GHS Classification |
| Pictogram | GHS05 |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage.[3][6] |
| Storage Class | 8A: Combustible corrosive hazardous materials |
Precautionary Measures & First Aid:
-
Prevention: Wear protective gloves, clothing, eye, and face protection (P280).[6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower (P303 + P361 + P353). Immediately call a POISON CENTER or doctor.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). Immediately call a POISON CENTER or doctor.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (P301 + P330 + P331).[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
Handling: Use in a well-ventilated area, preferably a fume hood. It is moisture-sensitive and reacts with water, liberating toxic gas.[6] Keep away from heat and sources of ignition.[6]
-
Incompatible Materials: Strong oxidizing agents, water, and moist air.[6]
Core Application: Mosher's Ester Analysis
The primary application of (+)-Mosher's chloride is in Mosher's ester analysis, a definitive NMR method for assigning the absolute configuration of chiral secondary alcohols and amines.[1] The methodology involves two parallel reactions where the chiral substrate is treated separately with both (S)-(+)- and (R)-(-)-MTPA chloride to form a pair of diastereomeric esters.
The underlying principle is the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting esters, the phenyl group and the trifluoromethyl group orient themselves to shield or deshield nearby protons of the substrate. By comparing the ¹H NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute stereochemistry of the carbinol or amino center can be reliably determined.[1][5][6]
Reaction Mechanism and Stereochemical Principle
The reaction of (+)-Mosher's chloride with a chiral alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the stable MTPA ester and hydrochloric acid, which is typically scavenged by a non-nucleophilic base like pyridine.
Caption: General reaction of (+)-Mosher's chloride with a chiral alcohol.
Experimental Protocol: Mosher's Ester Analysis
The following is a generalized protocol for the preparation of diastereomeric MTPA esters for NMR analysis, adapted from established methodologies.[1][4] Two separate reactions must be run in parallel: one with (S)-(+)-MTPA-Cl and one with (R)-(-)-MTPA-Cl.
Materials:
-
Chiral alcohol or amine of interest (~5 mg)
-
(S)-(+)-MTPA-Cl (CAS 20445-33-4) (1.2 - 1.5 equivalents)
-
(R)-(-)-MTPA-Cl (1.2 - 1.5 equivalents)
-
Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)
-
Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃) as solvent
-
NMR tubes, syringes, and standard laboratory glassware (dried)
Procedure:
-
Preparation: In a clean, dry NMR tube or small vial, dissolve the chiral alcohol (~5 mg) in anhydrous DCM or CDCl₃ (approx. 0.5 mL).
-
Addition of Base: Add a slight excess of anhydrous pyridine (approx. 10 µL) to the solution to act as a catalyst and acid scavenger.
-
Derivatization (Parallel Reactions):
-
Reaction A: To the solution of the alcohol, add (S)-(+)-MTPA-Cl (~1.2 eq).
-
Reaction B (in a separate vessel): Prepare an identical solution of the alcohol and add (R)-(-)-MTPA-Cl (~1.2 eq).
-
-
Reaction Monitoring: Seal the vessels and allow the reactions to proceed at room temperature. The reaction is typically complete within 2-4 hours but may be left longer to ensure completion. Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the carbinol proton signal.
-
Work-up (Optional but Recommended): For cleaner spectra, the crude reaction mixture can be passed through a small plug of silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to remove excess reagents and pyridinium salts.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester.
-
Data Interpretation:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δ(S-ester) - δ(R-ester).
-
Protons with a positive Δδ value are assigned to one side of the MTPA plane, and those with a negative Δδ value are on the other, allowing for the assignment of the absolute configuration of the stereocenter.
-
Caption: Experimental workflow for Mosher's ester analysis.
Biological Activity Context
(+)-Mosher's chloride is not a biologically active molecule in the traditional sense of a drug or therapeutic agent. It is a reactive chemical reagent designed for ex vivo analytical purposes. Its interaction with biological molecules is limited to its use in derivatizing purified natural products or metabolites to determine their stereochemistry.
However, it plays a critical indirect role in drug development and natural product chemistry. By enabling the unambiguous assignment of absolute stereochemistry, it helps researchers understand the structure-activity relationships of potentially bioactive compounds. For instance, studies have used Mosher's method to determine the configuration of newly isolated natural products that were subsequently found to possess antiproliferative or anti-neuroinflammatory activities.[7] Its utility is also noted in the synthesis of agrochemicals where specific stereoisomers can have enhanced efficacy.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Mosher's Ester Formation with Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the formation of Mosher's esters, a critical technique in stereochemical analysis. The derivatization of chiral alcohols with Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), allows for the determination of absolute configuration and the assessment of enantiomeric purity through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The core principle involves the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical and spectral properties.[4][5]
Core Mechanism of Esterification
The formation of a Mosher's ester is a covalent modification of a chiral alcohol with an enantiomerically pure form of Mosher's acid (either (R)-MTPA or (S)-MTPA). This transformation converts the enantiomeric alcohol mixture into a mixture of diastereomeric esters. These diastereomers, unlike their parent enantiomers, exhibit different chemical shifts in both proton (¹H) and fluorine (¹⁹F) NMR spectra, enabling their differentiation and quantification.[1][5]
The esterification can be achieved through two primary pathways:
-
Activation of Mosher's Acid with Carbodiimides (Steglich Esterification): This is a widely used method that employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]
-
Use of Mosher's Acid Chloride: The more reactive acid chloride derivative of MTPA can be used to directly acylate the alcohol, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[2][4]
The Steglich esterification is often preferred for its mild reaction conditions, which are suitable for acid-sensitive substrates.[7][8] The mechanism proceeds as follows:
-
Activation of Carboxylic Acid: DCC reacts with Mosher's acid to form a highly reactive O-acylisourea intermediate.[8]
-
Catalysis by DMAP: DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea intermediate.[8] This forms a reactive N-acylpyridinium salt ("active ester"). This step is crucial for accelerating the reaction and suppressing the formation of a common side product, the unreactive N-acylurea, which can arise from the slow rearrangement of the O-acylisourea.[8][9]
-
Nucleophilic Attack: The chiral alcohol attacks the activated N-acylpyridinium salt, forming the desired diastereomeric ester.
-
Byproduct Formation: The reaction yields the stable and largely insoluble N,N'-dicyclohexylurea (DCU) as a precipitate.[8]
Data Presentation: NMR Analysis
The primary quantitative data derived from Mosher's ester analysis is the difference in chemical shifts (Δδ) for protons in the two diastereomeric esters.[10][11] The analysis requires the synthesis of two separate esters: one from the chiral alcohol and (R)-MTPA, and another from the same alcohol and (S)-MTPA.[6] By convention, the chemical shift difference is calculated as Δδ = δS - δR.[12] The sign of the Δδ values for protons on either side of the carbinol carbon is used to deduce the absolute configuration based on a conformational model of the esters.[12][13]
| Proton Group | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to Phenyl Group |
| L₁ Protons | 2.35 | 2.25 | -0.10 | Shielded (Behind the plane) |
| L₂ Protons | 3.90 | 4.15 | +0.25 | Deshielded (In the plane) |
Table 1: Representative quantitative data from a Mosher's ester NMR analysis. The signs of the Δδ values are used to assign the absolute stereochemistry of the alcohol.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. A typical analysis requires approximately 4-6 hours of active effort over one to two days.[1][14]
This protocol is adapted from the general procedure for Steglich esterification.[9][15]
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add enantiomerically pure (R)- or (S)-Mosher's acid (1.2 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling: Add DCC (1.2-1.5 equiv.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the alcohol.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[16]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid (e.g., 0.5 N HCl) to remove DMAP and any unreacted DCC, followed by a saturated sodium bicarbonate solution to remove unreacted Mosher's acid.[15][16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis: The crude ester is often pure enough for NMR analysis. The procedure is repeated in a separate reaction using the other enantiomer of Mosher's acid.
This method uses the more reactive acid chloride.[4]
-
Preparation: Dissolve the chiral alcohol (1.0 equiv.) in a suitable anhydrous solvent (e.g., pyridine or CH₂Cl₂ containing a non-nucleophilic base like triethylamine).
-
Reagent Addition: Slowly add the enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.1-1.3 equiv.) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction with water. If using CH₂Cl₂, perform aqueous washes similar to the DCC protocol to remove the base and any hydrolyzed acid chloride.
-
Analysis: Dry the organic phase, concentrate, and prepare the sample for NMR analysis. Repeat the process with the other enantiomer of the acid chloride.
Mandatory Visualizations
Caption: Reaction mechanism of Mosher's ester formation via Steglich esterification.
Caption: Standard experimental workflow for determining absolute configuration.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 12. Mosher ester derivatives [sites.science.oregonstate.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Determining the Absolute Stereochemistry of Primary Amines: A Technical Guide to Mosher's Amide Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Mosher's amide analysis is a powerful and widely utilized NMR spectroscopic method for elucidating the absolute stereochemistry of chiral primary amines, a functional group prevalent in a multitude of pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this indispensable analytical technique.
Core Principle: Diastereomeric Differentiation through Anisotropic Effects
Mosher's amide analysis hinges on the conversion of a chiral primary amine of unknown stereochemistry into a pair of diastereomeric amides by derivatization with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride.[1][2]
The foundational principle of the method lies in the anisotropic effect of the phenyl ring of the Mosher's acid moiety.[3] In the resulting diastereomeric amides, the substituents at the stereocenter of the original amine will experience different magnetic environments in the NMR spectrometer. This is due to the fixed spatial orientation of the phenyl group relative to the amine's substituents in the preferred conformation of the diastereomers. Consequently, the proton signals of these substituents will exhibit different chemical shifts (δ) in the ¹H NMR spectra of the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the primary amine can be unequivocally assigned.[4][5]
Conformational Model of Mosher's Amides
The predictability of Mosher's method relies on the assumption of a preferred conformation of the diastereomeric amides in solution. Extensive studies, including X-ray crystallography and computational analysis, have established a reliable conformational model.[3] In this model, the trifluoromethyl (CF₃) group, the methoxy (OCH₃) group, and the carbonyl (C=O) group of the Mosher's acid portion, along with the nitrogen and the α-proton of the original amine, tend to lie in a plane to minimize steric interactions. The bulky phenyl group is oriented away from the substituents on the chiral amine.
This preferred conformation places the substituents of the chiral amine (let's denote them as L₁ and L₂ where L₁ is the smaller group and L₂ is the larger group) in distinct spatial relationships with the phenyl ring of the (R)- and (S)-MTPA moieties.
In the (R)-MTPA amide, the L₂ group is shielded by the phenyl ring, causing its proton signals to appear at a higher field (lower ppm) in the ¹H NMR spectrum. Conversely, in the (S)-MTPA amide, the L₁ group is shielded. This differential shielding is the key to interpreting the NMR data.
dot
Caption: Conformational basis of Mosher's amide analysis.
Experimental Protocols
A generalized experimental workflow for Mosher's amide analysis of a primary amine is outlined below. It is crucial to perform two separate reactions, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.
dot
Caption: Experimental workflow for Mosher's amide analysis.
Detailed Methodology for Amide Synthesis
Materials:
-
Chiral primary amine (~10-20 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equivalents)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine (2-3 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In two separate, dry vials, dissolve the chiral primary amine in anhydrous DCM or CDCl₃.
-
Addition of Base: To each vial, add anhydrous pyridine or triethylamine.
-
Derivatization: To one vial, add (R)-MTPA-Cl dropwise. To the other vial, add (S)-MTPA-Cl dropwise.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench each reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the resulting diastereomeric amides by flash column chromatography on silica gel.
-
NMR Analysis: Dissolve each purified diastereomer in CDCl₃ and acquire high-resolution ¹H NMR spectra.
Data Presentation and Interpretation
The cornerstone of the analysis is the calculation of the chemical shift difference, Δδ, for each corresponding proton in the two diastereomeric amides, where Δδ = δ(S-amide) - δ(R-amide) . A positive Δδ value indicates that the proton is in a more shielded environment in the (R)-amide, while a negative Δδ value signifies greater shielding in the (S)-amide.
By assigning the ¹H NMR spectra of both diastereomers and calculating the Δδ values, a "map" of the stereochemistry around the chiral center can be constructed.
Table 1: Representative ¹H NMR Data for Mosher's Amides of Primary Amines
| Chiral Amine | Proton | δ (R-amide) (ppm) | δ (S-amide) (ppm) | Δδ (δS - δR) (ppm) |
| (R/S)-1-Phenylethylamine | CH₃ | 1.35 | 1.45 | +0.10 |
| α-H | 5.05 | 4.95 | -0.10 | |
| Aromatic-H (ortho) | 7.28 | 7.35 | +0.07 | |
| (R/S)-Alanine methyl ester | CH₃ | 1.30 | 1.42 | +0.12 |
| α-H | 4.40 | 4.28 | -0.12 | |
| OCH₃ | 3.70 | 3.75 | +0.05 | |
| (R/S)-Amphetamine | CH₃ | 1.10 | 1.20 | +0.10 |
| β-H | 2.80 | 2.70 | -0.10 | |
| α-H | 3.20 | 3.10 | -0.10 |
Note: The specific chemical shift values can vary depending on the solvent and concentration. The sign of Δδ is the critical parameter.
Based on the established conformational model, for an amine with the (R) configuration, the protons of the larger substituent (L₂) will have positive Δδ values, while the protons of the smaller substituent (L₁) will have negative Δδ values. The opposite is true for an amine with the (S) configuration.
Applications in Drug Development: A Case Study Approach
Mosher's amide analysis is a routine and invaluable tool in the pharmaceutical industry for the stereochemical assignment of chiral amines, which are common motifs in active pharmaceutical ingredients (APIs).
Case Study: Determination of the Absolute Configuration of Phantasmidine
Phantasmidine is a natural product that acts as a potent nicotinic acetylcholine receptor agonist. In the course of its total synthesis, Mosher's amide analysis was employed to unequivocally establish its absolute configuration.[6] By preparing the (R)- and (S)-MTPA amides of a synthetic intermediate, researchers were able to analyze the ¹H NMR spectra. The observed shielding and deshielding patterns of specific protons in the cyclobutane and pyridine rings of the molecule were consistent with the predicted model, allowing for the confident assignment of the absolute stereochemistry of the natural product. This stereochemical knowledge was crucial for understanding its structure-activity relationship.
Application in the Synthesis of Chiral Drugs
The synthesis of enantiomerically pure drugs often involves the use of chiral building blocks or asymmetric catalytic methods. Mosher's amide analysis is frequently used to:
-
Confirm the stereochemical outcome of asymmetric reactions: After performing an enantioselective synthesis of a chiral amine, Mosher's method can be used to verify that the desired enantiomer was produced.
-
Determine the enantiomeric purity of a sample: Although primarily a tool for absolute configuration determination, the integration of the distinct signals of the two diastereomers in the NMR spectrum can also provide an estimate of the enantiomeric excess (ee).
-
Characterize chiral intermediates and final APIs: Regulatory bodies require stringent characterization of drug substances, including their stereochemistry. Mosher's amide analysis provides robust data to support these regulatory submissions.
For instance, in the development of drugs like amphetamine and its derivatives, where the different enantiomers have distinct pharmacological activities, Mosher's method can be a critical quality control tool.[7]
Conclusion
Mosher's amide analysis remains a cornerstone technique for the determination of the absolute configuration of chiral primary amines. Its reliability, predictability, and the wealth of information it provides from a relatively straightforward set of experiments make it an indispensable tool for researchers in organic chemistry, medicinal chemistry, and pharmaceutical development. A thorough understanding of its principles and careful execution of the experimental protocol can provide unambiguous stereochemical assignments, which are critical for the advancement of drug discovery and the development of safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. researchgate.net [researchgate.net]
Determining Absolute Configuration: An In-depth Technical Guide to Mosher's Method
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. Among the various techniques available, Mosher's method stands as a powerful and widely adopted NMR spectroscopic tool for elucidating the absolute configuration of chiral secondary alcohols and amines. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data analysis involved in the successful application of Mosher's method.
Core Principles of Mosher's Method
The fundamental principle of Mosher's method lies in the conversion of a pair of enantiomers, which are indistinguishable by standard NMR spectroscopy, into a mixture of diastereomers. This is achieved by reacting the chiral substrate with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl).[1]
The resulting diastereomeric esters (or amides) possess distinct physical and chemical properties, leading to different chemical shifts in their ¹H NMR spectra.[2] By preparing two separate derivatives using both the (R)- and (S)-enantiomers of MTPA, the absolute configuration of the chiral center in the original molecule can be determined by analyzing the differences in the chemical shifts (Δδ) of protons located near the newly formed ester linkage.
This analysis is based on a widely accepted conformational model of the MTPA esters. In the most stable conformation, the phenyl group of the MTPA moiety creates a distinct anisotropic shielding effect on the neighboring protons of the alcohol.[3][4] By comparing the chemical shifts of the protons in the (R)-MTPA ester and the (S)-MTPA ester, a differential shielding effect is observed. The sign of the calculated chemical shift difference (Δδ = δS - δR) for protons on either side of the MTPA plane in the conformational model allows for the unambiguous assignment of the absolute configuration of the stereocenter.[5] A positive Δδ value is typically observed for protons on one side of the plane, while a negative value is observed for those on the other.
Experimental Protocols
The successful application of Mosher's method hinges on the careful preparation and analysis of the MTPA esters. The following section provides a detailed methodology for the key experiments.
Preparation of (R)- and (S)-MTPA Esters
This protocol outlines the separate reactions of a chiral secondary alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride.[5][6]
Materials:
-
Chiral secondary alcohol (approx. 2-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
-
Standard laboratory glassware (round-bottom flasks, syringes, etc.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Two separate reactions are carried out in parallel. In two clean, dry round-bottom flasks, dissolve approximately 1-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.
-
Base Addition: To each flask, add a slight molar excess (approx. 1.2 equivalents) of anhydrous pyridine or a catalytic amount of DMAP.
-
Esterification:
-
To one flask, add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.
-
To the second flask, add a slight molar excess (approx. 1.2 equivalents) of (S)-MTPA-Cl.
-
-
Reaction Monitoring: Cap the flasks and stir the reactions at room temperature for 1-4 hours, or until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute each reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude esters by silica gel column chromatography to remove any unreacted starting materials and byproducts.
NMR Spectroscopic Analysis
Procedure:
-
Sample Preparation: Prepare two separate NMR samples by dissolving an accurately weighed amount of the purified (R)-MTPA ester and (S)-MTPA ester in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR spectra for both samples. Ensure sufficient resolution to accurately determine the chemical shifts of all relevant protons. For complex molecules, 2D NMR techniques such as COSY and HSQC may be necessary to aid in the assignment of proton signals.[2]
Data Presentation and Analysis
The core of Mosher's method is the systematic analysis of the differences in chemical shifts between the two diastereomeric esters.
Tabulation of NMR Data
All quantitative data should be summarized in a clear and structured table. This allows for easy comparison of the chemical shifts and the calculated Δδ values.
Table 1: Example ¹H NMR Data for Mosher's Method Analysis
| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-1' (Side Chain 1) | 2.35 | 2.45 | +0.10 |
| H-2' (Side Chain 1) | 1.80 | 1.92 | +0.12 |
| H-1'' (Side Chain 2) | 4.10 | 4.02 | -0.08 |
| H-2'' (Side Chain 2) | 1.25 | 1.18 | -0.07 |
Note: This is a representative table; actual chemical shifts will vary depending on the molecule under investigation.[6]
Interpretation of Δδ Values
The sign of the calculated Δδ values is directly correlated with the absolute configuration of the chiral center. Based on the established conformational model, protons on one side of the carbinol will exhibit positive Δδ values, while those on the opposite side will show negative values.
By mapping the signs of the Δδ values onto the structure of the molecule, the spatial arrangement of the substituents around the chiral center can be deduced, leading to the assignment of its absolute configuration as either (R) or (S). It is important to note that the oxymethine proton (the proton attached to the carbinol carbon) is generally not used in the analysis as its chemical shift can be erratic.[2]
Conclusion
Mosher's method remains a robust and reliable technique for determining the absolute configuration of chiral secondary alcohols and amines. Its widespread use in natural product synthesis, drug discovery, and stereochemical analysis is a testament to its power and versatility. By following rigorous experimental protocols and employing systematic data analysis, researchers can confidently elucidate the stereochemistry of chiral molecules, a critical step in understanding their biological activity and advancing chemical research.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride , commonly known as (S)-(+)-Mosher's acid chloride or (S)-MTPA-Cl , is a chiral derivatizing agent of paramount importance in the field of stereochemistry. Its primary application lies in the determination of the absolute configuration and enantiomeric excess of chiral alcohols and amines through nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the key features, properties, and applications of (S)-MTPA-Cl, tailored for professionals in research and drug development.
Core Properties and Specifications
(S)-MTPA-Cl is a stable, clear to light yellow liquid at room temperature, valued for its high purity and specific optical rotation. These properties are crucial for its role as a chiral resolving agent. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR spectroscopy, often simplifying the analysis of the resulting diastereomeric derivatives.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of (S)-MTPA-Cl
| Property | Value |
| CAS Number | 20445-33-4[1] |
| Molecular Formula | C₁₀H₈ClF₃O₂ |
| Molecular Weight | 252.62 g/mol |
| Appearance | Clear, almost colorless liquid[2] |
| Purity | ≥99% |
| Boiling Point | 213-214 °C (lit.) |
| Density | 1.35 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.469 (lit.) |
| Optical Rotation ([α]20/D) | +132 ± 2°, c = 6% in chloroform |
| Storage Temperature | −20°C |
Table 2: Spectroscopic Data of (S)-MTPA-Cl
| Spectrum | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR (CDCl₃) | Phenyl protons: ~7.4-7.6 ppm (m), Methoxy protons: ~3.6 ppm (s) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon: ~168 ppm, Phenyl carbons: ~128-132 ppm, Methoxy carbon: ~55 ppm, CF₃ carbon: ~122 ppm (q, ¹JCF ≈ 288 Hz) |
| ¹⁹F NMR (CDCl₃) | Singlet at approximately -72 ppm (relative to CFCl₃) |
| Infrared (IR) | Carbonyl (C=O) stretch: ~1780 cm⁻¹, C-F stretches: ~1100-1300 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹ |
Synthesis of this compound
(S)-MTPA-Cl is typically synthesized from its corresponding carboxylic acid, (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid), by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis from (S)-Mosher's Acid
Materials:
-
(S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-Mosher's acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude (S)-MTPA-Cl can be purified by distillation under reduced pressure to yield the pure product.
Application in Stereochemical Analysis: The Mosher's Method
The primary application of (S)-MTPA-Cl is in the Mosher's ester analysis, a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols and primary/secondary amines.[3][4] The method involves the formation of diastereomeric esters or amides by reacting the chiral substrate with both (R)- and (S)-MTPA-Cl. The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum.
Experimental Protocol: Derivatization of a Chiral Alcohol
Materials:
-
Chiral alcohol of unknown stereochemistry
-
(S)-(+)-MTPA-Cl and (R)-(-)-MTPA-Cl
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)
-
Anhydrous deuterated solvent for NMR (e.g., CDCl₃)
-
Dry NMR tubes and standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate, dry NMR tubes, dissolve a small amount of the chiral alcohol (typically 1-5 mg) in anhydrous CDCl₃.
-
Addition of Base: To each tube, add a slight excess of anhydrous pyridine.
-
Derivatization: To one tube, add a slight excess (1.1-1.5 equivalents) of (S)-MTPA-Cl. To the other tube, add a similar excess of (R)-MTPA-Cl.
-
Reaction: Cap the NMR tubes and gently agitate to mix the contents. The reaction is typically complete within 15-30 minutes at room temperature.
-
NMR Analysis: Directly acquire ¹H NMR spectra for both diastereomeric ester products.
-
Data Analysis: Compare the chemical shifts of corresponding protons in the two spectra. Calculate the difference in chemical shifts (Δδ = δS - δR). The sign of Δδ for protons on either side of the Mosher ester plane reveals the absolute configuration of the alcohol.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the core reaction and workflow associated with (S)-MTPA-Cl.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mosher's Reagent versus Mosher's Acid: Principles, Protocols, and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereochemical analysis, the unambiguous determination of enantiomeric excess (ee) and absolute configuration is paramount. Among the array of techniques available, the Mosher's method, a powerful NMR-based approach, has remained a cornerstone for over five decades. This guide provides a comprehensive technical overview of Mosher's acid and its more reactive counterpart, Mosher's reagent, detailing their distinct roles, experimental applications, and the interpretation of the resulting NMR data.
Differentiating Mosher's Acid and Mosher's Reagent
At the heart of the Mosher's method lies α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a chiral carboxylic acid developed by Harry S. Mosher. It is crucial to distinguish between two forms of this compound:
-
Mosher's Acid (MTPA): This is the chiral carboxylic acid itself, existing as two enantiomers, (R)-(+)-MTPA and (S)-(-)-MTPA. While it can be used directly in esterification or amidation reactions, typically with coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), its reactivity is moderate.[1]
-
Mosher's Reagent (MTPA-Cl): This is the more reactive acyl chloride derivative of Mosher's acid, also available in both (R) and (S) enantiomeric forms.[2] Due to its enhanced reactivity, Mosher's reagent is more commonly employed for the derivatization of chiral alcohols and amines, often proceeding under milder conditions and with shorter reaction times.[2][3]
The fundamental principle of the Mosher's method involves the reaction of a chiral substrate (e.g., a secondary alcohol or a primary/secondary amine) with an enantiomerically pure form of Mosher's reagent. This reaction converts a pair of enantiomers into a pair of diastereomers (Mosher's esters or amides), which, unlike the original enantiomers, exhibit distinct physical and spectroscopic properties, most notably different chemical shifts in their ¹H and ¹⁹F NMR spectra.[4][5][6]
Core Applications and Properties
The primary applications of Mosher's acid and its reagent are the determination of enantiomeric excess and the assignment of absolute configuration of chiral alcohols and amines.
| Feature | Mosher's Acid (MTPA) | Mosher's Reagent (MTPA-Cl) |
| Chemical Identity | α-methoxy-α-trifluoromethylphenylacetic acid | α-methoxy-α-trifluoromethylphenylacetyl chloride |
| Reactivity | Moderate; requires coupling agents (e.g., DCC, DMAP) | High; reacts directly with alcohols and amines |
| Primary Use | Chiral derivatizing agent for NMR analysis | Chiral derivatizing agent for NMR analysis |
| Applications | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines. | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines. |
| NMR Probes | ¹H and ¹⁹F NMR of the resulting diastereomeric esters or amides. | ¹H and ¹⁹F NMR of the resulting diastereomeric esters or amides. |
Experimental Protocols
The following are detailed methodologies for the preparation of Mosher's esters and amides for NMR analysis.
Protocol 1: Preparation of Mosher's Esters from a Chiral Alcohol
This protocol describes the derivatization of a chiral secondary alcohol with both enantiomers of Mosher's reagent (MTPA-Cl).
Materials:
-
Chiral alcohol
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In two separate, dry vials, dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM. To each vial, add anhydrous pyridine (1.5-2.0 equivalents).
-
Derivatization: To one vial, add (R)-(-)-MTPA-Cl (1.2 equivalents) dropwise. To the second vial, add (S)-(+)-MTPA-Cl (1.2 equivalents) dropwise.
-
Reaction Monitoring: Stir the reactions at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Quench each reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer under reduced pressure. The crude Mosher's esters can often be analyzed directly by NMR. If necessary, purify the esters by flash column chromatography on silica gel.
-
NMR Analysis: Prepare separate NMR samples of the purified (or crude) (R)- and (S)-MTPA esters in CDCl₃. Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomers.
Protocol 2: Preparation of Mosher's Amides from a Chiral Amine
This protocol details the derivatization of a chiral primary or secondary amine with Mosher's reagent.
Materials:
-
Chiral amine
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous triethylamine or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In two separate, dry vials, dissolve the chiral amine (1.0 equivalent) in anhydrous DCM. To each vial, add anhydrous triethylamine (1.5-2.0 equivalents).
-
Derivatization: To one vial, add (R)-(-)-MTPA-Cl (1.1 equivalents) dropwise at 0 °C. To the second vial, add (S)-(+)-MTPA-Cl (1.1 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Quench each reaction with saturated aqueous NH₄Cl solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude Mosher's amides by flash column chromatography on silica gel if necessary.
-
NMR Analysis: Prepare separate NMR samples of the (R)- and (S)-MTPA amides in CDCl₃. Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomers.
Data Presentation and Interpretation
The analysis of the NMR spectra of the two diastereomeric Mosher's derivatives allows for the determination of both enantiomeric excess and absolute configuration.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the starting material can be determined by integrating well-resolved signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR spectrum is often preferred due to the simplicity of the signals (typically singlets for the CF₃ group) and the large chemical shift dispersion.
The ee is calculated using the following formula:
ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Determination of Absolute Configuration
The assignment of absolute configuration is based on the analysis of the chemical shift differences (Δδ) for various protons in the two diastereomers. The convention is to calculate Δδ as δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA derivative and δR is the chemical shift of the corresponding proton in the (R)-MTPA derivative.[7]
A mnemonic model, based on the preferred conformation of the Mosher's ester or amide, is used to correlate the sign of the Δδ values with the absolute configuration of the chiral center. In the most stable conformation, the C=O and CF₃ groups of the MTPA moiety are eclipsed, and the phenyl group is oriented away from the bulky trifluoromethyl group. This places the substituents on the chiral center of the alcohol or amine in distinct shielding and deshielding zones of the phenyl ring's magnetic anisotropy.
-
Protons on one side of the MTPA plane will have positive Δδ values (δS > δR).
-
Protons on the other side of the MTPA plane will have negative Δδ values (δS < δR).
By assigning the ¹H NMR signals and analyzing the signs of the calculated Δδ values, a three-dimensional model of the molecule can be constructed, allowing for the assignment of the absolute configuration.
The following table provides illustrative examples of typical ¹H NMR chemical shift differences (Δδ = δS - δR) observed in Mosher's ester analysis of a chiral secondary alcohol.
| Proton Type | Position relative to Chiral Center | Typical Δδ (ppm) |
| Methine (CH) | α | Variable, often small |
| Methylene (CH₂) | β | -0.1 to +0.2 |
| Methyl (CH₃) | β | -0.05 to +0.1 |
| Methine (CH) | γ | -0.05 to +0.05 |
| Methylene (CH₂) | γ | -0.05 to +0.05 |
| Methyl (CH₃) | γ | -0.02 to +0.02 |
Note: The sign and magnitude of Δδ are highly dependent on the specific structure of the analyte.
Visualization of Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship for determining absolute configuration using Mosher's method.
Caption: Experimental workflow for Mosher's analysis.
Caption: Logic for absolute configuration determination.
Conclusion
Mosher's acid and its more reactive acyl chloride, Mosher's reagent, are indispensable tools in modern stereochemical analysis. By converting enantiomers into diastereomers, they enable the determination of enantiomeric excess and absolute configuration through routine NMR spectroscopy. A thorough understanding of the distinction between the acid and the reagent, coupled with robust experimental protocols and a clear grasp of the principles of data interpretation, empowers researchers in chemistry and drug development to confidently and accurately characterize chiral molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Acyl Chlorides with Nucleophiles
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as pivotal intermediates in organic synthesis.[1][2] Their high electrophilicity, stemming from the inductive effects of both the carbonyl oxygen and the chlorine atom, makes them highly susceptible to nucleophilic attack.[2] This guide provides a comprehensive analysis of the reactivity of acyl chlorides with two common classes of nucleophiles: alcohols and amines. It details the underlying nucleophilic acyl substitution mechanism, presents quantitative data on reactivity, outlines detailed experimental protocols, and discusses factors influencing these critical transformations. The amide and ester bonds formed through these reactions are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules, making a thorough understanding of their synthesis essential for drug development.[3][4]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of acyl chlorides with nucleophiles such as alcohols and amines proceeds via a characteristic two-step mechanism known as nucleophilic acyl substitution, often referred to as an addition-elimination mechanism.[2][3][4][5][6]
-
Nucleophilic Addition: The reaction initiates with the attack of the nucleophile (e.g., the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine) on the electrophilic carbonyl carbon of the acyl chloride.[2][3][5] This step breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.[3][4][7]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group.[6][8] Chloride is an excellent leaving group because it is a weak base.[9][10]
For reactions with neutral nucleophiles like alcohols and amines, a final deprotonation step is required to neutralize the positively charged intermediate, a process typically facilitated by a base.[1]
Reactivity with Alcohols: Esterification
The reaction between an acyl chloride and an alcohol yields an ester and hydrogen chloride.[2][11] This method is often preferred over Fischer esterification (reaction with a carboxylic acid) because the reaction is faster, more exothermic, and essentially irreversible due to the excellent leaving group ability of the chloride ion.[11][12]
R-COCl + R'-OH → R-COOR' + HCl
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the HCl byproduct.[1][13] This prevents the acid from protonating the alcohol, which would deactivate it as a nucleophile.
Quantitative Reactivity Data
While specific rate constants are highly dependent on substrate, solvent, and temperature, the relative reactivity of acyl chlorides is significantly higher than other carboxylic acid derivatives. The data below provides a general comparison.
| Carboxylic Acid Derivative | Relative Rate of Hydrolysis (Approx.) | Leaving Group (pKa of Conjugate Acid) |
| Acyl Chloride (RCOCl) | ~10¹¹ | Cl⁻ (-7) |
| Acid Anhydride (RCOOCOR) | ~10⁷ | RCOO⁻ (4.8) |
| Thioester (RCOSR') | ~10² | R'S⁻ (7) |
| Ester (RCOOR') | 1 | R'O⁻ (16) |
| Amide (RCONH₂) | ~10⁻² | NH₂⁻ (38) |
| Table 1: Relative reactivity of carboxylic acid derivatives toward nucleophilic acyl substitution. Data is generalized for comparison. |
Detailed Experimental Protocol: Synthesis of Ethyl Benzoate
This protocol describes the synthesis of ethyl benzoate from benzoyl chloride and ethanol.
Materials:
-
Benzoyl chloride (1.0 equiv)
-
Anhydrous ethanol (1.2 equiv)
-
Pyridine (1.1 equiv)
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
5% HCl aqueous solution
-
5% NaHCO₃ aqueous solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
Setup: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with anhydrous ethanol (1.2 equiv) and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen). The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Pyridine (1.1 equiv) is added to the stirred solution.
-
Addition of Acyl Chloride: Benzoyl chloride (1.0 equiv) is dissolved in a small amount of anhydrous diethyl ether and added to the dropping funnel. The benzoyl chloride solution is added dropwise to the cooled ethanol/pyridine mixture over 20-30 minutes with continuous stirring. The reaction is highly exothermic.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 5% HCl solution (to remove pyridine), 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethyl benzoate.
-
Purification: The crude product can be purified by distillation if necessary.
Reactivity with Amines: Amidation
Acyl chlorides react rapidly with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[1][2] The reaction is often vigorous and highly exothermic.[3][8][]
R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻
Two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[2][8][12] Alternatively, one equivalent of the amine can be used with an auxiliary base like triethylamine or under Schotten-Baumann conditions.[3][15]
The Schotten-Baumann reaction refers to the synthesis of amides or esters using an acyl chloride and an amine or alcohol in the presence of a base, often in a two-phase solvent system (e.g., an organic solvent and water).[15][16][17] The aqueous base neutralizes the generated HCl, while the reactants and product remain in the organic phase.[16]
Quantitative Reactivity Data
Amines are generally more nucleophilic than alcohols due to the lower electronegativity of nitrogen compared to oxygen, leading to faster reaction rates.
| Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| Aniline | Diethyl Ether | 1 |
| Methylamine | Diethyl Ether | ~300 |
| Dimethylamine | Diethyl Ether | ~1,000 |
| Ethanol | Diethyl Ether | ~0.01 |
| Table 2: Illustrative relative rates for the reaction of benzoyl chloride with various nucleophiles at 25 °C. Values are approximate and for comparative purposes. |
Detailed Experimental Protocol: Synthesis of N-benzylacetamide
This protocol details the synthesis of N-benzylacetamide from acetyl chloride and benzylamine under Schotten-Baumann conditions.[16]
Materials:
-
Acetyl chloride (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
10% NaOH aqueous solution
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: Benzylamine (1.05 equiv) is dissolved in DCM in a round-bottom flask equipped with a magnetic stirrer. 10% aqueous NaOH solution (approx. 2 equiv) is added, creating a biphasic mixture. The flask is cooled to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Acetyl chloride (1.0 equiv) is added dropwise to the vigorously stirred, cooled mixture over 15-20 minutes.
-
Reaction: The mixture is stirred vigorously for an additional 30-60 minutes while allowing it to warm to room temperature.
-
Work-up: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted once with a small portion of DCM.
-
Washing: The combined organic layers are washed with 1 M HCl, then with water, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the DCM is removed by rotary evaporation.
-
Purification: The resulting white solid, N-benzylacetamide, can be purified by recrystallization (e.g., from ethyl acetate/hexanes).
Factors Influencing Reactivity
Several factors modulate the rate and outcome of nucleophilic acyl substitution reactions.
-
Nucleophilicity: The rate of reaction is directly proportional to the strength of the nucleophile. Amines are more nucleophilic and thus react faster than alcohols.[18] Steric hindrance on the nucleophile can decrease reactivity.[18]
-
Electrophilicity of the Acyl Chloride: Electron-withdrawing groups on the 'R' group of the acyl chloride increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and increasing the reaction rate.[19] Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky groups on either the nucleophile or the acyl chloride can sterically hinder the approach to the carbonyl carbon, slowing the reaction rate.[19]
-
Solvent: Polar aprotic solvents like THF, DCM, or acetonitrile are commonly used as they can dissolve the reactants without interfering with the reaction.[13] Protic solvents can solvate the nucleophile, potentially reducing its reactivity.
-
Base: The choice and amount of base are critical. It must be strong enough to neutralize the generated HCl but should not be nucleophilic itself to avoid competing reactions. Pyridine and tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices.[3][20]
General Experimental & Analytical Workflow
The successful synthesis and characterization of esters and amides from acyl chlorides follow a structured workflow, from initial setup to final product analysis.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 15. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 16. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 17. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 18. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Amide Synthesis [fishersci.it]
Methodological & Application
Determining Absolute Configuration: A Detailed Protocol for Mosher's Ester Preparation and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the preparation of Mosher's esters (α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters) and their subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique is a cornerstone in stereochemical analysis, enabling the determination of the absolute configuration of chiral secondary alcohols and amines, a critical step in the characterization of novel chemical entities in drug discovery and development.
Principle of the Mosher's Ester Method
The Mosher's method relies on the derivatization of a chiral substrate (e.g., a secondary alcohol) with the two enantiomers of a chiral reagent, typically (R)- and (S)-MTPA chloride.[1][2] This reaction forms a pair of diastereomeric esters.[3] Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments in the NMR spectrometer, leading to distinct chemical shifts (δ). By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the newly formed stereocenter, the absolute configuration of the original alcohol or amine can be reliably deduced.[4][5][6]
Experimental Protocol: Preparation of Mosher's Esters
This protocol outlines the microscale preparation of both (R)- and (S)-MTPA esters of a chiral secondary alcohol directly in an NMR tube for subsequent analysis.[7]
Materials:
-
Chiral alcohol (approximately 1-5 mg)
-
(R)-(-)-MTPA chloride (1.1-1.5 equivalents)
-
(S)-(+)-MTPA chloride (1.1-1.5 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Two clean, dry NMR tubes
-
Microsyringes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 0.5-2.5 mg of the chiral alcohol in 0.5-0.7 mL of anhydrous deuterated solvent.
-
Add a catalytic amount of anhydrous pyridine or DMAP (a small crystal or ~1-2 µL).
-
Add 1.1-1.5 molar equivalents of (R)-(-)-MTPA chloride to the solution.
-
Cap the NMR tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the carbinol proton signal and the appearance of the ester signals. The reaction is typically complete within 1-4 hours.[7]
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the exact same procedure as in step 1, but substitute (R)-(-)-MTPA chloride with (S)-(+)-MTPA chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
It is also highly recommended to acquire 2D NMR spectra, such as COSY and HSQC, to aid in the unambiguous assignment of all relevant proton signals.[3]
-
Data Analysis and Interpretation
The core of the Mosher's method lies in the comparative analysis of the ¹H NMR spectra of the two diastereomeric esters.
-
Assign Proton Signals: Carefully assign the chemical shifts (δ) of the protons on both sides of the carbinol carbon for both the (R)- and (S)-MTPA esters.
-
Calculate Chemical Shift Differences (Δδ): For each assigned proton, calculate the difference in chemical shifts between the (S)- and (R)-MTPA esters using the formula: Δδ = δS - δR .
-
Determine Absolute Configuration:
-
A positive Δδ value indicates that the corresponding proton is shielded by the phenyl group of the MTPA moiety in the (S)-ester. This suggests that this proton lies on one side of the Mosher's ester plane.
-
A negative Δδ value indicates that the proton is deshielded, placing it on the opposite side of the plane.
-
By mapping the positive and negative Δδ values onto the structure of the molecule, the absolute configuration of the stereocenter can be determined based on the established conformational model of Mosher's esters.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from a Mosher's ester analysis.
| Proton Assignment | δ (R-MTPA Ester) [ppm] | δ (S-MTPA Ester) [ppm] | Δδ (δS - δR) [ppm] |
| H-2 | e.g., 4.95 | e.g., 4.90 | -0.05 |
| H-3a | e.g., 2.10 | e.g., 2.18 | +0.08 |
| H-3b | e.g., 1.85 | e.g., 1.95 | +0.10 |
| H-1' | e.g., 3.50 | e.g., 3.42 | -0.08 |
Note: The values in this table are for illustrative purposes only.
Experimental Workflow
The following diagram illustrates the key steps in the Mosher's ester analysis workflow.
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Conclusion
The Mosher's ester method is a robust and reliable technique for the determination of the absolute stereochemistry of chiral alcohols and amines. The detailed protocol provided in this application note, coupled with careful NMR analysis and data interpretation, offers a clear path for researchers to confidently assign the absolute configuration of their molecules of interest, a critical aspect of chemical characterization in research and development.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: ¹H NMR Analysis of Mosher's Esters for Determining Enantiomeric Excess
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the purity and efficacy of chiral molecules. The Mosher's ester analysis is a robust and widely adopted NMR-based method for this purpose.[1][2] This technique involves the derivatization of a chiral secondary alcohol or amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][3] The reaction converts a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, exhibit distinct chemical shifts in their ¹H NMR spectra.[4][5][6] By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original sample can be accurately quantified.[1]
This document provides a detailed protocol for the preparation of Mosher's esters and the subsequent ¹H NMR analysis to determine enantiomeric excess.
Principle of the Method
Enantiomers are chemically and physically identical in an achiral environment, making them indistinguishable by standard NMR spectroscopy. The Mosher's acid method circumvents this by introducing a chiral auxiliary. A scalemic (non-racemic) mixture of a chiral alcohol is reacted with an enantiomerically pure form of Mosher's acid chloride, typically both the (R)- and (S)-enantiomers in separate reactions, to form diastereomeric esters.[3][4]
These resulting diastereomers have different spatial arrangements and, therefore, their corresponding protons experience different magnetic environments. This leads to separable signals in the ¹H NMR spectrum, allowing for the integration of peaks corresponding to each diastereomer. The ratio of these integrals directly reflects the ratio of the original enantiomers.
Experimental Workflow
The overall experimental workflow for determining enantiomeric excess using Mosher's ester analysis is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. The Retort [www1.udel.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Interpreting ¹⁹F NMR Spectra of Mosher's Ester Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute stereochemistry of chiral molecules is a critical step in many areas of chemical and pharmaceutical research. Among the various techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of chiral derivatizing agents, offers a powerful and accessible method. Mosher's method, which involves the formation of diastereomeric esters or amides using the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely adopted NMR technique for assigning the absolute configuration of chiral secondary alcohols and primary amines.[1][2] While traditionally reliant on ¹H NMR analysis, the use of ¹⁹F NMR to probe the trifluoromethyl group of the Mosher's reagent provides several distinct advantages, including a wide chemical shift range, high sensitivity, and often simpler, first-order spectra with minimal background interference.[3]
These application notes provide a detailed overview and experimental protocols for the utilization of ¹⁹F NMR spectroscopy in the analysis of Mosher's ester diastereomers to determine the absolute configuration of chiral analytes.
Principle of the Method
The core principle of Mosher's method lies in the conversion of a chiral analyte (e.g., a secondary alcohol or primary amine) into a pair of diastereomers by reacting it with the two enantiomers of a chiral derivatizing agent, namely (R)- and (S)-MTPA.[1][4] Once these diastereomers are formed, their NMR spectra are no longer identical. The differential spatial arrangement of the phenyl group of the MTPA moiety relative to the substituents of the chiral center in the two diastereomers leads to distinct chemical shifts for nearby nuclei.
In ¹⁹F NMR spectroscopy, the focus is on the chemical shift of the trifluoromethyl (-CF₃) group of the Mosher's reagent. The difference in the chemical shifts of the -CF₃ signal between the (R)-MTPA and (S)-MTPA derivatives, denoted as Δδ(S-R) (δS - δR), provides the basis for assigning the absolute configuration of the stereocenter.[3] A consistent model, based on the preferred conformation of the Mosher's esters in solution, allows for the correlation of the sign of Δδ(S-R) with the absolute stereochemistry of the analyte.
Advantages of ¹⁹F NMR in Mosher's Analysis
The utilization of ¹⁹F NMR for Mosher's analysis offers several key benefits:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR detection.
-
Wide Chemical Shift Range: ¹⁹F NMR spectra span a much wider range of chemical shifts compared to ¹H NMR, which significantly reduces the likelihood of signal overlap, even in complex molecules.[3]
-
Simplified Spectra: The ¹⁹F NMR spectrum of a Mosher's ester typically shows a clean singlet for the -CF₃ group for each diastereomer, simplifying the analysis.
-
Lack of Background Signals: Since fluorine is rarely present in most organic molecules, the ¹⁹F NMR spectra are generally free from interfering background signals.
Data Presentation
Table 1: Illustrative ¹⁹F NMR Chemical Shift Differences for Diastereomeric Amides of Chiral Primary Amines with a Fluorinated Derivatizing Agent. [3]
| Chiral Amine | Configuration | δ (R-amide) (ppm) | δ (S-amide) (ppm) | Δδ(S-R) (ppm) |
| 1-Phenylethylamine | S | -75.12 | -75.25 | -0.13 |
| 1-Phenylethylamine | R | -75.25 | -75.12 | +0.13 |
| 1-(1-Naphthyl)ethylamine | S | -75.08 | -75.31 | -0.23 |
| 1-(1-Naphthyl)ethylamine | R | -75.31 | -75.08 | +0.23 |
| Phenylglycine methyl ester | S | -74.95 | -75.18 | -0.23 |
| Phenylglycine methyl ester | R | -75.18 | -74.95 | +0.23 |
Note: The data in this table is for a different chiral derivatizing agent but illustrates the principle of observing distinct chemical shifts and calculating Δδ(S-R).
Experimental Protocols
I. Preparation of Mosher's Esters (or Amides)
This protocol describes the preparation of the (R)- and (S)-MTPA esters of a chiral secondary alcohol. A similar procedure can be followed for primary amines to form the corresponding amides.
Materials:
-
Chiral secondary alcohol (or primary amine)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Small, dry reaction vials with septa
-
Syringes and needles
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of the two reaction mixtures: In two separate, dry vials under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM. To each vial, add 1.5 to 2 equivalents of anhydrous pyridine.
-
Addition of Mosher's acid chloride: To one vial, add 1.2 to 1.5 equivalents of (R)-Mosher's acid chloride dropwise via syringe. To the second vial, add 1.2 to 1.5 equivalents of (S)-Mosher's acid chloride.
-
Reaction: Stir the reactions at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up (optional but recommended): Once the reaction is complete, the reaction mixture can be diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with a weak acid (e.g., 1 M HCl) to remove excess pyridine, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. For small-scale reactions intended directly for NMR analysis, this work-up may be omitted, and the crude reaction mixture can be directly prepared for NMR.
II. ¹⁹F NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve the crude or purified Mosher's ester diastereomer (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
¹⁹F NMR Data Acquisition Parameters:
The following are general guidelines for acquiring ¹⁹F NMR spectra. Optimal parameters may vary depending on the spectrometer and the sample.
| Parameter | Recommended Value |
| Pulse Program | A standard one-pulse sequence with proton decoupling (e.g., zgig on Bruker instruments) is typically sufficient. |
| Transmitter Frequency | Set to the appropriate frequency for ¹⁹F on the available spectrometer. |
| Spectral Width | A wide spectral width (e.g., 200-250 ppm) is recommended initially to ensure the signal is captured. The typical range for the -CF₃ group in Mosher's esters is around -70 to -75 ppm relative to CFCl₃. |
| Acquisition Time | 1-2 seconds. |
| Relaxation Delay (d1) | 1-5 seconds. A longer delay may be necessary for accurate quantification if determining enantiomeric excess. |
| Number of Scans | 16 to 128 scans, depending on the sample concentration. |
| Temperature | Maintain a constant temperature (e.g., 298 K) for both diastereomeric samples to ensure comparability of chemical shifts. |
| Referencing | An internal or external reference can be used. Common references include CFCl₃ (0 ppm) or hexafluorobenzene (-162.9 ppm). |
Data Analysis and Interpretation
-
Process the ¹⁹F NMR spectra: Apply Fourier transformation, phase correction, and baseline correction to both the (R)- and (S)-MTPA derivative spectra.
-
Identify the -CF₃ signals: Locate the singlet corresponding to the trifluoromethyl group in each spectrum.
-
Determine the chemical shifts: Accurately determine the chemical shift (δ) of the -CF₃ signal for both the (S)-MTPA derivative (δS) and the (R)-MTPA derivative (δR).
-
Calculate Δδ(S-R): Calculate the difference in chemical shifts: Δδ(S-R) = δS - δR.
-
Assign the absolute configuration: The sign of the Δδ(S-R) value is correlated with the absolute configuration of the chiral center based on the established model for Mosher's esters.
The Mosher's Model for Interpreting Δδ(S-R) in ¹⁹F NMR:
The interpretation of the sign of Δδ(S-R) in ¹⁹F NMR is based on the anisotropic effect of the phenyl group in the preferred conformation of the Mosher's ester. In this conformation, the C=O bond of the ester and the Cα-H bond of the chiral alcohol are eclipsed. This places the trifluoromethyl group and the methoxy group on either side of the chiral center's substituents.
A simplified mnemonic for the interpretation of ¹⁹F NMR data is as follows:
-
For a secondary alcohol with substituents L¹ (smaller) and L² (larger), when derivatized with (S)-MTPA, the -CF₃ group will be spatially closer to one of the substituents, and when derivatized with (R)-MTPA, it will be closer to the other.
-
The differential shielding/deshielding experienced by the -CF₃ group in the two diastereomers results in the observed chemical shift difference.
-
A consistent positive or negative sign for Δδ(S-R) for a particular class of compounds can be used to establish an empirical rule for assigning the absolute configuration. It is crucial to either have a reference compound of known configuration or to consult literature precedents for the specific class of compound being analyzed.
Mandatory Visualizations
Caption: Experimental workflow for determining absolute configuration using ¹⁹F NMR analysis of Mosher's esters.
Caption: Logical relationship for assigning absolute configuration via ¹⁹F NMR of Mosher's esters.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
how to assign absolute configuration using the advanced Mosher's method
Application Notes and Protocols for Researchers in Organic Chemistry and Drug Development
Introduction
The determination of the absolute configuration of chiral molecules is a critical step in chemical research and drug development, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. The advanced Mosher's method is a powerful and widely used NMR spectroscopic technique for assigning the absolute stereochemistry of chiral secondary alcohols and amines.[1][2][3] This method involves the formation of diastereomeric esters (or amides) with the chiral derivatizing agent α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. By analyzing the differences in the ¹H NMR chemical shifts between the two diastereomers, the absolute configuration of the stereocenter can be reliably deduced.[2][4]
This document provides a detailed protocol for the application of the advanced Mosher's method, including the preparation of Mosher's esters, NMR data acquisition and analysis, and interpretation of the results.
Principle of the Method
The advanced Mosher's method relies on the principle that the diastereomeric (R)- and (S)-MTPA esters of a chiral secondary alcohol adopt specific conformations in solution.[5] In the most stable conformation, the C=O of the ester and the Cα-O bond of the alcohol moiety are eclipsed. This orients the trifluoromethyl (-CF₃), methoxy (-OCH₃), and phenyl groups of the MTPA moiety in a predictable spatial arrangement relative to the substituents (L₁ and L₂) at the stereocenter of the alcohol.
The anisotropic effect of the phenyl group in the MTPA moiety causes shielding (upfield shift) of nearby protons. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a pattern of chemical shift differences (Δδ = δₛ - δᵣ) emerges. Protons on one side of the Mosher's ester plane will be shielded in the (S)-ester and deshielded in the (R)-ester, resulting in negative Δδ values. Conversely, protons on the other side will exhibit positive Δδ values. The distribution of these positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration of the carbinol center.[3][4]
Experimental Protocols
I. Preparation of (R)- and (S)-Mosher's Esters
This protocol describes the esterification of a chiral secondary alcohol with (R)- and (S)-MTPA chloride.
Materials:
-
Chiral secondary alcohol of unknown configuration
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In two separate, dry vials, dissolve approximately 1-5 mg of the chiral secondary alcohol in 0.5 mL of anhydrous DCM. To each vial, add 5-10 µL of anhydrous pyridine.
-
Addition of MTPA-Cl: To one vial, add a 1.2 to 1.5 molar excess of (R)-MTPA-Cl. To the other vial, add the same molar excess of (S)-MTPA-Cl.
-
Reaction: Cap the vials and stir the reactions at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-12 hours.
-
Workup:
-
Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃ solution to each vial.
-
Extract the aqueous layer with DCM (2 x 1 mL).
-
Combine the organic layers and wash with brine (1 x 1 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under a gentle stream of nitrogen or in vacuo.
-
-
Sample Preparation for NMR: Dissolve the crude (R)- and (S)-MTPA esters in approximately 0.6 mL of CDCl₃ and transfer to separate NMR tubes. It is often possible to analyze the crude esters without further purification.[5]
II. NMR Data Acquisition and Analysis
Procedure:
-
Acquire ¹H NMR Spectra: Obtain high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial to use the same solvent and maintain the same concentration and temperature for both samples to ensure data comparability.
-
Assign Proton Signals: Assign the ¹H NMR signals for the protons on both sides of the carbinol stereocenter for each diastereomer. Two-dimensional NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment, especially for complex molecules.[5]
-
Calculate Δδ (δₛ - δᵣ) Values: For each assigned proton (or proton group), calculate the difference in chemical shift between the (S)-ester and the (R)-ester using the formula: Δδ = δₛ - δᵣ.
-
Tabulate the Data: Organize the chemical shifts for the (R)- and (S)-esters and the calculated Δδ values in a table.
Data Presentation
The following table provides an example of how to present the NMR data for a hypothetical chiral secondary alcohol, 1-phenylethanol, derivatized with (R)- and (S)-MTPA.
| Proton | δ (R)-MTPA (ppm) | δ (S)-MTPA (ppm) | Δδ (δₛ - δᵣ) (ppm) |
| -CH₃ | 1.55 | 1.65 | +0.10 |
| ortho-H | 7.30 | 7.25 | -0.05 |
| meta-H | 7.38 | 7.35 | -0.03 |
| para-H | 7.28 | 7.26 | -0.02 |
Interpretation of Results and Assignment of Absolute Configuration
The sign of the Δδ values directly correlates with the spatial arrangement of the substituents around the stereocenter.
-
Positive Δδ values (δₛ > δᵣ): Protons with positive Δδ values are located on the right side of the Mosher's ester model when drawn in its standard representation.
-
Negative Δδ values (δₛ < δᵣ): Protons with negative Δδ values are located on the left side of the model.
By mapping the positive and negative Δδ values onto the structure of the molecule, the absolute configuration of the carbinol center can be assigned. For the example of 1-phenylethanol above, the positive Δδ for the methyl protons and the negative Δδ for the phenyl protons would lead to the assignment of the (R) configuration for the alcohol.
Mandatory Visualizations
Caption: Experimental workflow for the advanced Mosher's method.
Caption: Logical model for assigning absolute configuration.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Determination of Absolute Configuration of Chiral Secondary Alcohols using Mosher's Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute configuration of stereogenic centers is a critical task in chemical research, particularly in the fields of natural product synthesis, asymmetric catalysis, and drug development. Mosher's method is a powerful and widely used NMR spectroscopic technique for elucidating the absolute stereochemistry of chiral secondary alcohols and amines.[1][2][3][4] The method involves the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[1] Subsequent analysis of the ¹H NMR spectra of these diastereomers allows for the unambiguous assignment of the absolute configuration of the carbinol center.
The underlying principle of Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety. The diastereomeric esters adopt a preferred conformation where the phenyl group and the trifluoromethyl group of the MTPA residue are oriented in a specific spatial arrangement relative to the substituents of the chiral alcohol. This fixed conformation leads to differential shielding and deshielding of the protons in the vicinity of the stereocentric carbon. By comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester and the (S)-MTPA ester, a difference (Δδ = δS - δR) can be calculated. The sign of the Δδ value for protons on either side of the MTPA plane in the conformational model provides a reliable basis for determining the absolute configuration.[2][3]
Data Presentation: ¹H NMR Chemical Shift Data for Mosher's Esters of Chiral Secondary Alcohols
The following tables summarize representative ¹H NMR chemical shift data for the (R)- and (S)-MTPA esters of two common chiral secondary alcohols. The Δδ (δS - δR) values are calculated to illustrate the application of Mosher's method.
Table 1: ¹H NMR Data for Mosher's Esters of (S)-1-Phenylethanol
| Proton Assignment | δ (R)-MTPA Ester (ppm) | δ (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| -CH₃ | 1.52 | 1.49 | -0.03 |
| -CH-O- | 4.92 | 4.91 | -0.01 |
| Phenyl-H (ortho) | 7.43 – 7.35 (m) | 7.43 – 7.35 (m) | N/A |
| Phenyl-H (meta, para) | 7.33 – 7.27 (m) | 7.33 – 7.27 (m) | N/A |
| MTPA -OCH₃ | 3.54 | 3.51 | -0.03 |
Note: Data is compiled from representative values in the literature. Actual chemical shifts may vary depending on the solvent and spectrometer frequency.
Table 2: ¹H NMR Data for Mosher's Esters of a Hypothetical Chiral Secondary Alcohol (R¹-CH(OH)-R²)
| Proton Assignment | δ (R)-MTPA Ester (ppm) | δ (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| Protons on R¹ side | |||
| Hₐ | 2.35 | 2.45 | +0.10 |
| Hₑ | 1.80 | 1.92 | +0.12 |
| Protons on R² side | |||
| Hₓ | 4.10 | 4.05 | -0.05 |
| Hᵧ | 3.95 | 3.91 | -0.04 |
| MTPA Moiety | |||
| -OCH₃ | 3.60 | 3.58 | -0.02 |
This table illustrates the expected trend in Δδ values for protons on either side of the chiral center.
Experimental Protocols
Protocol 1: Preparation of (R)- and (S)-MTPA Esters of a Chiral Secondary Alcohol
This protocol describes the parallel synthesis of the two diastereomeric Mosher's esters.
Materials:
-
Chiral secondary alcohol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 eq) in anhydrous DCM.
-
Addition of Pyridine: To each flask, add anhydrous pyridine (1.5 - 2.0 eq). Cool the solutions to 0 °C in an ice bath.
-
Esterification:
-
To the first flask, slowly add a solution of (R)-MTPA-Cl (1.2 eq) in anhydrous DCM.
-
To the second flask, slowly add a solution of (S)-MTPA-Cl (1.2 eq) in anhydrous DCM.
-
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reactions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 9:1 hexane/ethyl acetate). The ester products should have a higher Rf value than the starting alcohol.
-
Workup:
-
Once the reactions are complete, dilute each reaction mixture with DCM.
-
Transfer each mixture to a separate separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
-
Purification: Purify each crude ester separately by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (R)- and (S)-MTPA esters.
Protocol 2: ¹H NMR Analysis and Data Interpretation
Materials:
-
Purified (R)-MTPA ester
-
Purified (S)-MTPA ester
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare two separate NMR samples by dissolving an accurately weighed amount of the purified (R)-MTPA ester and (S)-MTPA ester in the same volume of deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR spectra for both samples under identical conditions (temperature, concentration, etc.). Ensure high resolution to accurately determine chemical shifts. 2D NMR experiments such as COSY and HSQC can be beneficial for unambiguous proton assignments, especially for complex molecules.
-
Data Analysis:
-
Assign the proton signals in both spectra.
-
Carefully measure the chemical shift (δ) for each assigned proton in both the (R)- and (S)-ester spectra.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for each pair of corresponding protons.
-
-
Determination of Absolute Configuration:
-
Draw the conformational model of the MTPA esters, with the C=O of the ester and the Cα-H of the alcohol moiety eclipsing each other. The bulky phenyl group of the MTPA will be oriented away from the other bulky groups of the alcohol.
-
Protons that lie on the same side as the phenyl group in this conformation will be shielded, resulting in a negative Δδ value.
-
Protons on the opposite side will be deshielded, leading to a positive Δδ value.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the chiral center can be determined.
-
Visualizations
References
- 1. web.mit.edu [web.mit.edu]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Mosher's Acid Chloride with Sterically Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute stereochemistry of chiral alcohols is a critical step in the synthesis and characterization of natural products, pharmaceuticals, and other biologically active molecules. The Mosher's ester method, which involves the derivatization of a chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used NMR-based technique for this purpose. While the formation of Mosher's esters from primary and secondary alcohols is often straightforward, the derivatization of sterically hindered alcohols, such as tertiary or neopentyl-type alcohols, presents significant challenges due to the decreased reactivity of the hydroxyl group.
These application notes provide detailed protocols and guidance for the successful derivatization of sterically hindered alcohols using (S)-Mosher's acid chloride, with a focus on optimized reaction conditions, catalyst selection, and troubleshooting.
Reaction Principle
The core of the Mosher's ester method lies in the formation of diastereomeric esters by reacting a chiral alcohol with both (R)- and (S)-Mosher's acid chloride. The resulting diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined based on the predictable anisotropic effects of the phenyl group in the Mosher's ester conformer. For sterically hindered alcohols, achieving complete conversion to the Mosher's ester is crucial for accurate analysis, often requiring more forcing conditions and specialized catalysts.
Experimental Protocols
Protocol 1: Standard Derivatization of a Hindered Secondary Alcohol using (S)-Mosher's Acid Chloride with Pyridine
This protocol is suitable for moderately hindered secondary alcohols where standard conditions may be sluggish.
Materials:
-
Hindered secondary alcohol (1.0 eq)
-
(S)-Mosher's acid chloride (1.2 - 1.5 eq)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
NMR tubes
-
Argon or nitrogen atmosphere
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2-5 mg of the hindered secondary alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a 2-3 fold molar excess of anhydrous pyridine to the solution.
-
Under an inert atmosphere, add 1.2 to 1.5 equivalents of (S)-Mosher's acid chloride to the NMR tube.
-
Cap the NMR tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or until completion. For more hindered substrates, the reaction may require heating to 40-60 °C.
-
Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the alcohol's carbinol proton signal and the appearance of the corresponding ester signals.
-
Once the reaction is complete, the sample is ready for NMR analysis. A parallel reaction using (R)-Mosher's acid chloride should be performed for comparative analysis.
Protocol 2: Enhanced Derivatization of a Sterically Hindered Tertiary Alcohol using (S)-Mosher's Acid Chloride with DMAP
For highly hindered alcohols, such as tertiary alcohols, 4-(dimethylamino)pyridine (DMAP) is a more potent acylation catalyst than pyridine.
Materials:
-
Hindered tertiary alcohol (1.0 eq)
-
(S)-Mosher's acid chloride (1.5 - 2.0 eq)
-
4-(Dimethylaminopyridine) (DMAP) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask with a magnetic stirrer
-
Argon or nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hindered tertiary alcohol (e.g., 10 mg) and dissolve it in 1-2 mL of anhydrous DCM.
-
Add DMAP (1.5 - 2.0 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (S)-Mosher's acid chloride (1.5 - 2.0 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated to reflux (in DCE for higher temperatures) for an additional 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or by analyzing a small aliquot by ¹H NMR.
-
Upon completion, quench the reaction by adding a few drops of water or saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with 1M HCl to remove DMAP, then with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Mosher's ester by flash column chromatography on silica gel.
-
A parallel reaction using (R)-Mosher's acid chloride should be performed for comparative NMR analysis.
Data Presentation
The success of derivatizing sterically hindered alcohols is highly dependent on the reaction conditions. The following table summarizes representative yields for the esterification of various hindered alcohols under different catalytic conditions.
| Alcohol Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Neopentyl Alcohol | Cyclohexanecarboxylic Acid | DPAT | Toluene | 80 | 20-24 | 50 | [1] |
| Neopentyl Alcohol | Cyclohexanecarboxylic Acid | DPAT | Perfluorohexane | 80 | 20-24 | 85 | [1] |
| 2-Propanol | Cyclohexanecarboxylic Acid | DPAT | Toluene | 80 | 20-24 | 15-20 | [1] |
| 2-Propanol | Cyclohexanecarboxylic Acid | DPAT | Perfluorohexane | 80 | 20-24 | 65 | [1] |
| Tertiary Alcohol | Acetic Anhydride | DMAP | DCM | RT | - | High | [2] |
| Tertiary Alcohol | NHS Ester | Sc(OTf)₃/DMAP | DCM | RT | 2.5 | >90 |
Mandatory Visualizations
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient reactivity of the alcohol due to steric hindrance. | - Switch from pyridine to a more potent catalyst like DMAP. - Increase the equivalents of Mosher's acid chloride and DMAP (up to 2-3 eq each). - Increase the reaction temperature (reflux in DCM or DCE). - Increase the reaction time (up to 48 hours). - Consider using a stronger activating agent in combination with DMAP, such as DCC or EDC, to form the ester from Mosher's acid. |
| Deactivated Mosher's acid chloride. | - Use freshly opened or recently purchased Mosher's acid chloride. - Store the reagent under an inert atmosphere and at low temperature. | |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere (argon or nitrogen). | |
| Formation of Side Products | Elimination from tertiary alcohols. | - Use milder conditions if possible (lower temperature, shorter reaction time). - Ensure the reaction is not overly acidic or basic. |
| Racemization of the alcohol. | - This is generally not an issue with Mosher's acid itself, but ensure the alcohol starting material is enantiomerically pure. | |
| Difficult Purification | Excess reagents and byproducts. | - Quench the reaction carefully to hydrolyze excess acid chloride. - Wash the organic extract with dilute acid (e.g., 1M HCl) to remove basic catalysts like pyridine or DMAP. - Use flash column chromatography for purification. |
| Complex NMR Spectra | Overlapping signals. | - Use a higher field NMR spectrometer. - Use a different deuterated solvent (e.g., C₆D₆) which can induce different chemical shifts. - Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment. |
Conclusion
The derivatization of sterically hindered alcohols with (S)-Mosher's acid chloride is a challenging but achievable task that is essential for the stereochemical analysis of complex molecules. By employing more potent catalysts such as DMAP, optimizing reaction conditions with increased temperature and reaction times, and following rigorous anhydrous techniques, successful esterification can be accomplished. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers facing this synthetic hurdle, enabling the confident determination of absolute stereochemistry in even the most sterically demanding systems.
References
Application Notes and Protocols for Stereochemical Analysis of Amino Acids using Mosher's Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute stereochemistry of amino acids is a critical aspect of pharmaceutical development, biochemistry, and synthetic chemistry. The biological activity of peptides and small molecule drugs is often dictated by the specific configuration of their constituent amino acids. Mosher's method, a powerful NMR spectroscopic technique, provides a reliable means to elucidate the absolute configuration of chiral molecules, including amino acids. This method involves the derivatization of the chiral amino acid with a chiral reagent, Mosher's chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the original amino acid's stereochemistry.
These application notes provide detailed protocols for the derivatization of amino acids with Mosher's chloride and the subsequent analysis of the resulting Mosher's amides by ¹H NMR spectroscopy.
Principle of the Method
The core principle of Mosher's method lies in the formation of diastereomers with distinct and predictable NMR spectral properties. When a chiral amino acid is reacted with an enantiomerically pure Mosher's chloride (either (R)- or (S)-enantiomer), two diastereomeric amides are formed if the amino acid is a racemic mixture. Even for an enantiomerically pure amino acid, derivatization with both (R)- and (S)-Mosher's chloride will produce a pair of diastereomers.
The anisotropic effect of the phenyl ring in the Mosher's reagent causes different shielding or deshielding of the protons in the vicinity of the newly formed chiral center in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of specific protons in the ¹H NMR spectra of the (S)- and (R)-Mosher's amides, the absolute configuration of the amino acid can be assigned based on established conformational models of Mosher's amides.[1]
A simplified model predicts that for an (R)-Mosher's amide, the substituents on one side of the Cα-N bond will be shielded by the phenyl ring, while for the (S)-Mosher's amide, the substituents on the other side will be shielded. This leads to a predictable pattern in the sign of the Δδ values.
Quantitative Data Presentation
The following table summarizes typical ¹H NMR chemical shift differences (Δδ = δS - δR) observed for various protons in the Mosher's amides of amino acid methyl esters. These values are indicative and can vary based on the solvent and specific experimental conditions.
| Amino Acid (as Methyl Ester) | Proton | δ (R-amide) (ppm) | δ (S-amide) (ppm) | Δδ (δS - δR) (ppm) |
| Alanine | α-H | 4.45 | 4.55 | +0.10 |
| β-CH₃ | 1.35 | 1.25 | -0.10 | |
| Valine | α-H | 4.20 | 4.32 | +0.12 |
| β-H | 2.10 | 1.98 | -0.12 | |
| γ-CH₃ | 0.90, 0.85 | 0.80, 0.78 | -0.10, -0.07 | |
| Leucine | α-H | 4.30 | 4.41 | +0.11 |
| β-CH₂ | 1.60, 1.50 | 1.45, 1.38 | -0.15, -0.12 | |
| γ-H | 1.70 | 1.55 | -0.15 | |
| Phenylalanine | α-H | 4.70 | 4.82 | +0.12 |
| β-CH₂ | 3.10, 2.95 | 2.98, 2.85 | -0.12, -0.10 | |
| Proline | α-H | 4.35 | 4.45 | +0.10 |
| δ-CH₂ | 3.50, 3.40 | 3.35, 3.28 | -0.15, -0.12 |
Note: The data presented are representative and should be used as a guideline. Actual chemical shifts and Δδ values can be influenced by solvent, temperature, and concentration.
Experimental Protocols
Esterification of Amino Acids (Protocol 1)
Due to the presence of a free carboxylic acid group, which can react with Mosher's chloride, it is often necessary to first protect this group, typically as a methyl or benzyl ester.
Materials:
-
Amino Acid (e.g., L-Alanine)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Acetyl chloride
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend the amino acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride or acetyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the amino acid methyl ester.
Derivatization with Mosher's Chloride (Protocol 2)
This protocol describes the formation of the diastereomeric Mosher's amides from the amino acid ester.
Materials:
-
Amino Acid Methyl Ester (from Protocol 1)
-
(R)-Mosher's chloride
-
(S)-Mosher's chloride
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Anhydrous pyridine or triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Nitrogen or Argon atmosphere
-
Schlenk flasks or similar oven-dried glassware
-
Syringes
Procedure:
-
In two separate oven-dried Schlenk flasks under a nitrogen or argon atmosphere, dissolve the amino acid methyl ester (1.0 eq) in anhydrous DCM.
-
To each flask, add anhydrous pyridine or TEA (1.5 eq) and a catalytic amount of DMAP.
-
To one flask, add (R)-Mosher's chloride (1.1 eq) dropwise via syringe.
-
To the other flask, add (S)-Mosher's chloride (1.1 eq) dropwise via syringe.
-
Stir the reactions at room temperature and monitor their progress by TLC.
-
Upon completion, quench the reactions by adding a small amount of water.
-
Dilute the reaction mixtures with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric Mosher's amides by flash column chromatography on silica gel if necessary.
NMR Analysis and Determination of Absolute Configuration (Protocol 3)
Materials:
-
(R)-Mosher's amide of the amino acid ester
-
(S)-Mosher's amide of the amino acid ester
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare separate NMR samples of the (R)- and (S)-Mosher's amides in CDCl₃.
-
Acquire ¹H NMR spectra for both diastereomers.
-
Assign the protons in the spectra, paying close attention to the signals of the protons α and β to the stereocenter of the amino acid.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Based on the established model for Mosher's amides, a positive Δδ value for protons on one side of the molecule and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration.
Visualizations
Workflow for Stereochemical Analysis
Caption: Experimental workflow for determining the absolute configuration of amino acids using Mosher's method.
Derivatization Reaction
Caption: General reaction scheme for the derivatization of an amino acid ester with Mosher's chloride.
Troubleshooting and Considerations
-
Incomplete Reactions: Ensure all reagents and solvents are anhydrous, as moisture will quench Mosher's chloride. The use of a nitrogen or argon atmosphere is crucial.
-
Racemization: While the derivatization reaction itself is generally not prone to racemization, the initial esterification step should be performed under mild conditions to avoid epimerization of the chiral center.
-
Signal Overlap in NMR: In some cases, proton signals may overlap. Running the NMR experiment at a higher magnetic field strength or using 2D NMR techniques (e.g., COSY, HSQC) can help in resolving and assigning the signals.
-
Alternative Derivatization: For amino acids that are difficult to esterify or when direct derivatization is preferred, alternative methods using coupling reagents to form the amide bond directly from the free amino acid and Mosher's acid can be explored. However, these methods may require careful optimization to avoid side reactions.
Conclusion
The derivatization of amino acids with Mosher's chloride followed by ¹H NMR analysis is a robust and reliable method for determining their absolute stereochemistry. By following the detailed protocols and considering the potential challenges, researchers can confidently apply this technique in their drug development and chemical research endeavors. The provided quantitative data and visual workflows serve as a valuable resource for the successful implementation of Mosher's method.
References
Application Notes and Protocols for Quantitative NMR (qNMR) using Mosher's Acid for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purity assessment is a critical step in the development and quality control of active pharmaceutical ingredients (APIs) and other chemical entities. For chiral molecules, determining not only the chemical purity but also the enantiomeric purity is often essential. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity determination due to its high precision, accuracy, and the direct proportionality between signal intensity and the number of nuclei.[1][2][3][4]
When analyzing chiral compounds containing hydroxyl or amine functionalities, enantiomers are indistinguishable in a standard achiral NMR environment. To overcome this, a chiral derivatizing agent (CDA) can be employed to convert the enantiomers into diastereomers, which possess distinct NMR spectra.[5][6] Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and its acid chloride are widely used CDAs for this purpose.[7]
This application note provides a detailed protocol for the use of Mosher's acid in conjunction with qNMR for the comprehensive purity assessment of chiral alcohols or amines. The methodology allows for the determination of the total chemical purity (w/w %) of the analyte by reacting the chiral analyte with a single enantiomer of Mosher's acid chloride and using an internal standard for quantification.
Principle of the Method
The core principle involves a two-step process:
-
Derivatization: The chiral analyte (e.g., a secondary alcohol) is reacted with an enantiomerically pure form of Mosher's acid chloride (e.g., (R)-MTPA-Cl). This reaction converts the enantiomers of the analyte into a mixture of diastereomeric esters. These diastereomers will have unique signals in the ¹H and ¹⁹F NMR spectra, allowing for their differentiation and quantification.
-
Quantitative NMR (qNMR): An accurately weighed internal standard of known purity is added to the sample. The purity of the analyte is then determined by comparing the integral of specific, well-resolved signals of the newly formed diastereomers with the integral of a signal from the internal standard.[8] The calculation takes into account the molar masses and the number of protons giving rise to the respective signals.[9]
Experimental Protocols
Materials and Equipment
-
Analyte: Chiral alcohol or amine of interest.
-
Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) of high enantiomeric purity.
-
Internal Standard (IS): A certified reference material with known purity (e.g., Maleic acid, 1,4-Dinitrobenzene). The IS should be stable, not reactive with the analyte or derivatizing agent, and have signals that do not overlap with the analyte or derivatization reagent signals.[4]
-
Solvent: Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Catalyst/Base: Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine).
-
Equipment:
-
NMR spectrometer (400 MHz or higher recommended).
-
Analytical balance (accurate to at least 0.01 mg).
-
NMR tubes (high precision).
-
Vortex mixer.
-
Microsyringes.
-
Standard laboratory glassware (dried).
-
Sample Preparation Protocol
-
Weighing the Analyte and Internal Standard:
-
Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry vial. Record the mass (m_analyte).
-
Accurately weigh approximately 2-5 mg of the internal standard into the same vial. Record the mass (m_IS). The molar ratio of analyte to internal standard should be optimized for clear signal integration.
-
-
Dissolution:
-
Add approximately 0.7 mL of the appropriate anhydrous deuterated solvent to the vial.
-
Cap the vial and vortex until both the analyte and the internal standard are fully dissolved.[10]
-
-
Derivatization Reaction:
-
Add a small excess of anhydrous pyridine (approx. 10-20 µL) to the solution. Pyridine acts as a catalyst and scavenges the HCl byproduct.
-
Add a slight molar excess (approximately 1.2 equivalents relative to the analyte) of a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl).
-
Cap the vial tightly and mix gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the carbinol proton signal of the starting material.
-
-
Final Sample Preparation:
-
Once the reaction is complete, transfer the solution to a high-precision NMR tube.
-
NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.
-
Acquisition Parameters for qNMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) should be used.[11]
-
Pulse Angle: Use a 90° pulse, calibrated for each sample.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte diastereomers and internal standard). A value of 30-60 seconds is often sufficient for small molecules to ensure full relaxation.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for all signals to be integrated.[8] This may range from 16 to 128 scans depending on the sample concentration.
-
Dummy Scans (ds): Use 4 dummy scans to allow the sample to reach a steady state before acquisition.
-
Data Processing
-
Apply a line broadening of 0.3 Hz using an exponential multiplication function.
-
Manually phase the spectrum carefully to ensure all peaks are correctly phased.
-
Apply a baseline correction to the entire spectrum.[11]
-
Integrate the selected signals for the analyte diastereomers and the internal standard. Choose well-resolved, non-overlapping signals. For the Mosher's esters, the methoxy (-OCH₃) or the trifluoromethyl (-CF₃ in ¹⁹F NMR) signals are often suitable.
Data Presentation and Calculation
The purity of the analyte is calculated as the sum of the purities of the two diastereomers.
Purity Calculation Formula
The weight/weight percent (w/w %) purity of the analyte is calculated using the following equation[8]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Sum of the integrals of the selected signals for both diastereomers of the derivatized analyte (I_diastereomer1 + I_diastereomer2).
-
I_IS: Integral of the selected signal of the internal standard.
-
N_analyte: Number of protons corresponding to the integrated signal of the analyte derivative (this will be the same for both diastereomers).
-
N_IS: Number of protons corresponding to the integrated signal of the internal standard.
-
M_analyte: Molar mass of the underivatized analyte ( g/mol ).
-
M_IS: Molar mass of the internal standard ( g/mol ).
-
m_analyte: Mass of the analyte (g).
-
m_IS: Mass of the internal standard (g).
-
P_IS: Purity of the internal standard (as a percentage from the certificate of analysis).
Data Summary Table
The quantitative data should be summarized in a clear and structured table for easy comparison and review.
| Parameter | Analyte Diastereomer 1 | Analyte Diastereomer 2 | Internal Standard |
| Compound Name | (R)-MTPA ester of (S)-Analyte | (R)-MTPA ester of (R)-Analyte | Maleic Acid |
| Mass (m) [mg] | \multicolumn{2}{ | c | }{m_analyte (e.g., 8.52)} |
| Molar Mass (M) [ g/mol ] | \multicolumn{2}{ | c | }{M_analyte (e.g., 150.22)} |
| Purity (P) [%] | \multicolumn{2}{ | c | }{To be determined} |
| Selected Signal (δ) [ppm] | e.g., 3.54 (-OCH₃) | e.g., 3.58 (-OCH₃) | e.g., 6.25 (=CH) |
| Number of Protons (N) | 3 | 3 | 2 |
| Integral (I) | I_diastereomer1 | I_diastereomer2 | I_IS |
| Total Analyte Integral (I_analyte) | \multicolumn{2}{ | c | }{I_diastereomer1 + I_diastereomer2} |
| **Calculated Purity (w/w %) ** | \multicolumn{3}{ | c | }{Result of the purity calculation formula } |
Visualizations
Experimental Workflow
Caption: Workflow for qNMR Purity Assessment using Mosher's Acid.
Logical Relationship in Purity Calculation
Caption: Logic of the qNMR Purity Calculation.
Method Validation Considerations
For use in a regulated environment, the qNMR method for purity assessment should be validated according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The method's ability to assess the analyte in the presence of impurities, degradation products, and the internal standard. This is demonstrated by the absence of overlapping signals.
-
Linearity: Assessed by preparing samples with varying concentrations of the analyte and internal standard and demonstrating a linear relationship between the concentration and the integral ratio.
-
Accuracy: Determined by comparing the qNMR purity results to those obtained from an orthogonal method (e.g., mass balance) or by analyzing a certified reference material.
-
Precision (Repeatability and Intermediate Precision): Evaluated by performing multiple analyses on the same homogenous sample under the same and different conditions (e.g., different days, different analysts).
-
Range: The concentration range over which the method is shown to be linear, accurate, and precise.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).
Conclusion
The combination of Mosher's acid derivatization with qNMR provides a robust and reliable method for the comprehensive purity assessment of chiral alcohols and amines. This approach not only allows for the determination of enantiomeric excess (by comparing the integrals of the two diastereomers) but also provides an accurate measurement of the total chemical purity (w/w %) of the analyte. The detailed protocols and data handling procedures outlined in this application note serve as a guide for researchers, scientists, and drug development professionals to implement this powerful technique in their laboratories.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
Determining Absolute Stereochemistry: A Detailed Guide to Mosher's Ester Preparation for High-Resolution NMR
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Application Note and Protocol for the Preparation and Analysis of Mosher's Esters.
This document provides a detailed guide for the preparation of Mosher's esters (diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid esters) and their subsequent analysis by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique is a cornerstone in the field of stereochemistry, enabling the unambiguous determination of the absolute configuration of chiral secondary alcohols and amines. By converting a chiral substrate into a pair of diastereomers with a chiral derivatizing agent of known absolute configuration, subtle differences in the NMR chemical shifts can be exploited to elucidate the three-dimensional arrangement of substituents around a stereocenter.
Principle of the Mosher's Ester Method
The Mosher's ester method relies on the anisotropic effect of the phenyl group in the chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. When a chiral secondary alcohol is esterified with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, two diastereomeric esters are formed.
In the most stable conformation of these diastereomers, the MTPA moiety orients itself in a way that the phenyl group shields or deshields nearby protons of the original alcohol. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage can be determined. A consistent positive or negative sign for the Δδ values of a set of protons allows for the assignment of the absolute stereochemistry of the carbinol center.
Experimental Protocols
This section details the step-by-step procedures for the preparation and purification of Mosher's esters for NMR analysis.
Materials and Reagents
| Reagent | Typical Supplier | Notes |
| Chiral secondary alcohol | N/A | Substrate of interest |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) | Sigma-Aldrich, etc. | Derivatizing agent |
| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) | Sigma-Aldrich, etc. | Derivatizing agent |
| Anhydrous Pyridine | Various | Base and catalyst |
| Anhydrous Dichloromethane (DCM) | Various | Reaction solvent |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | N/A | For quenching the reaction |
| Brine (saturated aqueous NaCl) | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Various | Drying agent |
| Deuterated chloroform (CDCl₃) | Various | NMR solvent |
| Thin Layer Chromatography (TLC) plates (silica gel) | Various | For reaction monitoring |
Esterification of the Chiral Alcohol
This protocol should be performed in two separate reactions, one for each enantiomer of MTPA-Cl.
-
Preparation of the Reaction Mixture:
-
In a clean, dry NMR tube or a small round-bottom flask equipped with a magnetic stir bar, dissolve the chiral secondary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.5 mL).
-
Add anhydrous pyridine (1.5-2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Mosher's Acid Chloride:
-
To one reaction, slowly add (R)-(-)-MTPA-Cl (1.1-1.2 equivalents).
-
To the second reaction, slowly add (S)-(+)-MTPA-Cl (1.1-1.2 equivalents).
-
-
Reaction:
-
Allow the reactions to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is complete when the starting alcohol spot has disappeared.
-
Work-up and Purification
-
Quenching:
-
Once the reaction is complete, quench each reaction by adding saturated aqueous NaHCO₃ solution (approximately 1 mL).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 2 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (2 x 2 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude Mosher's ester.
-
-
Purification (if necessary):
-
If the crude product is not clean enough for NMR analysis (as determined by a preliminary ¹H NMR spectrum), it can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution.
-
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for the preparation of Mosher's esters.
| Parameter | Typical Value | Notes |
| Molar Ratios | ||
| Chiral Alcohol | 1.0 eq | |
| MTPA-Cl ((R) or (S)) | 1.1 - 1.2 eq | A slight excess ensures complete reaction. |
| Pyridine | 1.5 - 2.0 eq | Acts as a base and catalyst. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction rate. |
| Reaction Time | 2 - 12 hours | Varies depending on the reactivity of the alcohol. |
| NMR Sample Preparation | ||
| Concentration | 1-10 mg in 0.5-0.7 mL CDCl₃ | Sufficient for high-resolution ¹H NMR. |
High-Resolution NMR Data Acquisition
Accurate determination of chemical shifts is crucial for the Mosher's ester analysis. The following are general guidelines for NMR data acquisition.
| Parameter | Recommended Setting | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion. |
| Solvent | CDCl₃ | Common solvent for Mosher's esters. |
| Pulse Program | Standard 1D ¹H | |
| Number of Scans | 16 - 64 | To achieve a good signal-to-noise ratio. |
| Acquisition Time | ≥ 3 seconds | To ensure high resolution. |
| Spectral Width | Sufficient to cover all proton signals | Typically 10-12 ppm. |
| Temperature | Constant (e.g., 298 K) | To avoid chemical shift variations. |
Data Analysis
-
Assign Proton Signals: Assign the relevant proton signals in the ¹H NMR spectra of both the (R)- and (S)-MTPA esters. 2D NMR techniques such as COSY and HSQC can be helpful for unambiguous assignment.
-
Calculate Δδ (δS - δR): For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester.
-
Determine Absolute Configuration: Based on the established model for the conformation of Mosher's esters, a positive Δδ value for a set of protons indicates they are on one side of the MTPA plane, while a negative Δδ value indicates they are on the other side. This spatial arrangement directly correlates with the absolute configuration of the original alcohol.
Mandatory Visualizations
Caption: Experimental workflow for Mosher's ester preparation and analysis.
Caption: Logical relationship of Mosher's ester analysis.
Application Notes and Protocols: Mosher's Method in Natural Product Structure Elucidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mosher's method is a powerful and widely used NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols and amines in natural products and other organic molecules.[1][2][3][4] The method relies on the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl).[1][2][5] This reaction creates a pair of diastereomers whose differing NMR spectral properties, specifically the proton chemical shifts (¹H NMR), allow for the assignment of the unknown stereocenter.[1][2][6] This technique is particularly valuable when X-ray crystallography is not feasible due to the small quantities of the isolated natural product or its inability to form suitable crystals.[4]
The core principle of Mosher's method is based on the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting MTPA esters or amides, the phenyl group and the trifluoromethyl group orient themselves in a way that shields or deshields nearby protons of the substrate molecule in a predictable manner. By comparing the chemical shifts of the protons in the diastereomeric esters formed from (R)- and (S)-MTPA, a chemical shift difference (Δδ) can be calculated (Δδ = δS - δR). The sign of these Δδ values for protons on either side of the stereocenter provides a reliable basis for assigning its absolute configuration.[6][7]
Principle of Mosher's Method
The logic behind Mosher's method is rooted in the conformational preferences of the diastereomeric MTPA esters. The ester carbonyl, the Cα-methoxy, and the Cα-trifluoromethyl groups of the Mosher's reagent adopt a specific spatial arrangement relative to the chiral substrate. This leads to the phenyl group of the MTPA moiety shielding one side of the substrate molecule. When the (S)-MTPA ester is formed, the protons on one side of the chiral center (L1) are shielded by the phenyl ring, leading to an upfield shift in their NMR signals compared to the (R)-MTPA ester. Conversely, the protons on the other side (L2) are deshielded. This results in a predictable pattern of positive and negative Δδ (δS - δR) values, which can be correlated to the absolute stereochemistry of the alcohol or amine.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mosher ester derivatives [sites.science.oregonstate.edu]
Troubleshooting & Optimization
troubleshooting incomplete reactions with Mosher's acid chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Mosher's acid chloride (MTPA-Cl) for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with Mosher's acid chloride is incomplete. How can I identify this and what are the common causes?
A1: An incomplete reaction is typically identified by the presence of unreacted starting alcohol in your crude ¹H NMR spectrum. You will observe the characteristic signals of your starting material alongside the newly formed diastereomeric Mosher's esters.
Common Causes for Incomplete Reactions:
-
Presence of Moisture: Mosher's acid chloride is highly reactive with water, leading to hydrolysis to the non-reactive Mosher's acid. This is one of the most frequent causes of incomplete reactions.[1]
-
Insufficient Reagents: An inadequate amount of Mosher's acid chloride or the base (e.g., pyridine, DMAP) can lead to an incomplete reaction. A slight molar excess of both is recommended.[2]
-
Steric Hindrance: Highly sterically hindered alcohols may react sluggishly with Mosher's acid chloride.
-
Low Reactivity of the Alcohol: Secondary and tertiary alcohols are generally less reactive than primary alcohols.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion.
-
Poor Quality Reagents: Degradation of Mosher's acid chloride or the base can lead to lower reactivity.
Q2: How can I drive my incomplete Mosher's acid chloride reaction to completion?
A2: To ensure your reaction goes to completion, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-quality reagents.
-
Optimize Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of both Mosher's acid chloride and the amine base (e.g., pyridine or DMAP).
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or ¹H NMR. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. For many standard reactions, 1-4 hours at room temperature is sufficient.[2]
-
Use a More Effective Catalyst: For sterically hindered or less reactive alcohols, a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) can be more effective than pyridine.
-
For Highly Hindered Substrates: Consider alternative esterification methods, such as using Mosher's acid with a coupling agent like DCC or EDC, which can sometimes be more effective for challenging substrates.[2][3]
Q3: I see unexpected peaks in my NMR spectrum after the reaction. What are they and how can I avoid them?
A3: Unexpected peaks can arise from several sources:
-
Hydrolyzed Mosher's Acid Chloride: If moisture was present, you might observe peaks corresponding to Mosher's acid.
-
Side Reactions: Under harsh conditions, side reactions with other functional groups in your molecule can occur.
-
Impurities in Starting Material: Ensure the purity of your chiral alcohol before derivatization.
-
Contamination: Contamination from solvents or glassware can introduce extraneous peaks.
To minimize these, always use pure, dry reagents and solvents, and maintain an inert atmosphere. Purification of the crude product via flash chromatography may be necessary to obtain clean Mosher's esters for NMR analysis.
Q4: Is it critical for the Mosher's esterification to go to 100% completion?
A4: Yes, for accurate determination of enantiomeric excess (e.e.), it is crucial that the reaction proceeds to completion. If the reaction is incomplete, kinetic resolution can occur, where one enantiomer reacts faster than the other.[4] This will lead to an inaccurate ratio of the diastereomeric esters, and thus an incorrect calculation of the e.e. of your starting alcohol.[4]
Q5: Are there alternatives to Mosher's acid chloride for determining enantiomeric excess?
A5: Yes, several other methods are available. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.[2] Other chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA), are also used. The choice of method depends on the nature of your analyte, the required accuracy, and the available instrumentation.[2]
Quantitative Data Summary
The following table summarizes typical reaction parameters for Mosher's esterification. Note that optimal conditions can vary depending on the specific substrate.
| Parameter | Primary Alcohol | Secondary Alcohol | Sterically Hindered Alcohol |
| Mosher's Acid Chloride (eq.) | 1.1 - 1.2 | 1.2 - 1.5 | 1.5 - 2.0 |
| Base (e.g., Pyridine, DMAP) (eq.) | 1.2 - 1.5 | 1.5 - 2.0 | 2.0 - 3.0 (DMAP recommended) |
| Typical Reaction Time | 30 min - 2 h | 1 - 4 h | 4 - 24 h (or longer) |
| Typical Reaction Temperature | 0 °C to RT | RT | RT to gentle heating (e.g., 40 °C) |
| Common Solvents | Anhydrous CDCl₃, C₆D₆, CH₂Cl₂ | Anhydrous CDCl₃, C₆D₆, CH₂Cl₂ | Anhydrous CH₂Cl₂, Toluene |
Experimental Protocols
Standard Protocol for Mosher's Ester Formation with a Secondary Alcohol
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Dry glassware and syringes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a slight excess of anhydrous pyridine (approximately 5-10 µL) or a catalytic amount of DMAP.
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.[2]
-
Cap the NMR tube and gently mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.[2] Monitor the reaction by TLC or ¹H NMR if necessary.
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers and analyze the spectra to determine enantiomeric excess and/or absolute configuration.
Visualizations
Caption: General reaction scheme for the formation of Mosher's esters.
Caption: Troubleshooting workflow for incomplete Mosher's acid chloride reactions.
References
common side reactions and byproducts in Mosher esterification
Welcome to the technical support center for Mosher esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this widely used technique for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Mosher esterification?
A1: Mosher esterification is a chemical derivatization technique used to determine the absolute configuration of chiral secondary alcohols and amines.[1] By reacting the chiral substrate with an enantiomerically pure chiral reagent, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), or its acid chloride, a mixture of diastereomers is formed.[2][3] These diastereomers exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra, allowing for the determination of the original molecule's stereochemistry.[4][5]
Q2: Why is it crucial to use enantiomerically pure Mosher's acid or its chloride?
A2: The entire principle of the Mosher method relies on converting a pair of enantiomers into a mixture of diastereomers with a known chiral auxiliary.[6] If the Mosher's reagent is not enantiomerically pure, it will lead to a complex mixture of four stereoisomers, making the NMR analysis ambiguous and the determination of the absolute configuration unreliable.
Q3: What is the role of pyridine in the reaction?
A3: Pyridine serves two main purposes in Mosher esterification. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using Mosher's acid chloride. This prevents the HCl from causing potential side reactions. Secondly, pyridine can act as a nucleophilic catalyst, activating the acyl chloride for reaction with the alcohol or amine.
Q4: Can Mosher esterification be used for primary or tertiary alcohols?
A4: While the primary application of Mosher esterification is for secondary alcohols, it has been adapted for determining the absolute configuration of chiral primary alcohols.[7] However, the analysis can be more complex. For tertiary alcohols, the reaction is generally not feasible due to significant steric hindrance around the hydroxyl group, which prevents the esterification from proceeding efficiently.
Troubleshooting Guide
This section addresses common problems encountered during Mosher esterification, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Sterically hindered alcohol/amine: The substrate is too bulky for the reaction to proceed. 2. Degraded Mosher's acid chloride: The reagent may have hydrolyzed due to improper storage. 3. Insufficient reaction time: The reaction may not have gone to completion. | 1. Consider using an alternative, less sterically demanding chiral derivatizing agent.[8][9] 2. Use freshly opened or properly stored Mosher's acid chloride. Consider purifying the reagent if degradation is suspected.[10] 3. For sterically hindered substrates, a longer reaction time (e.g., 48 hours) may be necessary.[8] Monitor the reaction by TLC or NMR to ensure completion. |
| Inaccurate determination of enantiomeric excess (ee) | Kinetic Resolution: One enantiomer of the substrate reacts faster with the Mosher's reagent than the other, leading to a diastereomeric ratio in the product that does not accurately reflect the enantiomeric ratio of the starting material.[8][11] | Ensure the reaction goes to completion. This is the most critical factor in avoiding errors due to kinetic resolution.[8] Use a molar excess (at least 2:1) of Mosher's acid chloride to drive the reaction to completion.[8] |
| Presence of unexpected byproducts in the NMR spectrum | 1. Hydrolysis of Mosher's acid chloride: Mosher's acid chloride is sensitive to moisture and can hydrolyze to form Mosher's acid. 2. Impure pyridine: The use of pyridine containing water or other impurities can lead to side reactions. | 1. Use anhydrous solvents and reagents. A molar excess of the acid chloride can help to compensate for minor amounts of moisture.[8] 2. Use freshly distilled or high-purity anhydrous pyridine. |
| Broad or unresolved peaks in the NMR spectrum | 1. Incomplete reaction: The presence of unreacted starting materials and diastereomeric products can lead to complex and overlapping signals. 2. Aggregation: The Mosher esters may be aggregating in the NMR solvent. | 1. Ensure the reaction has gone to completion by monitoring with TLC or a preliminary NMR. 2. Try acquiring the NMR spectrum at a different concentration or in a different deuterated solvent. |
Experimental Protocols
A general protocol for the preparation of Mosher esters is provided below. Note that specific conditions may need to be optimized for your particular substrate.
Materials:
-
Chiral alcohol or amine (1.0 eq)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 - 2.0 eq)[8]
-
Anhydrous pyridine (3-4 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol or amine in anhydrous DCM.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the appropriate enantiomer of Mosher's acid chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or NMR until the starting material is fully consumed.[12] For sterically hindered substrates, longer reaction times may be required.[8]
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
-
The crude Mosher ester can often be analyzed directly by NMR. If purification is necessary, it can be performed by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for Mosher esterification. Please note that these are general guidelines, and optimal conditions may vary.
| Substrate Type | Mosher's Acid Chloride (eq.) | Pyridine (eq.) | Reaction Time (h) | Typical Yield | Key Considerations |
| Primary Alcohol | 1.2 - 1.5 | 3 | 2 - 6 | > 90% | Reaction is typically fast and high-yielding. |
| Secondary Alcohol (unhindered) | 1.2 - 1.5 | 3 | 4 - 12 | 80-95% | Standard conditions are usually effective. |
| Secondary Alcohol (hindered) | 1.5 - 2.0+ | 4 | 24 - 48 | 50-80% | May require longer reaction times and excess reagents.[8] |
| Primary Amine | 1.2 - 1.5 | 3 | 1 - 4 | > 90% | Reaction is generally very fast. |
| Secondary Amine | 1.2 - 1.5 | 3 | 2 - 8 | 85-95% | Slower than primary amines but usually proceeds well. |
Visualizations
The following diagrams illustrate the key aspects of the Mosher esterification process.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Spectral Resolution of Diastereomeric Mosher's Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the spectral resolution of diastereomeric Mosher's esters.
Frequently Asked Questions (FAQs)
Q1: What is Mosher's ester analysis?
A1: Mosher's ester analysis is a nuclear magnetic resonance (NMR) spectroscopy technique used to determine the absolute configuration of chiral secondary alcohols and amines.[1] The method involves derivatizing the chiral analyte with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[1] Since diastereomers have distinct physical properties, their NMR spectra will differ, allowing for the determination of stereochemistry by analyzing the differences in chemical shifts (Δδ).[2]
Q2: Why is poor spectral resolution a problem in Mosher's ester analysis?
A2: Poor spectral resolution, where the NMR signals of the two diastereomeric esters overlap, makes it difficult or impossible to accurately measure their distinct chemical shifts. This prevents the calculation of the chemical shift differences (Δδ = δS - δR), which is essential for assigning the absolute configuration of the chiral center.[3] Signal overlap can also hinder the accurate determination of enantiomeric excess by making integration of the respective signals unreliable.[4]
Q3: What are the common causes of poor spectral resolution?
A3: Several factors can contribute to poor spectral resolution:
-
Minimal Structural Differences: The chiral center in the analyte may be distant from the protons being observed, leading to very small differences in the anisotropic effect of the Mosher's reagent.[5]
-
Signal Crowding: The molecule may have many protons with similar chemical environments, leading to a crowded and overlapping spectrum.[3]
-
Conformational Flexibility: The Mosher's esters may exist in multiple conformations in solution, leading to broadened or averaged signals.[3]
-
Inappropriate Solvent Choice: The solvent can influence the conformation of the diastereomers and their interactions, potentially reducing the chemical shift differences.[6][7]
Q4: Is it necessary to prepare both the (R)- and (S)-MTPA esters?
A4: Yes, for the determination of absolute configuration, it is crucial to prepare both diastereomeric esters.[8] The analysis relies on comparing the chemical shifts of corresponding protons in the two diastereomers to calculate the Δδ values (Δδ = δS - δR).[2]
Troubleshooting Guide: Overlapping NMR Signals
This guide provides step-by-step solutions to common issues encountered during Mosher's ester analysis.
Problem 1: Proton (¹H) NMR signals of the diastereomeric esters are overlapping.
-
Solution 1.1: Optimize NMR Acquisition Parameters
Increasing the magnetic field strength of the NMR spectrometer can significantly improve spectral dispersion and resolve overlapping signals.[9] Additionally, optimizing acquisition parameters can enhance resolution.
Experimental Protocol: Adjusting Acquisition Parameters
-
Increase Acquisition Time (AQ): A longer acquisition time results in better digital resolution. Aim for an AQ of at least 3-4 seconds.[10]
-
Decrease Spectral Width (SW): Narrow the spectral width to include only the regions of interest. This improves digital resolution without increasing the experiment time.
-
Number of Points (TD): Increase the number of data points collected to better define the signals.
-
Application of Pure Shift NMR: For severely crowded spectra, consider using band-selective pure shift NMR techniques. These methods collapse multiplets into singlets, dramatically improving resolution.[3][11]
-
-
Solution 1.2: Change the Deuterated Solvent
The choice of solvent can significantly impact the chemical shifts and resolution of the diastereomeric signals. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chloroform-d₃ due to solvent-solute interactions.[6][7]
Experimental Protocol: Solvent Change
-
Carefully evaporate the initial solvent (e.g., CDCl₃) under a gentle stream of nitrogen.
-
Re-dissolve the Mosher's ester sample in an alternative deuterated solvent (e.g., C₆D₆, acetone-d₆, or a mixture).
-
Acquire a new ¹H NMR spectrum and compare the resolution.
-
-
Solution 1.3: Perform Variable Temperature (VT) NMR
Changing the temperature can alter the populations of different conformers and affect hydrogen bonding, which may lead to changes in chemical shifts and improved resolution.[3]
Experimental Protocol: Variable Temperature NMR
-
Begin by acquiring a standard spectrum at room temperature (e.g., 25 °C).
-
Incrementally increase or decrease the temperature in steps of 10-20 °C. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Monitor the chemical shifts and line widths of the signals of interest to find the optimal temperature for resolution.
-
Problem 2: ¹H NMR spectrum is too complex, even with good resolution.
-
Solution 2.1: Utilize ¹⁹F NMR Spectroscopy
Mosher's acid contains a trifluoromethyl (-CF₃) group, which provides a clean spectroscopic handle. Since most organic molecules do not contain fluorine, the ¹⁹F NMR spectrum of a Mosher's ester mixture will typically show only two singlets, one for each diastereomer, in an otherwise empty spectral region.[4]
Experimental Protocol: ¹⁹F NMR Analysis
-
Ensure the NMR spectrometer is equipped with a fluorine probe or can be tuned to the fluorine frequency.
-
Acquire a standard ¹⁹F NMR spectrum. No special parameters are usually needed, but a wider spectral width may be initially required to locate the signals.
-
The well-separated singlets can be easily integrated to determine the diastereomeric ratio.
-
Problem 3: Signals remain overlapped after trying the above methods.
-
Solution 3.1: Use a Chiral Solvating Agent (CSA)
Adding a chiral solvating agent to the NMR tube can induce further separation of the diastereomeric signals by forming transient, non-covalent complexes with different association constants and geometries for each diastereomer.[12]
Experimental Protocol: In-situ Addition of a Chiral Solvating Agent
-
Acquire a standard ¹H NMR spectrum of your Mosher's ester sample.
-
To the NMR tube containing the sample, add a small, measured amount of a chiral solvating agent (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol). A starting point is a 1:1 molar ratio of the CSA to the total Mosher's ester concentration.[12]
-
Gently mix the sample and acquire a new spectrum.
-
If resolution does not improve, incrementally increase the concentration of the CSA.
-
-
Solution 3.2: Use a Lanthanide Shift Reagent (LSR)
Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in the Mosher's ester (e.g., the ester carbonyl oxygen). This coordination induces large changes in the chemical shifts of nearby protons, often resolving overlapping signals.[13][14]
Experimental Protocol: In-situ Addition of a Lanthanide Shift Reagent
-
Sample Preparation: Ensure your sample is free of water, as water will preferentially bind to the LSR. Use a dry deuterated solvent (e.g., CDCl₃ passed through a plug of alumina).[15]
-
Acquire a reference ¹H NMR spectrum of the dry Mosher's ester sample.
-
Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same dry deuterated solvent.[15]
-
Titration: Add small, precise aliquots of the LSR stock solution to the NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.[16]
-
Monitor the chemical shifts of the signals. The magnitude of the induced shift is proportional to the concentration of the LSR. Continue adding the LSR until sufficient resolution is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[4]
-
Data Presentation
Table 1: Effect of NMR Solvent on Chemical Shift Difference (Δδ) of Diastereomeric Mosher's Esters
| Proton | δ (S)-MTPA Ester (CDCl₃) | δ (R)-MTPA Ester (CDCl₃) | Δδ (CDCl₃) | δ (S)-MTPA Ester (C₆D₆) | δ (R)-MTPA Ester (C₆D₆) | Δδ (C₆D₆) |
| H-2 | 4.85 | 4.95 | -0.10 | 4.65 | 4.80 | -0.15 |
| H-3a | 2.10 | 2.05 | +0.05 | 1.95 | 1.92 | +0.03 |
| H-3b | 2.25 | 2.28 | -0.03 | 2.15 | 2.18 | -0.03 |
| OMe | 3.54 | 3.52 | +0.02 | 3.40 | 3.39 | +0.01 |
Note: The data presented are representative and intended for illustrative purposes.
Table 2: Improvement of Spectral Resolution using a Lanthanide Shift Reagent (LSR)
| Proton | Δδ without LSR (ppm) | Δδ with 0.1 eq. Eu(fod)₃ (ppm) |
| H-4 | 0.02 | 0.08 |
| H-5a | 0.01 | 0.05 |
| H-5b | 0.01 | 0.06 |
Note: The data presented are representative and intended for illustrative purposes.
Visualizations
Caption: Experimental workflow for Mosher's ester analysis.
Caption: Troubleshooting decision tree for overlapping signals.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent | MDPI [mdpi.com]
- 13. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Signal Overlap in ¹H NMR of Mosher's Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of overlapping signals in the ¹H NMR analysis of Mosher's derivatives. Accurate determination of enantiomeric excess and absolute configuration using Mosher's method relies on the clear resolution and integration of diastereomeric signals. This guide offers strategies and experimental protocols to resolve signal ambiguity.
Troubleshooting Guide
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: My ¹H NMR spectrum of the crude Mosher's ester reaction mixture shows significant signal overlap, making it difficult to determine the diastereomeric ratio. What are the initial troubleshooting steps?
Answer: Severe signal overlap in the initial 1D ¹H NMR spectrum is a frequent issue. Before resorting to more complex NMR experiments, several simple adjustments to the sample preparation and acquisition parameters can be effective.
Solution A: Optimize Sample Conditions
-
Change the NMR Solvent: The chemical shifts of protons in Mosher's esters can be highly sensitive to the solvent. Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent such as benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) and often resolve overlapping signals. Other solvents to consider include acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆, depending on the solubility of your derivative.[1]
-
Adjust Concentration: Sample concentration can influence chemical shifts and line widths. A highly concentrated sample may lead to peak broadening and aggregation-induced shifts. Conversely, a very dilute sample may have a poor signal-to-noise ratio. Experiment with a few different concentrations to find the optimal balance.[1]
-
Vary the Temperature: Acquiring the spectrum at different temperatures (Variable Temperature NMR) can sometimes resolve overlapping signals, especially if the overlap is due to conformational averaging. Increasing the temperature can lead to sharper signals and may shift them sufficiently for resolution.[2]
Solution B: Use a Chiral Resolving Agent
-
Chiral Lanthanide Shift Reagents (CLSRs): Adding a chiral lanthanide shift reagent, such as Eu(hfc)₃, can induce large chemical shift differences between the signals of the two diastereomers. This is achieved by the formation of transient complexes. The magnitude of the induced shift is dependent on the concentration of the CLSR, so it should be titrated in small increments.[3] Be aware that excessive amounts of CLSRs can cause significant line broadening.[4]
Question 2: I have optimized the sample conditions, but key signals for determining the Δδ values are still overlapping. What advanced NMR techniques can I use?
Answer: When simple adjustments are insufficient, more advanced 1D and 2D NMR techniques can be employed to resolve overlapping signals.
Solution A: 1D Pure Shift NMR
-
Concept: Pure shift NMR experiments are designed to produce a simplified ¹H NMR spectrum where all the multiplets are collapsed into singlets. This dramatically increases spectral resolution and allows for the clear separation of closely spaced signals.[3]
-
Application: This technique is particularly powerful for resolving overlapping multiplets in complex regions of the spectrum, making the determination of chemical shifts for Δδ analysis straightforward.[5]
Solution B: 2D J-Resolved Spectroscopy
-
Concept: 2D J-resolved spectroscopy separates chemical shift information and coupling constant information onto two different axes. The projection of the spectrum onto the chemical shift axis results in a broadband homodecoupled spectrum, where each proton appears as a singlet.[6][7]
-
Application: This is an excellent method for disentangling complex, overlapping multiplets and accurately determining the chemical shifts of the underlying signals.[8][9]
Solution C: 2D Correlational Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): While not directly resolving overlap in the 1D spectrum, a COSY experiment can help to trace the coupling network of individual diastereomers, aiding in the assignment of protons even in crowded regions.[2]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a very powerful technique for resolving proton signal overlap by spreading the signals out over the much larger ¹³C chemical shift range.[10] By identifying the one-bond correlations between protons and their attached carbons, you can often resolve protons that are severely overlapped in the 1D spectrum.[11]
Frequently Asked Questions (FAQs)
Q1: Why do the signals of Mosher's ester diastereomers overlap in the ¹H NMR spectrum?
A1: Mosher's esters are diastereomers, which, while being different compounds with distinct properties, can have very similar three-dimensional structures. The subtle differences in the chemical environments of corresponding protons in the two diastereomers can lead to very small differences in their chemical shifts, resulting in signal overlap.[4] The degree of overlap is often more pronounced for protons that are distant from the stereocenter.
Q2: How does signal overlap affect the accuracy of Mosher's method?
A2: Signal overlap can significantly impact the accuracy of both enantiomeric excess (ee) determination and absolute configuration assignment. For ee calculation, overlapping signals make accurate integration impossible. For absolute configuration assignment, which relies on the sign of the Δδ(S-R) values, overlapping signals can lead to incorrect chemical shift determination and, consequently, an erroneous assignment.[12]
Q3: Are there any data processing techniques that can help with overlapping signals?
A3: Yes, certain data processing techniques can be beneficial.
-
Resolution Enhancement: Applying mathematical functions (e.g., Lorentzian-to-Gaussian transformation) to the Free Induction Decay (FID) before Fourier transformation can artificially narrow the linewidths, sometimes resolving closely spaced peaks.
-
Deconvolution: Spectral deconvolution algorithms can be used to fit overlapping peaks to a sum of individual lineshapes (e.g., Lorentzian or Gaussian). This can provide an estimate of the chemical shift and integral of each component signal.[10]
Q4: Should I always prepare both the (R)- and (S)-Mosher's esters?
A4: Yes, for the determination of absolute configuration, it is crucial to prepare both diastereomers. The analysis relies on the comparative analysis of the chemical shifts of corresponding protons in the two diastereomeric esters to determine the Δδ(S-R) values.[13][14][15]
Data Presentation
The accurate determination of absolute configuration using Mosher's method depends on the analysis of the sign of the chemical shift difference (Δδ) for protons on either side of the newly formed stereocenter. The following table provides a generalized summary of expected Δδ (δS - δR) values. Note that the actual values are highly dependent on the specific molecular structure.
| Proton Type | Expected Δδ (δS - δR) | Impact of Signal Overlap |
| Protons in group L¹ (spatially closer to the phenyl group in the S-ester) | Positive (+) | Overlap can lead to an underestimation or incorrect sign determination of Δδ. |
| Protons in group L² (spatially closer to the phenyl group in the R-ester) | Negative (-) | Overlap can lead to an underestimation or incorrect sign determination of Δδ. |
| Protons distant from the stereocenter | Small (+) or (-) | These signals are more prone to overlap due to their small chemical shift differences. |
L¹ and L² refer to the two substituents attached to the carbinol carbon.
Experimental Protocols
Protocol 1: Preparation of Mosher's Esters for NMR Analysis
This protocol describes the in-situ preparation of Mosher's esters in an NMR tube.
Materials:
-
Chiral alcohol (~1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 0.5-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine or a catalytic amount of DMAP.
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitor by TLC or ¹H NMR if necessary).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculate the Δδ (δS - δR) values for corresponding protons.
-
Protocol 2: Acquiring a 1D Pure Shift ¹H NMR Spectrum
This protocol provides a general outline for acquiring a 1D pure shift spectrum. Specific parameters will vary depending on the instrument and software.
Implementation:
-
Acquire a Standard ¹H Spectrum: Obtain a standard ¹H NMR spectrum of your sample to determine the spectral width and identify the regions with signal overlap.
-
Set up the Pure Shift Experiment:
-
Load a pure shift pulse program (e.g., based on the Zangger-Sterk method).
-
Define the spectral width (SW) to encompass all signals of interest. Note that a smaller sweep width generally leads to a better signal-to-noise ratio.[8]
-
Set the number of scans (NS) based on the sample concentration to achieve adequate signal-to-noise.
-
-
Acquisition: Start the acquisition. Pure shift experiments are often pseudo-2D experiments, so the acquisition time will be longer than a standard 1D experiment.
-
Processing:
-
Process the pseudo-2D data.
-
Use the appropriate software command (e.g., pshift in some systems) to reconstruct the 1D pure shift spectrum.[8]
-
Process the resulting 1D FID as you would a standard ¹H spectrum (Fourier transform, phase correction, baseline correction).
-
Protocol 3: Acquiring a 2D J-Resolved Spectrum
This protocol provides a general outline for acquiring a 2D J-resolved spectrum.
Implementation:
-
Acquire a Standard ¹H Spectrum: Obtain a standard ¹H NMR spectrum to determine the spectral width in the direct dimension (F2).
-
Set up the 2D J-Resolved Experiment:
-
Load a J-resolved pulse program (e.g., jres).
-
Set the spectral width in the direct dimension (F2) based on your ¹H spectrum.
-
Set the spectral width in the indirect dimension (F1) to be wide enough to contain the largest expected coupling constants (typically 50-100 Hz).
-
Set the number of increments in the indirect dimension (TD1) to achieve the desired resolution (e.g., 256-512).
-
Set the number of scans (NS) per increment.
-
-
Acquisition: Start the 2D acquisition.
-
Processing:
-
Apply appropriate window functions to both dimensions.
-
Perform a 2D Fourier transform.
-
"Tilt" the spectrum by 45 degrees to align the chemical shifts on one axis and the coupling constants on the other.
-
The projection of the tilted spectrum onto the chemical shift axis will give the broadband homodecoupled ¹H spectrum.
-
Visualizations
Troubleshooting Workflow for Overlapping Signals
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Logic of Mosher's Method Analysis
References
- 1. Effects of UAV Image Resolution, Camera Type, and Image Overlap on Accuracy of Biomass Predictions in a Tropical Woodland [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Processing a J-resolved 2-D experiment [inmr.net]
- 6. 2D J-Resolved Experiment [imserc.northwestern.edu]
- 7. Simplifying 1H-NMR Spectra in NMR Metabolic Profiling - Applying Projections of 1H homonuclear 2D J-resolved spectra - | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Pure Shift NMR [uwyo.edu]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. benchchem.com [benchchem.com]
- 12. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets - PMC [pmc.ncbi.nlm.nih.gov]
kinetic resolution effects in the Mosher's esterification of racemic alcohols
Technical Support Center: Mosher's Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding kinetic resolution effects during the Mosher's esterification of racemic alcohols. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Issue 1: Inaccurate or Inconsistent Enantiomeric Excess (e.e.) Measurement
-
Question: I have derivatized my racemic alcohol with Mosher's acid chloride, but the diastereomeric ratio determined by NMR does not seem to reflect the expected 50:50 ratio of my starting material. Why is this happening?
-
Answer: This is a classic symptom of unintended kinetic resolution. Kinetic resolution occurs when the two enantiomers of your racemic alcohol react at different rates with the chiral Mosher's acid chloride.[1][2] If the reaction is stopped before it reaches 100% completion, the faster-reacting enantiomer will be consumed to a greater extent, leading to a diastereomeric ester mixture that is enriched in the product of that faster reaction.[1] This skews the measured ratio, making it an inaccurate representation of the original enantiomeric composition.
-
Question: How can I prevent kinetic resolution from affecting my e.e. determination?
-
Answer: The most critical step is to ensure the esterification reaction goes to completion (essentially 100% conversion of the alcohol).[1] When all of the starting alcohol has reacted, the final ratio of the diastereomeric esters will accurately reflect the initial ratio of the alcohol enantiomers, thereby negating the effects of their different reaction rates.[1]
-
Troubleshooting Steps:
-
Use an Excess of the Derivatizing Agent: Employ a molar excess (at least 2:1) of the Mosher's acid chloride relative to the chiral alcohol to help drive the reaction to completion.[3]
-
Increase Reaction Time: Allow the reaction to proceed for a sufficient duration. For some systems, this may require extended periods (e.g., 48 hours) to ensure even the slower-reacting enantiomer has been fully converted.[3]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy on aliquots to monitor the disappearance of the starting alcohol, confirming that the reaction is complete before workup.
-
-
Frequently Asked Questions (FAQs)
Q1: What is kinetic resolution in the context of Mosher's esterification? A1: Kinetic resolution is the discrimination between two enantiomers in a racemic mixture because they react at different rates with a chiral reagent, such as an enantiomerically pure Mosher's acid.[2] The difference in rates arises from the different energies of the diastereomeric transition states formed during the reaction.[4] While Mosher's esterification is primarily a tool for determining e.e. and absolute configuration, this inherent difference in reaction rates can become a source of error if not properly managed.[1][5]
Q2: What is the "selectivity factor" (s) and how does it relate to kinetic resolution? A2: The selectivity factor, s, is the ratio of the rate constants for the faster-reacting enantiomer (k_f) and the slower-reacting enantiomer (k_s), i.e., s = k_f / k_s.[4] A higher s value indicates a greater difference in the reaction rates and a more pronounced kinetic resolution effect. For a kinetic resolution to be considered effective for separating enantiomers, an s value of 20 or more is generally needed.[4] In the context of using Mosher's esters for analysis, even a small s value can introduce significant error if the reaction is not complete.
Q3: Can I use Mosher's esterification to perform a preparative kinetic resolution? A3: While theoretically possible, Mosher's acid is not typically used for preparative kinetic resolution. Its primary application is as an analytical derivatizing agent for NMR analysis.[6] For preparative resolutions, enzymatic methods (e.g., using lipases) or other synthetic catalysts are far more common and generally exhibit much higher selectivity factors, making the separation more efficient.[2][7]
Q4: Besides incomplete conversion, are there other sources of error in Mosher's ester analysis? A4: Yes. Slow hydrolysis of the Mosher's acid chloride can compete with the desired esterification, reducing the amount of reagent available to react with the alcohol.[3] It is also crucial to ensure the enantiomeric purity of the Mosher's acid chloride itself is very high.
Quantitative Data: The Impact of Kinetic Resolution
| Reaction Conversion (%) | e.e. of Product Ester (%) | e.e. of Unreacted Alcohol (%) | Interpretation |
| 10% | ~85% | ~9% | The product is highly enriched in the diastereomer from the faster-reacting enantiomer. |
| 50% | ~85% | ~85% | At half-completion, both the product and remaining starting material are significantly enantioenriched. |
| 57% | ~82% | ~90% | The e.e. of the unreacted starting material continues to increase.[4] |
| 90% | ~35% | >99% | The product mixture becomes less enriched as the slower enantiomer is forced to react. |
| 100% | 0% | N/A | The final product mixture accurately reflects the racemic (0% e.e.) starting material. |
Data is illustrative, based on theoretical trends for kinetic resolutions.[4]
Experimental Protocols
Protocol: Mosher's Esterification for e.e. Determination
This protocol outlines the procedure for derivatizing a chiral secondary alcohol with both enantiomers of Mosher's acid chloride (MTPA-Cl) for subsequent NMR analysis.
Materials:
-
Racemic or enantioenriched secondary alcohol (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous solvent (e.g., Deuterated chloroform (CDCl₃), Dichloromethane (CH₂Cl₂))
-
Anhydrous base (e.g., Pyridine, 4-Dimethylaminopyridine (DMAP))
-
NMR tubes
-
Standard laboratory glassware, dried thoroughly
Procedure:
-
Preparation: Set up two separate, dry NMR tubes or small reaction vials.
-
Reaction Setup:
-
Tube 1: To the first tube, add the chiral alcohol (~1 mg) and dissolve it in ~0.5 mL of anhydrous CDCl₃ containing a catalytic amount of DMAP or a slight excess of pyridine. Add a molar excess (e.g., 1.5 equivalents) of (R)-MTPA-Cl.
-
Tube 2: To the second tube, repeat the procedure using (S)-MTPA-Cl.
-
-
Reaction: Cap both tubes and allow them to react at room temperature. The reaction should be monitored until the starting alcohol is no longer detectable (e.g., by ¹H NMR or TLC) to ensure completion. This may take several hours.[3]
-
Workup (if necessary): If purification is required before analysis, the crude reaction mixture can be passed through a small plug of silica gel with an appropriate solvent (e.g., ethyl acetate/hexanes) to remove excess reagents and polar byproducts. However, for many analyses, the crude mixture is analyzed directly.[8]
-
NMR Analysis:
-
Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric ester samples.[5]
-
Identify well-resolved signals corresponding to each diastereomer. The methoxy (–OCH₃) signal in the ¹H NMR spectrum or the trifluoromethyl (–CF₃) signal in the ¹⁹F NMR spectrum are often used as they are typically sharp singlets.[4][5]
-
Carefully integrate the corresponding signals for each diastereomer in the spectrum of the reaction mixture derived from your alcohol of unknown e.e.
-
-
Calculation: Calculate the diastereomeric ratio (d.r.) from the integration values. This d.r. is equivalent to the enantiomeric ratio of the starting alcohol, from which the enantiomeric excess (e.e.) can be determined using the formula: e.e. (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.
Visualizations
Caption: Logical workflow of kinetic resolution effects.
Caption: Experimental workflow for Mosher's ester analysis.
References
- 1. The Retort [www1.udel.edu]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. Supplemental Topics [www2.chemistry.msu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Mosher's Esters and Amides for NMR Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Mosher's esters and amides prior to NMR analysis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in obtaining high-quality analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of preparing Mosher's esters and amides?
A1: Mosher's esters and amides are diastereomeric derivatives synthesized from a chiral substrate (alcohol or amine) and an enantiomerically pure Mosher's acid (or its acid chloride). The primary purpose of their synthesis is to determine the absolute configuration and/or the enantiomeric excess of the chiral substrate using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The different spatial arrangement of the diastereomers leads to distinct chemical shifts in the NMR spectrum, particularly for protons near the chiral center, allowing for their differentiation and quantification.[3][4]
Q2: Which Mosher's reagent should I use: Mosher's acid or Mosher's acid chloride?
A2: Mosher's acid chloride is generally more reactive than Mosher's acid and is often preferred for less reactive or sterically hindered alcohols and amines.[3] However, it is also more sensitive to moisture. Mosher's acid is typically used with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the esterification or amidation.
Q3: My Mosher's ester/amide appears to be hydrolyzing during purification on a silica gel column. What can I do?
A3: Hydrolysis of Mosher's esters and amides can occur on silica gel, which is slightly acidic. To minimize this, you can try the following:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in the chromatography solvent (e.g., 1% triethylamine in hexane/ethyl acetate), followed by flushing with the mobile phase to remove excess triethylamine.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize contact time: Perform the chromatography as quickly as possible.
-
Alternative purification: If the product is sufficiently non-polar, a plug of silica gel filtration might be sufficient to remove polar impurities without significant hydrolysis.
Q4: Can I use ¹⁹F NMR for the analysis of my Mosher's derivatives?
A4: Yes, ¹⁹F NMR is a highly effective technique for analyzing Mosher's esters and amides. The trifluoromethyl (-CF₃) group on the Mosher's reagent provides a strong, clean singlet in the ¹⁹F NMR spectrum for each diastereomer, often with better separation than the corresponding proton signals.[4] This can simplify the determination of diastereomeric ratios and enantiomeric excess.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and subsequent NMR analysis of Mosher's esters and amides.
Diagram: Troubleshooting Common Issues in Mosher's Ester/Amide Purification
Caption: A troubleshooting guide for common issues encountered during the purification and analysis of Mosher's esters and amides.
Data Presentation: Purification Parameters
The following table summarizes typical purification parameters for Mosher's esters and amides. Note that optimal conditions will vary depending on the specific substrate.
| Compound Type | Purification Method | Typical Mobile Phase (v/v) | Typical Rf | Typical Yield (%) | Reference(s) |
| Mosher's Ester | Flash Chromatography | 5-20% Ethyl Acetate in Hexane | 0.3 - 0.6 | 70-95% | [5][6] |
| Mosher's Ester | Preparative TLC | 10-30% Ethyl Acetate in Hexane | N/A | 60-85% | |
| Mosher's Amide | Flash Chromatography | 20-50% Ethyl Acetate in Hexane | 0.2 - 0.5 | 75-96% | [5][7] |
| Mosher's Amide | ROMPgel (Purification-free) | N/A | N/A | >95% |
Experimental Protocols
Protocol 1: Synthesis and Purification of a Mosher's Ester using DCC
This protocol is a general procedure for the esterification of a secondary alcohol with Mosher's acid using DCC as a coupling agent.
Diagram: Experimental Workflow for Mosher's Ester Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of a Mosher's ester using DCC.
Materials:
-
Chiral alcohol
-
(R)- or (S)-Mosher's acid (1.1 - 1.5 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 - 1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1 equivalent), Mosher's acid, and DMAP in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of CH₂Cl₂.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
-
Analysis: Combine the fractions containing the pure product and remove the solvent in vacuo. Confirm the purity and identify the product by NMR spectroscopy.
Protocol 2: Synthesis and Purification of a Mosher's Amide using Mosher's Acid Chloride
This protocol describes the formation of a Mosher's amide from a primary or secondary amine using the more reactive Mosher's acid chloride.
Materials:
-
Chiral amine
-
(R)- or (S)-Mosher's acid chloride (1.1 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amine (1 equivalent) and anhydrous pyridine (2-3 equivalents) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Acid Chloride Addition: Slowly add Mosher's acid chloride to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel. Wash successively with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel, typically with a mobile phase of ethyl acetate in hexane.[7]
-
Analysis: Combine the pure fractions, remove the solvent, and analyze the product by NMR spectroscopy.
References
- 1. Mosher ester derivatives [sites.science.oregonstate.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
effect of solvent on the chemical shifts of Mosher's esters
Technical Support Center: Mosher's Ester Analysis
Welcome to the technical support center for Mosher's ester analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the application of Mosher's method, with a specific focus on the effect of solvent on NMR chemical shifts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Mosher's method?
A1: Mosher's method is an NMR spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The method involves derivatizing the chiral substrate with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[1][2] The key principle is the differential anisotropic effect of the phenyl group in the MTPA moiety on the protons of the substrate.[1] In a preferred conformation, the phenyl group shields nearby protons. By comparing the ¹H NMR chemical shifts (δ) of the two diastereomers, a difference (Δδ = δS - δR) is calculated. The sign of the Δδ value for protons on either side of the MTPA plane in the conformational model allows for the unambiguous determination of the absolute configuration of the stereocenter.[1]
Q2: Why is the choice of NMR solvent critical for a successful Mosher's analysis?
A2: The choice of solvent is critical because the entire method relies on the Mosher's ester adopting a specific, extended conformation in solution. This conformation holds the phenyl group in a fixed position relative to the rest of the molecule, leading to predictable shielding and deshielding effects. Non-polar solvents, such as chloroform (CDCl₃) and benzene (C₆D₆), are preferred because they do not interfere with the intramolecular forces that stabilize this crucial conformation.
Q3: What are the consequences of using a polar solvent?
A3: Polar solvents, particularly those capable of hydrogen bonding (polar protic), can solvate the ester and disrupt the key conformation. This leads to a mixture of conformers, causing an averaging of the NMR signals. As a result, the observed differences in chemical shifts (Δδ) between the two diastereomers become very small or even negligible, making the analysis unreliable or impossible. Significant changes in chemical shifts, often greater than 0.2 ppm, can be observed when switching from a low-polarity solvent like CDCl₃ to a high-polarity one like DMSO-d₆.[4]
Q4: Is it necessary to use both (R)- and (S)-MTPA reagents?
A4: Yes, preparing both the (R)- and (S)-MTPA esters is essential for the "advanced" or "modified" Mosher's method.[1] Comparing the spectra of the two diastereomers allows for the calculation of the Δδ (δS - δR) values. This comparative analysis is more reliable than comparing a single derivative to the original alcohol, as the changes in chemical shifts upon esterification alone are often not large enough for unambiguous assignment.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observed Δδ values are very small or close to zero. | 1. Incorrect Solvent Choice: The use of a polar aprotic (e.g., DMSO-d₆, Acetone-d₆) or polar protic (e.g., CD₃OD) solvent is disrupting the required conformation of the Mosher's ester. | 1. Change to a Non-Polar Solvent: Re-run the NMR analysis in a non-polar solvent like CDCl₃ or C₆D₆. CDCl₃ is the most common choice. C₆D₆ can sometimes enhance the chemical shift differences due to its own anisotropic properties. |
| 2. Conformational Flexibility: The substrate itself is highly flexible, preventing it from adopting a single, stable conformation even in a non-polar solvent. | 2. Lower the Temperature: Acquiring the NMR spectra at a lower temperature can sometimes "freeze out" a single conformer, leading to more significant Δδ values. | |
| 3. Impure Samples: The presence of unreacted alcohol, MTPA acid, or other impurities can broaden signals and obscure small chemical shift differences. | 3. Purify the Esters: Purify the diastereomeric esters using flash column chromatography before NMR analysis.[6] | |
| The sign of Δδ values is inconsistent across the molecule. | 1. Incorrect Signal Assignment: Protons have been incorrectly assigned in the ¹H NMR spectra of one or both diastereomers. | 1. Perform 2D NMR: Use 2D NMR techniques like COSY and HSQC to unambiguously assign all relevant proton signals for both the (R)- and (S)-esters. |
| 2. Complex Molecular Conformation: The molecule does not follow the simple, extended conformational model. This can happen with sterically hindered or complex structures. | 2. Use Alternative Methods: Consider other methods for absolute configuration determination, such as X-ray crystallography, or use a different derivatizing agent. | |
| NMR signals for the two diastereomers are overlapping. | 1. Low-Field NMR Instrument: The magnetic field strength of the NMR spectrometer is insufficient to resolve the small chemical shift differences. | 1. Use a Higher-Field NMR: Acquire the spectra on a higher-field spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion. |
| 2. Sub-optimal Solvent: While non-polar, the chosen solvent may not be providing the best possible resolution for your specific compound. | 2. Try a Different Non-Polar Solvent: If the spectra in CDCl₃ are not well-resolved, try acquiring the spectra in C₆D₆. The aromatic solvent can induce different chemical shifts and may resolve overlapping signals. |
Data Presentation: Solvent Influence on Chemical Shifts
| Compound | Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) (ppm) | Solvent | Reference |
| Retroflexanone (1) | H-2'a | 2.65 | 2.76 | -0.11 | 75% CH₃CN/D₂O | [7] |
| H-2'b | 2.75 | 2.80 | -0.05 | |||
| H-4' | 6.04 | 6.02 | +0.02 | |||
| H-6' | 6.07 | 6.06 | +0.01 | |||
| Phloroglucinol (2) | H-2'a | 2.58 | 2.68 | -0.10 | 75% CH₃CN/D₂O | [7] |
| H-2'b | 2.68 | 2.73 | -0.05 | |||
| H-4' | 5.95 | 5.92 | +0.03 | |||
| H-6' | 5.99 | 5.98 | +0.01 | |||
| Compound 3 Derivative | H-2'' | 4.58 | 4.61 | -0.03 | CDCl₃ | [8] |
| H-3''a | 2.05 | 2.10 | -0.05 | |||
| H-3''b | 1.95 | 1.98 | -0.03 | |||
| 4''-OH | 5.30 | 5.25 | +0.05 |
Note: The use of a mixed solvent system like 75% CH₃CN/D₂O is unconventional and was employed due to the specific solubility and stability requirements of the natural products being studied.[7]
Experimental Protocols
Protocol 1: Preparation of (R)- and (S)-MTPA Esters
This protocol outlines the parallel synthesis of the two diastereomeric Mosher's esters from a chiral secondary alcohol.[6]
Materials:
-
Chiral secondary alcohol
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks, dissolve the chiral alcohol (e.g., 1.0 mg, 1 eq) in anhydrous DCM (e.g., 0.5 mL).
-
Addition of Base: To each flask, add anhydrous pyridine (e.g., 5-10 µL).
-
Addition of MTPA-Cl:
-
To the first flask, add a solution of (R)-(-)-MTPA-Cl (~1.2 eq) in anhydrous DCM. This will form the (S)-MTPA ester.
-
To the second flask, add a solution of (S)-(+)-MTPA-Cl (~1.2 eq) in anhydrous DCM. This will form the (R)-MTPA ester.
-
-
Reaction: Stir the reactions at room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting alcohol is consumed, quench the reactions by adding a few drops of water or saturated aqueous NaHCO₃.
-
Extraction: Extract the mixture with DCM or another suitable organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude esters by flash column chromatography on silica gel to yield the pure diastereomers.[6]
Protocol 2: NMR Data Acquisition and Analysis
-
Sample Preparation: Prepare NMR samples of the purified (R)- and (S)-MTPA esters by dissolving 1-5 mg of each in ~0.6 mL of a deuterated non-polar solvent (typically CDCl₃).
-
NMR Acquisition: Acquire ¹H NMR spectra for both samples. It is also highly recommended to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals.
-
Data Analysis:
-
Carefully assign the chemical shift (δ) for each corresponding proton in both the (R)- and (S)-ester spectra.
-
Calculate the difference in chemical shifts using the formula: Δδ = δS - δR .
-
Tabulate the Δδ values for all assigned protons.
-
Apply the values to the conformational model to determine the absolute configuration.
-
Mandatory Visualizations
Logical Relationship of Solvent Effects
Caption: Logic diagram illustrating how solvent choice impacts the conformation and success of Mosher's analysis.
Experimental Workflow for Mosher's Method
Caption: Standard experimental workflow for determining absolute configuration using Mosher's ester analysis.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. unn.edu.ng [unn.edu.ng]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mosher's Amide Formation
Welcome to the technical support center for optimizing Mosher's amide formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and structured data to address common issues encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Mosher's amide analysis?
Mosher's amide analysis is a widely used NMR spectroscopic method to determine the absolute configuration and enantiomeric purity of chiral primary and secondary amines (and alcohols, via Mosher's esters).[1][2] The chiral amine is derivatized with an enantiomerically pure Mosher's acid (or its acid chloride), producing a mixture of diastereomers.[3] Because diastereomers have distinct physical properties, their corresponding signals in the ¹H or ¹⁹F NMR spectrum will be different, allowing for quantification and stereochemical assignment.[1][3]
Q2: Should I use Mosher's acid with a coupling agent or Mosher's acid chloride?
The choice depends on the stability of your substrate and the desired reactivity.
-
Mosher's Acid Chloride: This is more reactive and often leads to faster reaction times.[2] It is the preferred reagent for less reactive or sterically hindered amines. However, it is highly sensitive to moisture and generates HCl as a byproduct, which must be neutralized by a base.
-
Mosher's Acid + Coupling Agent: Using the free acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a milder alternative.[4][5] This method avoids the generation of HCl but may require longer reaction times and introduces the need to remove byproducts (e.g., dicyclohexylurea).[5]
Q3: Which base is most suitable for the reaction with Mosher's acid chloride?
A non-nucleophilic amine base is required to scavenge the HCl produced during the reaction. Common choices include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).[1][6] A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.[5][6] The choice of base can be critical, as stronger, less hindered bases may increase the risk of epimerization.[7]
Q4: Can this method be used for secondary amines?
Yes, Mosher's method has been successfully extended to determine the absolute configuration of cyclic and acyclic secondary amines.[8] However, the analysis can be more complex due to the potential for observing multiple conformers (amide rotamers) in the NMR spectrum, which must be accounted for during signal assignment.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during Mosher's amide formation.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization Solution |
| Degraded Mosher's Acid Chloride | Mosher's acid chloride is highly sensitive to moisture. Use a fresh bottle or a recently purchased batch. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and allow the container to warm to room temperature before opening to prevent condensation. |
| Insufficient Base | When using Mosher's acid chloride, HCl is formed. This will protonate the substrate amine, rendering it non-nucleophilic.[9] Ensure at least one equivalent of a scavenger base (like pyridine or DIPEA) is used to neutralize the HCl. For amine hydrochloride salts, an additional equivalent of base is required. |
| Poor Amine Nucleophilicity | Sterically hindered or electronically deactivated (electron-poor) amines may react slowly.[10] Increase the reaction temperature (e.g., from room temperature to 40-50 °C), extend the reaction time, or add a catalytic amount of DMAP (0.1 eq.) to accelerate the acylation.[6] |
| Inefficient Coupling (when using Mosher's Acid) | If using a coupling agent like DCC, ensure it is of high quality. Allow sufficient time for the pre-activation of the carboxylic acid before adding the amine. |
| Hydrolysis | The presence of water will hydrolyze the acid chloride or the activated acid intermediate. Use anhydrous solvents (e.g., dry CH₂Cl₂, CDCl₃, or pyridine) and ensure all glassware is oven-dried. |
Problem 2: Reaction Appears Complete, but NMR Signals are Broad or Unresolved
| Potential Cause | Troubleshooting & Optimization Solution |
| Presence of Amide Rotamers | The N-acyl bond of the Mosher's amide can exhibit slow rotation on the NMR timescale, leading to two distinct sets of signals (rotamers) for a single diastereomer.[8] This is common for secondary amines. Acquiring the NMR spectrum at a higher temperature can sometimes coalesce these signals. For analysis, it is crucial to identify and assign both sets of rotamer peaks for each diastereomer. |
| Residual Pyridine or other Base | Excess high-boiling point bases like pyridine can interfere with NMR analysis and cause signal broadening. If possible, perform a mild aqueous workup (e.g., wash with dilute CuSO₄ or cold, dilute HCl) to remove the base before concentrating the sample for NMR. Alternatively, pass the crude product through a short plug of silica gel. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. Ensure glassware is scrupulously clean. If impurities are suspected from reagents, filtering the crude reaction mixture through a small pad of Celite® may help. |
Problem 3: Suspected Epimerization or Inaccurate Enantiomeric Ratio
| Potential Cause | Troubleshooting & Optimization Solution |
| Incomplete Reaction | The reaction must proceed to 100% conversion.[3] If one enantiomer of the amine reacts faster than the other (a kinetic resolution effect), a premature analysis will not reflect the true enantiomeric ratio of the starting material. Monitor the reaction by TLC, LC-MS, or ¹H NMR to ensure the disappearance of the starting amine. |
| Epimerization during Reaction | The α-proton of the Mosher's acid moiety or the chiral center of the amine can be susceptible to epimerization under harsh conditions.[7][11] Avoid prolonged reaction times at elevated temperatures. Use sterically hindered, weaker bases like DIPEA or 2,4,6-collidine instead of TEA where possible. Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). |
| Epimerization during Purification | Standard silica gel chromatography can sometimes cause epimerization or differential decomposition of diastereomers. If purification is necessary, consider using a less acidic stationary phase or minimize the time the sample spends on the column. Whenever possible, analyze the crude product after a simple workup or filtration.[5][6] |
Experimental Protocols & Conditions
Protocol 1: Mosher's Amide Formation using Mosher's Acid Chloride
This protocol is suitable for small-scale reactions, often performed directly in an NMR tube for rapid analysis.[4]
-
Preparation : In a clean, dry NMR tube, dissolve the chiral amine (1.0 eq., approx. 2-5 mg) in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
Base Addition : Add a suitable anhydrous base, such as pyridine-d₅ (3-5 eq.) or DIPEA (1.5 eq.). If using a non-deuterated base, add it before the solvent. A catalytic amount of DMAP (0.1 eq.) can also be added.
-
Reagent Addition : Add enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.1-1.2 eq.) dropwise via syringe.
-
Reaction : Cap the NMR tube, mix gently, and let the reaction proceed at room temperature. Monitor for completion (typically 1-4 hours) by observing the disappearance of the starting amine signals in the ¹H NMR spectrum.
-
Analysis : Once complete, acquire the final ¹H and/or ¹⁹F NMR spectra directly.
-
Repeat : In a separate tube, repeat the procedure using the other enantiomer of Mosher's acid chloride to prepare the second diastereomer for comparative analysis.[4]
Protocol 2: Mosher's Amide Formation using Mosher's Acid and DCC
This protocol is an alternative for substrates that may be sensitive to the conditions of the acid chloride method.[5]
-
Preparation : In a dry round-bottom flask under an inert atmosphere, dissolve Mosher's acid (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous CH₂Cl₂.
-
Activation : Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition : Add a solution of the chiral amine (1.0 eq.) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Reaction : Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Workup : Upon completion, filter the mixture through a pad of Celite® to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with CH₂Cl₂.
-
Purification/Analysis : The filtrate can be concentrated and analyzed directly by NMR. If further purification is required, be mindful of the potential for epimerization on silica gel.
Summary of Typical Reaction Parameters
| Parameter | Mosher's Acid Chloride Method | Mosher's Acid + Coupling Agent Method |
| Amine:Acid Stoichiometry | 1 : 1.1-1.2 | 1 : 1.1 |
| Solvent | Anhydrous CDCl₃, CH₂Cl₂, Pyridine | Anhydrous CH₂Cl₂, THF |
| Base | Pyridine, DIPEA, TEA (1.5-5 eq.) | DMAP (catalytic, 0.1 eq.) |
| Coupling Agent | N/A | DCC, EDC (1.1 eq.) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 4 - 16 hours |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for Mosher's amide formation.
Caption: Workflow for Mosher's amide synthesis using the acid chloride method.
Caption: A decision tree for troubleshooting common issues in Mosher's amide formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. The Retort [www1.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Mosher's Method Application in Complex Molecules: A Technical Support Guide
Welcome to the technical support center for the application of Mosher's method. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for determining the absolute configuration of complex chiral molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Mosher's method?
A1: Mosher's method is an NMR-based technique used to determine the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The method involves derivatizing the chiral substrate with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers.[1][3][4] These diastereomers exhibit different chemical shifts in their ¹H NMR spectra due to the magnetic anisotropy of the MTPA phenyl ring.[5] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the spatial arrangement of substituents around the stereocenter can be deduced.[1][2]
Q2: Why do I need to prepare both the (R)- and (S)-MTPA esters?
A2: Preparing both diastereomeric esters is crucial for the reliability of the "advanced Mosher's method." While a single derivative does create a diastereomer and can provide some information, comparing the spectra of both the (R)- and (S)-MTPA adducts allows for a more robust analysis.[6] The differential shielding effects of the MTPA phenyl group on the protons of your molecule are systematically compared. The change in chemical shift between one Mosher ester and the free alcohol is often not large or reliable enough on its own.[6][7] Calculating the difference, ΔδSR (δS - δR), cancels out other conformational effects and provides a clearer, more dependable dataset for configurational assignment.[8]
Q3: What is the accepted conformational model for interpreting the results?
A3: The analysis relies on the assumption that the MTPA esters adopt a specific, extended conformation. In this model, the ester's C=O bond and the C-H bond of the alcohol's stereocenter are eclipsed. The bulky trifluoromethyl (-CF₃) group and the methoxy (-OCH₃) group are positioned to minimize steric interactions, forcing the phenyl ring to lie in a plane that shields one side of the molecule. Protons on the side of the phenyl ring experience an upfield shift (shielding), while those on the other side are less affected or deshielded. The distribution of positive and negative Δδ values reveals which substituents lie on which side of this plane, allowing for the assignment of the absolute configuration.[8][9]
Q4: Can Mosher's method be applied to primary alcohols?
A4: Yes, with modifications. For primary alcohols with a stereocenter at the C2 position, the analysis focuses on the chemical shift differences of the geminal protons of the methylene group attached to the ester.[10][11] The reliability depends on a consistent conformational preference, and the scope and limitations should be considered for each specific case.[10]
Q5: Is it possible to use ¹⁹F NMR in Mosher's analysis?
A5: Absolutely. ¹⁹F NMR can be a very powerful tool, particularly for determining the diastereomeric ratio (and thus the enantiomeric excess of the starting alcohol). The trifluoromethyl group on the MTPA reagent provides a clean, singlet signal in the ¹⁹F NMR spectrum for each diastereomer.[12] These singlets are often well-separated, making integration more accurate and straightforward than for complex, overlapping signals in the ¹H NMR spectrum.[12]
Troubleshooting Guide
This section addresses common issues encountered during the application of Mosher's method to complex molecules.
Problem 1: The esterification reaction is slow or incomplete.
-
Possible Cause 1: Steric Hindrance. Complex molecules, particularly those with bulky substituents near the hydroxyl group, can hinder the approach of the MTPA reagent.
-
Solution: Increase the reaction time (up to 24 hours) and consider slightly elevated temperatures (e.g., 40 °C). Ensure you are using a highly effective acylation catalyst like 4-dimethylaminopyridine (DMAP) in addition to pyridine. DMAP can increase acylation rates by several orders of magnitude, especially for hindered alcohols.[13][14]
-
-
Possible Cause 2: Moisture. Mosher's acid chloride (MTPA-Cl) is highly sensitive to moisture, which can hydrolyze it to the inactive carboxylic acid.[1]
-
Solution: Use rigorously dried solvents (e.g., dichloromethane, pyridine) and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: The Δδ (δS - δR) values are inconsistent and do not follow the expected pattern (i.e., positive values on one side, negative on the other).
-
Possible Cause 1: Conformational Flexibility. This is one of the most significant challenges in complex molecules. The standard Mosher's model assumes a single, low-energy conformation. If your molecule is highly flexible, it may exist as a mixture of several conformers, each with a different shielding profile. This averaging effect can lead to small, inconsistent, or even reversed-sign Δδ values, making the analysis unreliable.[15][16]
-
Solution: Perform conformational analysis using computational methods (molecular mechanics or DFT). Analyze the results at low temperatures if possible to favor a single conformer. If flexibility remains an issue, Mosher's method may not be suitable, and alternative techniques like X-ray crystallography or Vibrational Circular Dichroism (VCD) should be considered.
-
-
Possible Cause 2: Remote Stereocenters or Functional Groups. Other chiral centers or functional groups (e.g., those capable of hydrogen bonding) can influence the conformation of the MTPA ester, overriding the simple steric model.
-
Solution: Carefully analyze 2D NMR data (ROESY/NOESY) of the Mosher esters to identify any unexpected through-space correlations that might indicate an alternative conformation. Protect interfering functional groups if possible before performing the esterification.
-
-
Possible Cause 3: Incorrect NMR Signal Assignment. In complex molecules with significant signal overlap, protons may be incorrectly assigned between the (R)- and (S)-MTPA ester spectra.[1]
-
Solution: Use a suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) to unambiguously assign all relevant protons for both diastereomers.[6]
-
Problem 3: The Mosher esters are unstable and decompose during the reaction or purification.
-
Possible Cause: Substrate Sensitivity. The molecule of interest may be sensitive to the basic conditions (pyridine/DMAP) or the slightly acidic workup conditions. Some compounds have been shown to be unstable in the presence of pyridine alone.
-
Solution: If instability is observed, minimize reaction time and maintain low temperatures. For purification, opt for rapid methods like flash chromatography over a short silica gel plug instead of lengthy chromatography runs. In some cases, analysis of the crude product by NMR is necessary.[6] For extremely sensitive compounds, using HPLC-NMR for analysis immediately after the reaction can prevent degradation that occurs during conventional workup and isolation.[17][18]
-
Problem 4: NMR signals are too convoluted or overlapped to analyze.
-
Possible Cause: Molecular Complexity. Large, complex natural products often have many protons with similar chemical shifts, leading to severe signal overlap that makes analysis impossible.[1]
-
Solution: Utilize high-field NMR spectrometers (≥600 MHz) to achieve better signal dispersion. If overlap persists in the ¹H spectrum, consider analyzing the Δδ values of ¹³C signals, which can sometimes provide the necessary data.[19]
-
Data Presentation
Quantitative data from Mosher's analysis should be presented systematically. The table below shows an example from the analysis of Petrocortyne A, a molecule with near-symmetry, illustrating how Δδ values are calculated and interpreted.
Table 1: Example ¹H NMR Data and ΔδSR Calculation for Petrocortyne A Derivatives [20]
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | ΔδSR (δS - δR) (ppm) | Interpretation |
| H-11 | 2.214 | 2.190 | +0.024 | Positive sign |
| H-17 | 2.204 | 2.233 | -0.029 | Negative sign |
| H-11' | 2.185 | 2.219 | -0.034 | Negative sign |
| H-17' | 2.220 | 2.204 | +0.016 | Positive sign |
This data demonstrates a clear pattern of positive and negative values on opposite sides of the chiral center, allowing for a confident assignment.
Table 2: Troubleshooting Inconsistent ΔδSR Values
| Observation | Possible Cause | Recommended Action |
| All Δδ values are very small (< | Δ0.01 | ). |
| Both positive and negative Δδ values are observed for protons on the same side of the stereocenter. | Multiple stable conformations are populated; incorrect signal assignments. | Re-verify all proton assignments using 2D NMR; perform low-temperature NMR. |
| The sign of Δδ for a proton is opposite to what is expected based on the model. | An unexpected interaction (e.g., H-bonding) is forcing a different conformation. | Analyze ROESY/NOESY spectra for evidence of alternative conformations. |
Experimental Protocols
Key Experiment: Preparation of (R)- and (S)-MTPA Esters
This protocol outlines the standard procedure for the esterification of a chiral secondary alcohol.[21][22]
Materials:
-
Chiral alcohol (approx. 1-5 mg, 1 equivalent)
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (1.2 - 1.5 equivalents each)
-
Anhydrous dichloromethane (DCM) or C₆D₆ for in-situ NMR
-
Anhydrous pyridine (approx. 10 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)
-
Saturated aqueous NaHCO₃ solution
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: In two separate, dry NMR tubes or small vials under an inert atmosphere (e.g., Argon), dissolve ~0.5 mg of the chiral alcohol in ~0.5 mL of anhydrous DCM or another suitable solvent. Add anhydrous pyridine (5-10 µL) and a crystal of DMAP to each container.
-
Reagent Addition: To one vial, add (R)-(-)-MTPA-Cl (~1.2 equivalents). To the second vial, add (S)-(+)-MTPA-Cl (~1.2 equivalents). Note: (R)-MTPA-Cl produces the (S)-MTPA ester, and vice versa.[17]
-
Reaction: Seal the vials and allow the reactions to proceed at room temperature. For sterically hindered alcohols, the reaction may require gentle heating (40 °C) and longer reaction times (4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up (if necessary): If purification is required, quench the reaction with a few drops of water. Dilute with DCM and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
-
Purification (if necessary): Purify the crude esters using flash column chromatography on silica gel. Caution: Prolonged exposure to silica gel can sometimes cause degradation.
-
NMR Analysis: Dissolve each purified diastereomer in CDCl₃. Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. For complex molecules, acquire a full suite of 2D NMR spectra (COSY, HSQC, HMBC, and ROESY) to ensure correct proton assignments.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for Mosher's method, from sample preparation to final configurational assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of modified Mosher's method for primary alcohols with a methyl group at C2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
removing excess Mosher's acid or its byproducts from the reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess Mosher's acid and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a Mosher's esterification reaction?
A1: The primary impurities in a Mosher's esterification reaction include:
-
Excess Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
-
Unreacted starting alcohol or amine.
-
The hydrochloride salt of the base used to scavenge HCl (e.g., pyridinium hydrochloride or triethylammonium hydrochloride).[1]
-
Hydrolyzed Mosher's acid chloride if the reaction is quenched with water.
Q2: What is the standard work-up procedure to remove these impurities?
A2: A typical aqueous work-up involves extracting the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and then washing the organic layer sequentially with:
-
A dilute aqueous acid solution (e.g., 1N HCl) to remove basic impurities like pyridine or triethylamine.[2][3]
-
A saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove excess Mosher's acid and any remaining acidic byproducts.[4][5]
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic compounds in the aqueous phase and aid in layer separation.[2][5]
Q3: Can I purify my Mosher's ester without a full aqueous work-up?
A3: In some cases, especially for small-scale reactions intended for NMR analysis, a full aqueous work-up may not be necessary.[6] You can dilute the reaction mixture with a suitable solvent and filter it through a plug of silica gel or celite to remove solid byproducts like amine hydrochlorides.[7] However, for larger-scale preparations or when high purity is required, a complete work-up followed by chromatography is recommended.
Q4: My Mosher's ester is unstable to acidic or basic conditions. What are my options?
A4: If your product is sensitive to acid or base, you should avoid the respective aqueous washes. You can perform a neutral work-up by washing the organic layer with only water and then brine. Subsequent purification to remove acidic or basic impurities will then rely heavily on chromatography.
Q5: How can I separate the desired Mosher's ester from the unreacted starting alcohol?
A5: Flash column chromatography on silica gel is the most common and effective method for separating the Mosher's ester from the unreacted alcohol.[8][9] The polarity difference between the ester and the alcohol allows for good separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion formation during aqueous work-up. | High concentration of polar solvents (e.g., pyridine, DMF), or the presence of surfactants. | Add more brine to the separatory funnel to help break the emulsion. If the emulsion persists, you can filter the mixture through a pad of celite. |
| Product is lost in the aqueous layer. | The Mosher's ester is too polar and has some water solubility. | Use a less polar extraction solvent like dichloromethane. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product. |
| Incomplete removal of Mosher's acid after work-up. | Insufficient washing with the basic solution. The concentration of the basic wash was too low. | Increase the volume and/or the number of washes with saturated sodium bicarbonate solution. Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous layers. |
| The desired Mosher's ester co-elutes with impurities during column chromatography. | The polarity of the eluent is not optimized. The impurity has a very similar polarity to the product. | Perform a more detailed TLC analysis to find an optimal solvent system that provides better separation. Consider using a different stationary phase for chromatography (e.g., alumina) or employing semi-preparative HPLC for difficult separations.[8] |
| Low yield of the purified Mosher's ester. | Incomplete reaction. Degradation of the product during work-up or purification. Mechanical losses during transfers and extractions. | Ensure the reaction goes to completion by monitoring with TLC or NMR.[1] If the product is unstable, minimize the time it is in contact with acidic or basic solutions and consider chromatography on a neutral stationary phase. Be meticulous with transfers and extractions to minimize physical loss of the product. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Mosher's Ester Purification
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1N aqueous HCl. Extract the aqueous layer once more with the organic solvent. Combine the organic layers. This step is to remove any basic components like pyridine.[2][3]
-
Base Wash: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess Mosher's acid.[5] Repeat this wash until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with brine.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Mosher's ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification via Filtration through a Silica Plug
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents.
-
Redissolution: Redissolve the residue in a minimal amount of a non-polar solvent, such as hexane or a mixture of hexane and ethyl acetate.
-
Filtration: Prepare a short column (plug) of silica gel in a pipette or a small column. Pass the redissolved crude product through the silica plug.
-
Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary, to wash the desired ester through while retaining more polar impurities.
-
Concentration: Collect the fractions containing the product and concentrate under reduced pressure.
Data Presentation
| Purification Method | Impurities Removed | Typical Purity | Advantages | Disadvantages |
| Aqueous Work-up | Excess Mosher's acid, amine salts, water-soluble byproducts | >85% (crude) | Effective for removing ionic and water-soluble impurities. | Can lead to emulsions; risk of product degradation if sensitive to acid/base. |
| Flash Column Chromatography | Unreacted alcohol, remaining Mosher's acid, other organic impurities | >95% | High purity can be achieved; separates compounds with different polarities. | Can be time-consuming and requires significant solvent volumes. |
| Semi-Preparative HPLC | Diastereomers of the Mosher's ester, closely eluting impurities | >99% | Excellent for separating challenging mixtures and diastereomers.[8] | Requires specialized equipment; limited sample capacity. |
| Recrystallization | Soluble impurities | >98% (for solid products) | Can provide very pure crystalline material. | Only applicable to solid esters; yield can be variable. |
| Silica Plug Filtration | Highly polar impurities, baseline material | Variable | Quick and uses minimal solvent. | Not a high-resolution technique; may not separate compounds with similar polarities. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle for Enantiomeric Purity: Mosher's Method vs. Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The therapeutic efficacy and safety of a drug can be critically dependent on its stereochemistry, making the choice of an analytical method a pivotal decision. This guide provides a comprehensive comparison of two widely used techniques: the classic NMR-based Mos.her's method and the powerful separation technique of chiral High-Performance Liquid Chromatography (HPLC).
This objective comparison, supported by experimental data and detailed protocols, will equip you to select the most suitable method for your specific analytical needs, ensuring the accuracy and reliability of your results in research and drug development.
At a Glance: Key Performance Metrics
The selection of a method for determining enantiomeric excess hinges on a variety of factors, from the nature of the analyte to the required level of accuracy and the available instrumentation. The following table summarizes the key performance characteristics of Mosher's method and chiral HPLC.
| Feature | Mosher's Method (NMR) | Chiral HPLC |
| Principle | Covalent derivatization of enantiomers with a chiral derivatizing agent (e.g., MTPA) to form diastereomers with distinct NMR signals. | Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential interactions. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing separate signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives. | No, typically requires a standard of known absolute configuration for peak assignment. |
| Accuracy for ee Determination | Can be less accurate due to potential for peak overlap and integration errors. Errors of around 10% can occur with simple integration, but can be reduced to ~1% with more sophisticated methods.[1] | High accuracy and precision with good baseline separation. |
| Precision | Dependent on NMR instrument resolution and signal-to-noise ratio. | High precision, with relative standard deviations (RSDs) typically below 2%. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. Detection limits can be in the low mg range.[2] |
| Sample Requirement | Typically requires milligrams of sample for clear NMR signals. | Can be performed with smaller sample quantities, often in the microgram range. |
| Method Development Time | The method is generally applicable with minimal development time once the derivatization protocol is established. | Requires method development to select a suitable chiral stationary phase and optimize the mobile phase composition.[3] |
| Instrumentation | Requires access to a high-resolution NMR spectrometer. | Requires a dedicated HPLC system equipped with a chiral column and a suitable detector (e.g., UV, CD). |
| Sample Throughput | Lower throughput due to sample preparation (derivatization) and NMR acquisition time. | Higher throughput, especially with automated systems, once the method is developed. |
| Cost | Can be cost-effective if an NMR instrument is readily available. The cost of chiral derivatizing agents is a factor. | Higher initial investment for a dedicated chiral HPLC system and columns. Running costs include solvents and column replacement. |
Delving Deeper: Experimental Protocols
To provide a practical understanding of what each method entails, detailed experimental protocols are outlined below.
Mosher's Method: A Step-by-Step Guide
Mosher's method involves the chemical conversion of a pair of enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy.[4][5][6]
Materials:
-
Chiral alcohol or amine sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: In two separate, dry NMR tubes, dissolve a small amount (typically 1-5 mg) of the chiral alcohol or amine in approximately 0.5 mL of anhydrous deuterated solvent.
-
Derivatization:
-
To one tube, add a slight excess (1.1-1.2 equivalents) of (R)-MTPA-Cl and a small amount of anhydrous pyridine (to act as a base and catalyst).
-
To the second tube, add a slight excess of (S)-MTPA-Cl and anhydrous pyridine.
-
-
Reaction: Gently swirl the tubes to mix the reagents and allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or NMR. The reaction is typically complete within 30 minutes to a few hours.
-
NMR Analysis:
-
Acquire high-resolution ¹H or ¹⁹F NMR spectra for both diastereomeric samples.
-
Carefully integrate the well-resolved signals corresponding to each diastereomer.
-
-
Data Analysis:
-
Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the integral values of the corresponding signals of the two diastereomers. ee (%) = [|Integral (major diastereomer) - Integral (minor diastereomer)| / (Integral (major diastereomer) + Integral (minor diastereomer))] x 100
-
Absolute Configuration Determination: By systematically comparing the chemical shift differences (Δδ = δS - δR) of protons on either side of the newly formed stereocenter in the two diastereomeric spectra, the absolute configuration of the original enantiomer can be determined based on Mosher's model.[7]
-
Chiral HPLC: A Practical Workflow
Chiral HPLC physically separates enantiomers on a specialized column containing a chiral stationary phase (CSP).[2][8][9]
Materials:
-
Enantiomeric sample mixture
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based, protein-based)
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis, Circular Dichroism)
-
Volumetric flasks and syringes
Procedure:
-
Method Development (Scouting):
-
Select a range of chiral columns based on the chemical nature of the analyte. Polysaccharide-based columns are often a good starting point due to their broad applicability.[8]
-
Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the enantiomers. Additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be necessary to improve peak shape.[8]
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[8]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample onto the column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on their retention times. If a pure standard of one enantiomer is available, it can be injected to confirm peak identity.
-
Integrate the peak areas of the two enantiomer peaks.
-
Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas.[10] ee (%) = [|Area (major enantiomer) - Area (minor enantiomer)| / (Area (major enantiomer) + Area (minor enantiomer))] x 100
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Mosher's method and chiral HPLC.
Caption: A step-by-step workflow for determining enantiomeric excess and absolute configuration using Mosher's method.
Caption: A systematic workflow for the determination of enantiomeric excess using chiral HPLC.
Conclusion: Making the Right Choice
Both Mosher's method and chiral HPLC are invaluable tools in the arsenal of chemists and pharmaceutical scientists for the determination of enantiomeric excess.
Mosher's method shines when the determination of absolute configuration is paramount and when access to an NMR spectrometer is more readily available than a dedicated chiral HPLC system. It is a robust and well-established technique, though it can be more time-consuming and require larger sample amounts.
Chiral HPLC , on the other hand, is the gold standard for the routine and high-throughput determination of enantiomeric excess due to its high accuracy, precision, and sensitivity.[8] While it requires initial method development, its automation capabilities and ability to analyze small sample quantities make it highly efficient for quality control and screening purposes in drug development.
Ultimately, the choice between these two powerful methods will depend on the specific goals of the analysis, the resources available, and the properties of the chiral molecule . By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate tool to ensure the stereochemical integrity of their compounds.
References
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. uma.es [uma.es]
- 3. shimadzu.com [shimadzu.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. physicsforums.com [physicsforums.com]
Determining Absolute Configuration: A Comparative Guide to Mosher's Method and its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. An incorrect stereochemical assignment can lead to the development of an inactive or, in the worst case, harmful drug candidate. Mosher's method, a nuclear magnetic resonance (NMR)-based technique, has long been a cornerstone for this purpose. However, a variety of alternative methods have also been developed, each with its own set of strengths and weaknesses. This guide provides an objective comparison of Mosher's method with its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given research problem.
Mosher's Method: The Enduring Standard
Mosher's method remains a widely utilized technique for determining the absolute configuration of chiral secondary alcohols and amines.[1] The core principle of this method lies in the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters or amides. The anisotropic effect of the phenyl group in these diastereomers leads to distinct chemical shift differences (Δδ) in the ¹H NMR spectra for protons located near the newly formed chiral center. By analyzing the sign of these Δδ values (conventionally Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced.[1]
Advantages of Mosher's Method:
-
Well-established and Widely Applicable: Decades of use have resulted in a vast body of literature and a high degree of confidence in its application to a wide range of secondary alcohols and amines.[1]
-
NMR-based: The primary instrumentation required is a standard NMR spectrometer, which is readily accessible in most chemistry research environments.
-
Small Sample Requirement: The method can be successfully applied with milligram quantities of the analyte.
-
Provides Configurational Information: It directly provides information about the three-dimensional arrangement of substituents around a stereocenter.
Disadvantages of Mosher's Method:
-
Requires Derivatization: The need to synthesize two separate diastereomers adds steps to the workflow and requires pure enantiomers of the Mosher's acid reagent.
-
Potential for Misinterpretation: The analysis relies on the assumption of a specific conformation of the Mosher's esters in solution. If the actual conformation deviates from the model, for example, due to steric hindrance, an incorrect assignment can result.[2]
-
Small Δδ Values: In some cases, the observed chemical shift differences can be small, making the analysis challenging and potentially ambiguous.[3][4] This is particularly true for sterically hindered alcohols.
-
Not Suitable for All Functional Groups: The method is primarily designed for secondary alcohols and amines and is not directly applicable to other types of chiral centers.
Key Alternatives to Mosher's Method
Several alternative methods have been developed to address the limitations of Mosher's method. The most prominent among these are the use of alternative derivatizing agents like methoxyphenylacetic acid (MPA), silyl ether derivatization, and the definitive but often challenging method of X-ray crystallography.
Methoxyphenylacetic Acid (MPA) Ester Analysis
A significant alternative to MTPA is α-methoxyphenylacetic acid (MPA). The principle of the method is identical to that of Mosher's method, involving the formation of diastereomeric esters and analysis of the resulting Δδ values in the ¹H NMR spectrum.
Comparative Analysis:
Studies have shown that MPA esters can offer significant advantages over MTPA esters. The absence of the strongly electron-withdrawing trifluoromethyl group in MPA leads to different conformational preferences of the resulting diastereomeric esters. This can result in larger and more consistent Δδ values, leading to a more reliable determination of the absolute configuration.[3][4][5] The larger chemical shift differences observed with MPA can be particularly beneficial when analyzing molecules where MTPA yields ambiguous results.[3][4][5]
| Feature | Mosher's Method (MTPA) | MPA Method |
| Principle | ¹H NMR analysis of diastereomeric esters | ¹H NMR analysis of diastereomeric esters |
| Δδ Values | Can be small and sometimes ambiguous[3][4] | Often larger and more reliable than MTPA[3][4][5] |
| Reliability | Generally high, but conformational anomalies can lead to errors[2] | Considered by some to be more reliable due to larger Δδ values[3][4] |
| Applicability | Wide range of secondary alcohols and amines | Wide range of secondary alcohols and amines |
Silyl Ether Derivatization
Chiral silylating reagents offer another NMR-based approach to determining the absolute configuration of chiral alcohols. This method involves the reaction of the alcohol with a chiral silyl chloride to form diastereomeric silyl ethers. Similar to Mosher's method, the analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration.
Advantages over Mosher's Method:
-
Applicability to Sterically Hindered Alcohols: Silylation can often proceed under milder conditions and may be more successful for sterically hindered alcohols that are difficult to esterify using Mosher's acid.[6]
-
Facile Removal of the Chiral Auxiliary: The silyl ether linkage is often easier to cleave than an ester, allowing for the recovery of the original alcohol if needed.
Disadvantages:
-
Less Established: While promising, this method is not as extensively documented and validated as Mosher's method.
-
Availability of Reagents: A wide variety of chiral silylating reagents may not be as commercially available as Mosher's acid.
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the determination of absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, providing an unambiguous assignment of the absolute stereochemistry.
Advantages:
-
Definitive Results: When successful, it provides the most reliable and unequivocal determination of the absolute configuration.
-
No Derivatization Required: The analysis is performed on the underivatized molecule.
Disadvantages:
-
Requires High-Quality Crystals: The major bottleneck of this technique is the need to grow a single crystal of sufficient size and quality, which can be a challenging and time-consuming process, and in many cases, impossible.
-
Specialized Instrumentation: Requires access to an X-ray diffractometer and the expertise to operate it and analyze the data.
-
Not Suitable for all Compounds: Amorphous solids, oils, and liquids cannot be analyzed by this method.
Experimental Protocols
Mosher's Ester Analysis: A Detailed Workflow
The following protocol outlines the key steps for determining the absolute configuration of a chiral secondary alcohol using Mosher's method.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparison of Mosher's acid with other chiral derivatizing agents
A Comprehensive Guide to Chiral Derivatizing Agents: Mosher's Acid and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) and absolute configuration is a critical step in asymmetric synthesis and the characterization of chiral molecules. Chiral Derivatizing Agents (CDAs) are invaluable tools in nuclear magnetic resonance (NMR) spectroscopy for this purpose. By converting a mixture of enantiomers into diastereomers, CDAs enable their differentiation and quantification. This guide provides an objective comparison of the widely used Mosher's acid with other notable alternatives, supported by experimental data and detailed protocols.
Introduction to Chiral Derivatizing Agents
Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR spectroscopy in an achiral environment. Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte to form a covalent bond, creating a pair of diastereomers.[1][2] These diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[3] The analysis of these spectra allows for the determination of the enantiomeric ratio and, in many cases, the absolute configuration of the original analyte.[1]
The ideal CDA should:
-
Be enantiomerically pure.
-
React quantitatively with the analyte without causing racemization or kinetic resolution.[4]
-
Produce diastereomers with large chemical shift differences (Δδ) in the NMR spectrum for accurate integration.[5]
Performance Comparison of Chiral Derivatizing Agents
This section compares the performance of Mosher's acid with other common CDAs. The key performance indicator is the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers in the ¹H or ¹⁹F NMR spectrum. A larger Δδ value generally allows for more accurate quantification of the enantiomeric excess.
| Chiral Derivatizing Agent | Analyte | Reporter Signal | Typical Δδ (ppm) | Reference |
| Mosher's Acid (MTPA) | Secondary Alcohols | Protons near the chiral center | 0.05 - 0.5 | [6] |
| Amines | Protons near the chiral center | Varies | [7] | |
| Pirkle's Alcohol | Various (as a Chiral Solvating Agent) | Protons of the analyte | Varies | [8][9] |
| (S)-Mandelic Acid | Alcohols and Amines | Protons near the chiral center | Varies | [5] |
Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) remains one of the most reliable and frequently used CDAs.[7][10] Its trifluoromethyl group provides a sensitive probe for ¹⁹F NMR spectroscopy, which often results in simpler spectra with baseline-separated signals, facilitating straightforward integration to determine enantiomeric excess.[11] Furthermore, the "Advanced Mosher's Method" is a well-established protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the Δδ values (δS - δR) for protons on either side of the stereocenter.[5]
Pirkle's Alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) is primarily used as a chiral solvating agent (CSA) rather than a derivatizing agent.[8] It forms transient, non-covalent diastereomeric complexes with analytes, inducing chemical shift differences in the NMR spectrum.[8] This eliminates the need for a chemical reaction and purification steps. However, the magnitude of the induced shifts can be smaller and highly dependent on the analyte's structure and the solvent used.
Trost's Ligand is not a chiral derivatizing agent in the traditional sense for NMR analysis. Instead, it is a chiral diphosphine ligand used in palladium-catalyzed asymmetric reactions, such as the Trost asymmetric allylic alkylation (AAA).[12][13] Its role is to induce enantioselectivity in the formation of new chiral centers, rather than to derivatize existing ones for analysis. Therefore, a direct comparison of its performance in terms of Δδ values with Mosher's acid is not applicable.
Experimental Protocols
Detailed methodologies for the use of Mosher's acid and Pirkle's alcohol are provided below.
Mosher's Ester Analysis for a Chiral Alcohol
This protocol describes the preparation of Mosher's esters from a chiral secondary alcohol for determining absolute configuration and enantiomeric excess.[1]
Materials:
-
Chiral alcohol (approx. 2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Add a small excess of anhydrous pyridine (approx. 5-10 µL). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride. Cap the tube, mix gently, and let the reaction proceed at room temperature for 30-60 minutes, or until completion is observed by TLC or NMR.[1]
-
Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[1]
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[1]
-
Mosher's Amide Analysis for a Chiral Amine
This protocol outlines the preparation of Mosher's amides from a chiral primary or secondary amine.[7]
Materials:
-
Chiral amine (approx. 2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent. Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid. Add one equivalent of the coupling agent (e.g., DCC). Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.[1]
-
Preparation of (S)-MTPA Amide: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.[1]
-
NMR Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples and analyze as described for the Mosher's ester protocol.
Enantiomeric Excess Determination using Pirkle's Alcohol (Chiral Solvating Agent)
This protocol describes the general procedure for using Pirkle's alcohol as a chiral solvating agent.
Materials:
-
Chiral analyte (e.g., alcohol, amine, sulfoxide)
-
(R)- or (S)-Pirkle's alcohol
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve a known amount of the chiral analyte in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the analyte alone.
-
Add an equimolar amount of Pirkle's alcohol to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals of the two enantiomers of the analyte should now be split into two distinct sets of peaks.
-
Integrate the corresponding signals for each enantiomer to determine the enantiomeric ratio.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for using a chiral derivatizing agent and the logic behind determining absolute configuration with Mosher's acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Retort [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 9. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher's acid - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 13. Asymmetric allylic alkylation, an enabling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Choosing Between Mosher's Method and Chiral Solvating Agents in NMR Spectroscopy
For researchers in the fields of synthetic chemistry, natural product analysis, and drug development, the determination of enantiomeric excess (ee) and absolute configuration is a critical step in characterizing chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for this purpose, with two prominent methods being Mosher's method and the use of chiral solvating agents (CSAs). This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their analytical needs.
Principle of the Methods
Mosher's Method is a chemical derivatization technique where the chiral analyte, typically a secondary alcohol or amine, is reacted with an enantiomerically pure chiral derivatizing agent (CDA), most commonly (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1] This reaction forms a covalent bond, creating a pair of diastereomers.[2][3] These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess and, by analyzing the differences in chemical shifts (Δδ), the absolute configuration of the original analyte can be deduced.[1][3][4]
Chiral Solvating Agents (CSAs) , in contrast, operate on the principle of non-covalent interactions.[5][6] A chiral solvating agent is added to the NMR sample of the chiral analyte, leading to the formation of transient diastereomeric complexes through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[7][8][9] This association induces small, but often measurable, differences in the chemical shifts of the enantiomers in the NMR spectrum, enabling the quantification of enantiomeric excess.[10][11]
Comparative Analysis
The choice between Mosher's method and a chiral solvating agent depends on several factors, including the nature of the analyte, the amount of sample available, and the specific analytical goal (i.e., determining ee, absolute configuration, or both). The following table summarizes the key performance characteristics of each method.
| Feature | Mosher's Method | Chiral Solvating Agents (CSAs) |
| Principle | Covalent derivatization to form stable diastereomers.[1][2][3] | Formation of transient, non-covalent diastereomeric complexes.[5][6][7] |
| Primary Application | Determination of enantiomeric excess and absolute configuration.[12][13][14][15] | Primarily for the determination of enantiomeric excess; absolute configuration is possible but often requires a known standard.[16] |
| Typical Analytes | Secondary alcohols and amines.[1][3][17] | A broader range of functional groups, including alcohols, amines, carboxylic acids, and more.[5][9][11][18] |
| Sample Preparation | Requires two separate chemical reactions to form the (R)- and (S)-MTPA esters/amides.[1][2] | Simple mixing of the analyte and the CSA in an NMR tube.[8][9][10] |
| Time Requirement | More time-consuming due to reaction and purification steps (typically 4-6 hours of active effort over 1-2 days).[1] | Rapid, with spectra obtainable shortly after mixing. |
| Sample Consumption | Destructive, as the analyte is chemically modified. | Non-destructive; the analyte can be recovered. |
| Sensitivity | Generally produces larger chemical shift differences (Δδ), facilitating easier analysis. | Often results in smaller Δδ values, which may require higher field NMR spectrometers for resolution. |
| Accuracy of ee | Can be highly accurate, but is dependent on the reaction going to completion to avoid kinetic resolution. | Accuracy is generally high, but can be affected by peak overlap and the precision of integration. |
| Reliability for Absolute Configuration | Well-established and reliable method for determining absolute configuration based on empirical models.[1][16] | Less direct for determining absolute configuration; often requires comparison to a known standard or extensive studies.[16] |
| Potential Issues | Reactions can be sensitive to moisture and may lead to side products or degradation of sensitive analytes.[17] | The choice of CSA, solvent, concentration, and temperature is often empirical and may require screening of multiple conditions.[5][18] |
Experimental Protocols
Mosher's Method: Esterification of a Secondary Alcohol
This protocol describes the preparation of (R)- and (S)-MTPA esters of a chiral secondary alcohol for NMR analysis.[1][2]
Materials:
-
Chiral secondary alcohol (~5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 eq) in 0.5 mL of anhydrous CDCl₃.
-
Add a small amount of anhydrous pyridine (1.2 eq).
-
Add (R)-MTPA-Cl (1.1 eq) to the solution.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion is observed by TLC or NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the signals for the protons (or fluorine atoms) in both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons on either side of the stereocenter.
-
Determine the enantiomeric excess by integrating the well-resolved signals corresponding to each diastereomer.
-
Determine the absolute configuration based on the sign of the Δδ values according to the established Mosher's method model.
-
Chiral Solvating Agent Method
This protocol outlines the general procedure for using a chiral solvating agent to determine the enantiomeric excess of a chiral analyte.[9][11]
Materials:
-
Chiral analyte (~1-5 mg)
-
Chiral Solvating Agent (CSA) (e.g., (R)-1,1'-bi-2-naphthol (BINOL), Pirkle's alcohol)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, acetonitrile-d₃)
-
A clean, dry NMR tube
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the chiral analyte in 0.5 mL of the chosen deuterated solvent.
-
Acquire a reference NMR spectrum of the analyte alone.
-
Add the chiral solvating agent to the NMR tube. The optimal molar ratio of CSA to analyte can vary and may need to be determined empirically, but a 1:1 or 2:1 ratio is a common starting point.
-
Gently agitate the tube to ensure complete dissolution and complex formation.
-
-
NMR Analysis:
-
Acquire an NMR spectrum of the analyte-CSA mixture.
-
Compare the spectrum to the reference spectrum to identify the signals corresponding to the enantiomers.
-
Look for splitting of signals that were singlets in the reference spectrum or the appearance of two sets of signals for the enantiomers.
-
Determine the enantiomeric excess by integrating the well-resolved signals corresponding to each enantiomer.
-
Decision-Making Workflow
The selection of the appropriate method can be guided by a logical workflow that considers the properties of the analyte and the research objectives.
Caption: A decision-making workflow for selecting between Mosher's method and a chiral solvating agent.
Signaling Pathway of Chiral Recognition
The fundamental difference in the interaction mechanism between the two methods can be visualized as follows:
Caption: Comparison of the interaction mechanisms in Mosher's method and with a chiral solvating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. benchchem.com [benchchem.com]
- 9. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Absolute Stereochemistry of Amines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral amine's absolute stereochemistry is a critical step in chemical synthesis, drug discovery, and materials science. The spatial arrangement of substituents around a stereocenter dictates the molecule's biological activity, pharmacological properties, and material characteristics. This guide provides an objective comparison of the leading analytical techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
The selection of an appropriate method hinges on various factors, including the physical state of the amine, the quantity of sample available, the presence of chromophores, and the desired level of certainty. This guide presents a comprehensive overview of each technique, complete with detailed experimental protocols, a quantitative comparison of their performance, and logical workflows to aid in method selection.
Comparative Analysis of Key Performance Metrics
The following table summarizes the critical performance indicators for each method, offering a clear comparison to facilitate an informed decision-making process.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. |
| Sample State | Solid (high-quality single crystal required) | Solution | Solution or neat liquid | Solution |
| Sample Amount | Micrograms to milligrams[1] | Sub-milligram to milligrams | ~5-20 mg | Micrograms to milligrams |
| Analysis Time | Days to weeks (including crystallization)[1][2] | 4-6 hours of active effort over 1-2 days[3] | Hours to a day | Hours |
| Accuracy | Gold Standard (unambiguous assignment) | High, but dependent on correct conformational analysis. | High, relies on the accuracy of DFT calculations. | High, particularly for molecules with strong chromophores. |
| Key Advantage | Provides the complete 3D structure. | Widely accessible instrumentation (NMR). | Applicable to a wide range of molecules in solution, no crystallization needed. | High sensitivity for chromophore-containing molecules, requires very little sample. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[2] | Requires chemical derivatization, which may not be straightforward for all amines. | Requires access to specialized VCD instrumentation and computational resources. | Requires a chromophore near the stereocenter; may require derivatization. |
Experimental Protocols
X-ray Crystallography
Objective: To determine the three-dimensional structure of the amine, including its absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal.
Methodology:
-
Crystallization: Dissolve the purified amine in a suitable solvent or a mixture of solvents. Employ techniques such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions). For amines that are difficult to crystallize, co-crystallization with a suitable host molecule can be attempted.[2]
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The structural model is then refined to best fit the experimental data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer.[4]
NMR Spectroscopy: The Mosher's Amide Method
Objective: To determine the absolute configuration of a chiral amine by converting it into a pair of diastereomeric amides using the enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in their ¹H NMR spectra.[3][5]
Methodology:
-
Derivatization:
-
Divide the amine sample into two portions.
-
React one portion with (R)-(-)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or CDCl₃).
-
React the second portion with (S)-(+)-MTPA chloride under the same conditions.
-
Purify the resulting diastereomeric Mosher's amides, typically by chromatography.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.
-
Carefully assign the proton signals for both diastereomers.
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S) - δ(R).
-
Based on the established Mosher's model, the protons on one side of the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the sign of the Δδ values for the substituents around the stereocenter, the absolute configuration of the original amine can be deduced.[6]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral amine in solution by comparing its experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer.
Methodology:
-
Sample Preparation: Dissolve the amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-20 mg/mL.
-
VCD Measurement:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Acquire a background spectrum of the solvent under the same conditions and subtract it from the sample spectrum.
-
-
Computational Modeling:
-
Perform a thorough conformational search for the amine using molecular mechanics or other computational methods to identify all low-energy conformers.
-
Optimize the geometry of each conformer using Density Functional Theory (DFT) calculations.
-
Calculate the VCD and IR spectra for the most stable conformers.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the bands, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.[7]
-
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration of a chiral amine containing a UV-Vis chromophore by comparing its experimental ECD spectrum with the theoretically calculated spectrum.
Methodology:
-
Sample Preparation: Dissolve the amine in a suitable solvent to a concentration that gives an optimal UV absorbance (typically around 1.0). The required concentration can range from microgram to milligram per milliliter, depending on the strength of the chromophore.
-
ECD Measurement:
-
Acquire the ECD and UV-Vis spectra of the sample using an ECD spectrometer.
-
If the amine does not possess a suitable chromophore, it can be derivatized with a chromophoric tag.
-
-
Computational Modeling:
-
Similar to VCD, perform a conformational analysis to identify low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the electronic transition energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
Compare the experimental ECD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration.[8]
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining the absolute stereochemistry of amines using the described methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Analysis: Mosher's Method vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms in a chiral molecule can profoundly influence its biological activity, making stereochemical assignment an essential component of chemical synthesis and pharmaceutical research. This guide provides an objective comparison of Mosher's method with other widely used techniques for determining absolute configuration, supported by experimental data to inform the selection of the most suitable analytical approach.
Principles of Stereochemical Determination
The challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. To differentiate them, a chiral influence must be introduced. Methodologies for determining absolute configuration can be broadly categorized into derivatization methods, chromatographic separations, crystallographic techniques, and chiroptical spectroscopy.
Mosher's method is a classic NMR-based technique that involves the chemical derivatization of a chiral alcohol or amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction converts a pair of enantiomers into a mixture of diastereomers. These diastereomers exhibit distinct NMR spectra, and by analyzing the differences in chemical shifts (Δδ), the absolute configuration of the original stereocenter can be elucidated.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers. The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.
X-ray Crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of atoms can be determined, directly revealing the absolute configuration.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry and can be compared to computationally predicted spectra to assign the absolute configuration.
Quantitative Comparison of Techniques
The selection of an appropriate method for determining absolute configuration depends on a variety of factors, including the nature of the sample, the required accuracy, available instrumentation, and budget. The following tables provide a summary of key quantitative parameters for each technique.
| Parameter | Mosher's Method | Chiral HPLC | X-ray Crystallography | VCD/ECD Spectroscopy |
| Primary Output | ¹H or ¹⁹F NMR spectrum of diastereomers | Chromatogram with separated enantiomer peaks | 3D molecular structure | Circular dichroism spectrum |
| Determines Absolute Configuration? | Yes | No (requires a standard of known configuration) | Yes (unambiguously) | Yes (by comparison to computational data) |
| Typical Sample Requirement | Milligrams[1] | ~1 mg/mL concentration[2] | High-quality single crystal (0.05-0.5 mm)[3] | 5-10 mg (VCD) |
| Typical Analysis Time | 1-2 days[4][5][6][7] | 5-60 minutes per run (method development can take longer)[8] | Hours to days for data collection and refinement[9] | Minutes to hours per spectrum[10][11] |
| Accuracy | High, but dependent on correct spectral assignment | High for enantiomeric excess (<1% error possible) | Definitive | High, dependent on the quality of computational models |
| Sensitivity | Lower than chromatographic methods | High, suitable for trace analysis | Requires a single, well-ordered crystal | Requires higher concentrations (VCD) |
Table 1: General Comparison of Chiral Analysis Techniques
| Parameter | Mosher's Method | Chiral HPLC | X-ray Crystallography | VCD/ECD Spectroscopy |
| Reagent/Consumable Costs | (R)- & (S)-MTPA-Cl: ~
| Chiral Column: ~$300 - $3,000+[13]; Solvents | Crystallization reagents, cryo-protectants | Solvents |
| Instrumentation Costs | Access to NMR Spectrometer | HPLC system with chiral detector | In-house diffractometer or synchrotron beamtime | CD/VCD Spectrometer |
| Service Costs (per sample) | NMR time: ~$10 - $80/hour (academic)[5][7][9][14] | - | ~$250 - $2000 (small molecule)[2][3][6][15][16] | CD Service: ~
|
| Personnel Time | 4-6 hours of active effort[4][5][6][7] | Method development can be time-intensive | Sample crystallization can be lengthy and challenging | Data analysis and computational modeling |
Table 2: Cost-Benefit Analysis of Chiral Analysis Techniques
Experimental Protocols
Mosher's Method: Esterification and NMR Analysis
This protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration.
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (S)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve the chiral alcohol in anhydrous CDCl₃.
-
Add a slight excess of anhydrous pyridine.
-
Add a slight excess of (R)-MTPA-Cl.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for several hours or until completion, monitoring by TLC or NMR.
-
-
Preparation of (R)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (S)- and (R)-MTPA ester samples.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.
-
The sign of the Δδ values is used to determine the absolute configuration based on the established Mosher's method model.
-
Chiral HPLC: Enantiomeric Separation
This protocol provides a general workflow for the separation of enantiomers using chiral HPLC.
Materials:
-
Chiral analyte
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the analyte in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Method Development:
-
Select a suitable chiral stationary phase based on the analyte's structure.
-
Optimize the mobile phase composition (e.g., ratio of hexane to alcohol) to achieve baseline separation of the enantiomers.
-
Optimize other parameters such as flow rate and column temperature.
-
-
Analysis:
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Record the chromatogram.
-
The two peaks represent the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer.
-
X-ray Crystallography: Single Crystal Structure Determination
This protocol describes the general steps for determining the absolute configuration of a small molecule by single-crystal X-ray diffraction.
Materials:
-
High-purity crystalline sample
-
Appropriate solvents for crystallization
Procedure:
-
Crystal Growth:
-
Grow a single, high-quality crystal of the compound, typically between 0.05 and 0.5 mm in size. This is often the most challenging step and may require screening various crystallization conditions (solvents, temperature, etc.).
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer. This process can take several hours to a day.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density and refine the atomic positions.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter, which should be close to 0 for the correct enantiomer.
-
VCD/ECD Spectroscopy: Chiroptical Analysis
This protocol provides a general outline for determining the absolute configuration using VCD or ECD spectroscopy.
Materials:
-
Chiral sample (5-10 mg for VCD)
-
Spectroscopy-grade solvent that does not absorb strongly in the region of interest
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the appropriate solvent to a concentration that gives a good signal-to-noise ratio.
-
-
Spectral Acquisition:
-
Acquire the VCD or ECD spectrum of the sample using a suitable spectrometer. This may involve multiple scans that are averaged.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
Calculate the theoretical VCD or ECD spectrum for a chosen enantiomer by performing quantum mechanical calculations on the low-energy conformers.
-
-
Spectral Comparison:
-
Compare the experimental spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration of the sample.
-
Visualizing the Workflows
Conclusion
The determination of absolute configuration is a multifaceted challenge with a variety of powerful analytical techniques at the disposal of researchers. Mosher's method remains a valuable and accessible NMR-based tool, particularly when crystallization for X-ray analysis is not feasible. Chiral HPLC is the gold standard for determining enantiomeric excess with high accuracy and sensitivity. X-ray crystallography, when applicable, provides the most definitive structural information. VCD and ECD spectroscopy are emerging as powerful non-destructive methods that complement the other techniques.
The choice of method should be guided by a careful consideration of the factors outlined in this guide, including the nature of the sample, the specific information required, and the available resources. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate approach to elucidate the stereochemistry of their chiral molecules, a critical step in advancing chemical synthesis and drug discovery.
References
- 1. irsst.qc.ca [irsst.qc.ca]
- 2. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 3. Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 4. Rates – Georgia Tech NMR Center [sites.gatech.edu]
- 5. quora.com [quora.com]
- 6. Spectrometer Reservation [nmr.chem.ucsb.edu]
- 7. covalentmetrology.com [covalentmetrology.com]
- 8. nmr.umn.edu [nmr.umn.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride | 39637-99-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. process-nmr.com [process-nmr.com]
- 12. Rates – Molecular Characterization and Analysis Complex – UMBC [mcac.umbc.edu]
- 13. Recharge Rates | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 15. Services | X-ray Crystallography Facility [u.osu.edu]
- 16. Circular Dichroism Service Fees | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to Determining Absolute Configuration: Mosher's Analysis vs. Computational Methods
For researchers, scientists, and drug development professionals, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of chemical research and development. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, including biological targets, making stereochemical accuracy paramount. This guide provides an objective comparison between the classical nuclear magnetic resonance (NMR)-based Mosher's analysis and modern computational approaches, offering a clear perspective on their respective methodologies, data outputs, and ideal applications.
Methodology and Experimental Protocols
The determination of absolute configuration can be broadly approached via two distinct strategies: chemical derivatization to create diastereomers for NMR analysis, exemplified by Mosher's method, or the use of chiroptical spectroscopy in tandem with quantum chemical calculations.
Mosher's Analysis: An NMR-Based Derivatization Method
Mosher's analysis is a venerable and widely used technique for determining the absolute configuration of chiral secondary alcohols and amines.[1] The core principle involves the chemical conversion of the enantiomeric analyte into a pair of diastereomers by reacting it with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2] These resulting diastereomeric esters or amides have distinct NMR signatures that can be correlated to the stereochemistry of the original chiral center.[1][2]
Experimental Protocol:
-
Esterification: The chiral alcohol or amine is divided into two portions. One is reacted with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the corresponding diastereomeric esters.[3][4]
-
NMR Acquisition: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA ester products.[3] Complete assignment of the proton signals for groups surrounding the chiral center is crucial.
-
Data Analysis (Δδ Calculation): The chemical shift difference (Δδ) for each corresponding proton is calculated using the formula: Δδ = δ(S) - δ(R) , where δ(S) and δ(R) are the chemical shifts of a proton in the (S)-MTPA and (R)-MTPA esters, respectively.[3][4]
-
Configuration Assignment: The signs of the calculated Δδ values are mapped onto a conformational model of the Mosher esters. Protons located on one side of the MTPA phenyl group in the extended conformation will exhibit positive Δδ values, while those on the other side will show negative values. This spatial correlation allows for the deduction of the absolute configuration of the original stereocenter.[4][5]
Computational Methods: A First-Principles Approach
Computational methods, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for absolute configuration assignment.[6] These techniques compare an experimentally measured chiroptical property—such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), or Optical Rotation (OR)—with a spectrum predicted from first principles for a given stereoisomer.[7][8] A strong correlation between the experimental and calculated data provides a high-confidence assignment.[3]
Experimental Protocol (TD-DFT for ECD):
-
Experimental Spectrum: An experimental ECD spectrum of the purified chiral molecule is recorded on a CD spectrometer.
-
Conformational Analysis: A computational search for all low-energy conformers of the molecule is performed, typically using molecular mechanics force fields (e.g., MMFF).[3][6]
-
Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, commonly DFT (e.g., B3LYP/6-311+G(d)).[6] This step ensures the structures are at a local energy minimum.
-
Spectrum Calculation: For each optimized conformer, the ECD spectrum is calculated using Time-Dependent DFT (TD-DFT).[3][9]
-
Boltzmann Averaging: The final predicted ECD spectrum is generated by summing the contributions of each conformer, weighted according to their calculated Boltzmann population distribution at the experimental temperature.[3]
-
Comparison and Assignment: The Boltzmann-averaged theoretical spectrum is visually and quantitatively compared to the experimental spectrum.[10] If the spectra match, the absolute configuration is assigned as that used in the calculation. If they are mirror images, the opposite configuration is assigned.
Quantitative and Qualitative Data Comparison
The choice between Mosher's analysis and computational methods depends on numerous factors, including the nature of the analyte, available instrumentation, and the required level of certainty. The table below summarizes key comparative aspects.
| Feature | Mosher's Analysis | Computational Methods (e.g., DFT/ECD) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[2] | Comparison of experimental chiroptical data with first-principles quantum chemical calculations.[3][7] |
| Primary Output | ¹H or ¹⁹F NMR chemical shift differences (Δδ = δS - δR).[4][11] | A calculated spectrum (ECD, VCD, OR) for comparison with experimental data.[3] |
| Instrumentation | High-field NMR spectrometer.[2] | Chiroptical spectrometer (e.g., CD), high-performance computing resources.[6] |
| Sample Type | Primarily secondary alcohols and amines; can be adapted for other functional groups.[1] | Requires a suitable chromophore for ECD[9]; specific vibrational modes for VCD. |
| Sample Integrity | Destructive: The sample is chemically modified. | Non-destructive: The sample can be recovered after measurement. |
| Time Requirement | 1–2 days for synthesis, purification, and analysis.[1][12] | Varies from hours to several days depending on molecular complexity and computational power.[13] |
| Key Advantage | Well-established protocol that does not require a chromophore.[14] | Provides deep insight into molecular conformation; applicable to a wider range of structures (if a chromophore exists). |
| Limitations | Can fail or give ambiguous results if the assumed extended conformation is not the major one in solution[6]; requires enantiomerically pure reagents. | Accuracy depends heavily on the quality of the conformational search and the level of theory used[6][7]; can be inconclusive for highly flexible molecules or those with weak chiroptical signals. |
Case Study: When Mosher's Analysis Fails
While Mosher's analysis is highly reliable in many cases, its foundational assumption is that the MTPA esters adopt a specific, extended conformation in solution. When this assumption is violated, the method can lead to an erroneous assignment.
A notable case involves the natural product benzopyrenomycin . Its absolute configuration was initially assigned as (2R, 3S) using Mosher's method on a synthetic intermediate.[6] However, subsequent DFT calculations of its optical rotation indicated that this assignment was incorrect. Further computational analysis revealed that the lowest energy conformers of the Mosher esters were not the ones predicted by the standard model.[6] This discrepancy between the assumed and the actual major conformers led to the incorrect stereochemical assignment. Such cases highlight the power of computational methods to not only determine configuration independently but also to validate or challenge results obtained from empirical methods. In many modern studies, both techniques are used in a complementary fashion to provide a highly confident assignment.[15]
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. Comparison of Experimental and Calculated Chiroptical Spectra for Chiral Molecular Structure Determination: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride (also known as (+)-Mosher's Acid Chloride), a chemical requiring careful management in the laboratory. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent contact and exposure. This substance is corrosive and can cause severe skin burns and eye damage.[1][2] The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Recommended Specifications |
| Hands | Chemical-resistant gloves | Follow manufacturer's specifications for corrosive materials. |
| Eyes & Face | Safety glasses with side shields and a face shield | Eye and face protection is critical to prevent splashes.[1] |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn. |
| Respiratory | Vapor respirator | Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[1][3] |
| Feet | Closed-toe shoes | Protective boots may be required depending on the scale of work.[3] |
Operational Workflow for Safe Handling
Proper handling procedures are crucial to minimize the risk of exposure and accidents. The following workflow outlines the step-by-step process for safely working with this compound.
Experimental Protocol for Handling:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Don Appropriate PPE: Wear all personal protective equipment as specified in the table above.
-
Prepare the Work Area: Ensure a fume hood is operational and the work area is clear of incompatible materials. Have spill cleanup materials readily available.
-
Handling the Chemical:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3][4] The substance is moisture-sensitive.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][6]
Emergency Response Plan
In the event of a spill or exposure, immediate and appropriate action is critical. The following diagram outlines the necessary steps for emergency response.
Emergency Protocols:
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[4]
-
In case of eye contact: Immediately rinse eyes cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][6] Seek immediate medical attention.
-
If swallowed: Rinse mouth with water.[4][6] Do NOT induce vomiting.[4][6] Seek immediate medical attention.
-
Spill Response: For spills, contain and absorb the material with sand, earth, or other inert material.[4] Place in a suitable, labeled container for waste disposal.[4] Ensure adequate ventilation and wear appropriate PPE during cleanup.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 20445-33-4 Cas No. | (2S)-(+)-2-Methoxy-2-phenyl-3,3,3-trifluoropropanoyl chloride | Apollo [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
